molecular formula C10H7ClN2O B1302663 3-(3-Chlorophenyl)-1h-pyrazole-4-carbaldehyde CAS No. 681260-24-2

3-(3-Chlorophenyl)-1h-pyrazole-4-carbaldehyde

Cat. No.: B1302663
CAS No.: 681260-24-2
M. Wt: 206.63 g/mol
InChI Key: AZCKCFMHUXPYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-1h-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H7ClN2O and its molecular weight is 206.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-3-1-2-7(4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCKCFMHUXPYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301241199
Record name 3-(3-Chlorophenyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681260-24-2
Record name 3-(3-Chlorophenyl)-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681260-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chlorophenyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. Within this privileged class of heterocycles, 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde emerges as a pivotal building block, offering a gateway to a diverse array of complex molecules with therapeutic potential. The strategic placement of the chlorophenyl and carbaldehyde functionalities provides synthetic handles for elaboration, making it a molecule of considerable interest for drug discovery and materials science. This in-depth technical guide serves as a comprehensive resource for researchers, providing critical information on its synthesis, characterization, reactivity, and applications.

Compound Identification and Physicochemical Properties

CAS Number: 681260-24-2[1][2][3][4][5]

Molecular Formula: C₁₀H₇ClN₂O

Molecular Weight: 206.63 g/mol

Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Appearance White to off-white solid
Melting Point 99-101 °C (for the N-phenyl analog)[6]
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
Boiling Point Not available

Synthesis and Purification

The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[7][8][9][10] This reaction introduces a formyl group onto an electron-rich heterocyclic ring. The synthesis of this compound can be envisioned through the formylation of 3-(3-chlorophenyl)-1H-pyrazole.

Synthetic Workflow

The synthesis can be approached in two main stages: the formation of the pyrazole core followed by the Vilsmeier-Haack formylation.

G start 3-Chloroacetophenone + Hydrazine Hydrate intermediate 3-(3-Chlorophenyl)-1H-pyrazole start->intermediate Condensation reagents Vilsmeier Reagent (POCl₃, DMF) intermediate->reagents product 3-(3-Chlorophenyl)-1H- pyrazole-4-carbaldehyde reagents->product Vilsmeier-Haack Formylation

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Prophetic)

This protocol is based on established procedures for the Vilsmeier-Haack formylation of pyrazoles and may require optimization.

Step 1: Synthesis of 3-(3-Chlorophenyl)-1H-pyrazole

  • To a solution of 3-chloroacetophenone (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

  • Add a catalytic amount of a suitable acid (e.g., acetic acid or hydrochloric acid).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 3-(3-chlorophenyl)-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the DMF with constant stirring. The formation of the Vilsmeier reagent is exothermic.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Dissolve 3-(3-chlorophenyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure this compound. Column chromatography on silica gel may also be employed if further purification is required.

Spectroscopic Characterization

The following data is for the closely related analog, 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde , and is expected to be a strong predictor for the title compound, particularly for the signals corresponding to the 3-(3-chlorophenyl)pyrazole moiety.[6]

Table 2: Spectroscopic Data for 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Technique Observed Signals (δ in ppm, J in Hz)
¹H NMR (300 MHz, CDCl₃)10.03 (s, 1H, CHO), 8.53 (s, 1H, H-5 pyrazole), 7.88 (s, 1H, H-2 of 3-ClPh), 7.78 (m, 2H, N-Ph), 7.75 (m, 1H, H-6 of 3-ClPh), 7.51 (m, 2H, N-Ph), 7.43 (m, 1H, H-5 of 3-ClPh), 7.42 (m, 1H, H-4 of 3-ClPh), 7.40 (m, 1H, N-Ph).
¹³C NMR (75 MHz, CDCl₃)184.5 (CHO), 152.9 (C-3 pyrazole), 138.8 (N-Ph C-1), 134.6 (C-3 of 3-ClPh), 133.0 (C-1 of 3-ClPh), 131.8 (C-5 pyrazole), 129.9 (C-5 of 3-ClPh), 129.7 (N-Ph C-3,5), 129.3 (C-4 of 3-ClPh), 128.8 (C-2 of 3-ClPh), 128.1 (N-Ph C-4), 127.1 (C-6 of 3-ClPh), 122.5 (C-4 pyrazole), 119.7 (N-Ph C-2,6).
IR (ν_max, cm⁻¹)3113 (C-H aromatic), 1683 (C=O aldehyde), 759, 747, 687 (C-H bending).
Mass Spec. (m/z)285/283 ([M+H]⁺, 37/100).

Note: For the N-unsubstituted this compound, the signals for the N-phenyl group will be absent. A broad singlet corresponding to the N-H proton of the pyrazole ring is expected in the ¹H NMR spectrum, typically downfield.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the aldehyde functionality and the pyrazole ring system.

Reactions of the Aldehyde Group

The carbaldehyde group is a versatile functional handle for a wide range of chemical transformations:

  • Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 3-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.

  • Reduction: Can be reduced to the corresponding alcohol, (3-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol, using reducing agents such as sodium borohydride.

  • Condensation Reactions: The aldehyde undergoes condensation with various nucleophiles, including amines, hydrazines, and active methylene compounds, to form imines (Schiff bases), hydrazones, and chalcone-type structures, respectively. These reactions are fundamental in building molecular complexity.

  • Wittig Reaction: Reacts with phosphorus ylides to form alkenes, providing a route to vinyl-substituted pyrazoles.

G main 3-(3-Chlorophenyl)-1H- pyrazole-4-carbaldehyde acid Carboxylic Acid main->acid Oxidation alcohol Alcohol main->alcohol Reduction imine Imine (Schiff Base) main->imine Condensation (with Amine) chalcone Chalcone main->chalcone Condensation (with Ketone)

Caption: Key reactions of the aldehyde group in this compound.

Reactions of the Pyrazole Ring

The pyrazole ring is relatively stable due to its aromatic character. However, the N-H proton can be substituted, allowing for the introduction of various groups at the N-1 position. This is a common strategy to modulate the biological activity and physicochemical properties of pyrazole-based compounds.

Applications in Drug Discovery and Materials Science

Pyrazole-4-carbaldehydes are valuable intermediates in the synthesis of a wide range of biologically active molecules. The pyrazole core is a well-established pharmacophore found in numerous approved drugs.

  • Anti-inflammatory Agents: Pyrazole derivatives are known to exhibit potent anti-inflammatory properties, with some acting as selective COX-2 inhibitors.

  • Antimicrobial and Antifungal Agents: The pyrazole nucleus is present in various compounds with demonstrated activity against a range of bacteria and fungi.

  • Anticancer Agents: Many pyrazole-containing compounds have been investigated for their potential as anticancer agents, targeting various signaling pathways involved in cell proliferation and survival.

  • Agrochemicals: The structural features of pyrazoles have been exploited in the development of herbicides and insecticides.[11]

  • Materials Science: The rigid, planar structure of the pyrazole ring makes it an attractive component for the design of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block in synthetic organic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its functional groups provide a robust platform for the development of novel compounds with a wide range of potential applications. This guide provides a foundational understanding of this important molecule, empowering researchers to explore its full potential in their scientific endeavors.

References

  • Arbačiauskienė, E., Martynaitis, V., Krikštolaitytė, S., Holzer, W., & Šačkus, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link]

  • Atmiya University. (n.d.). Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved January 17, 2026, from [Link]

  • Yang, C., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(9), 10614-10626. [Link]

  • The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved January 17, 2026, from [Link]

  • Shetty, P., et al. (2011). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 5036-5038. [Link]

  • Journal of Advanced Scientific Research. (2021). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved January 17, 2026, from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its versatile applications in medicinal chemistry and materials science.[1] As a class of compounds, pyrazoles exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The functionalization of the pyrazole ring allows for the fine-tuning of these properties, making substituted pyrazoles like 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde subjects of significant interest. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for the determination of key parameters. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular structure. This compound is a substituted pyrazole featuring a 3-chlorophenyl group at the 3-position and a carbaldehyde (formyl) group at the 4-position of the pyrazole ring.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₀H₇ClN₂ON/A
Molecular Weight 206.63 g/mol [2]
Appearance White solid[3]
Melting Point 99-101 °C[3]
Solubility Data not available. See Protocol 2 for determination.N/A
pKa Data not available. See Protocol 3 for determination.N/A
logP Data not available. See Protocol 4 for determination.N/A

Spectroscopic Profile

The structural elucidation of this compound is unequivocally confirmed by a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3113Aromatic C-H stretch
1683C=O stretch (aldehyde)
759, 747, 687C-H out-of-plane bending for mono- and di-substituted benzene

Source:[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. The data presented here was recorded in CDCl₃.

¹H NMR (300 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
10.03 s 1H CHO
8.53 s 1H H-5 (pyrazole)
7.88 s 1H H-2 (3-Cl-Ph)
7.78 m 2H NPh H-2,6 (if N-phenylated)
7.75 m 1H H-6 (3-Cl-Ph)
7.51 m 2H NPh H-3,5 (if N-phenylated)
7.43 m 1H H-5 (3-Cl-Ph)
7.42 m 1H H-4 (3-Cl-Ph)

| 7.40 | m | 1H | NPh H-4 (if N-phenylated) |

Source:[3]

¹³C NMR (75 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment
152.9 C-3 (pyrazole)
138.8 NPh C-1 (if N-phenylated)
134.6 C-3 (3-Cl-Ph)
133.0 C-1 (3-Cl-Ph)
131.8 C-5 (pyrazole)
129.9 C-5 (3-Cl-Ph)
129.7 NPh C-3,5 (if N-phenylated)
129.3 C-4 (3-Cl-Ph)
128.8 C-2 (3-Cl-Ph)
128.1 NPh C-4 (if N-phenylated)
127.1 C-6 (3-Cl-Ph)
122.5 C-4 (pyrazole)

| 119.7 | NPh C-2,6 (if N-phenylated) |

Source:[3]

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. While the specific ionization method and observed m/z value for the target compound are not explicitly detailed in the provided source, a related synthesis paper indicates that mass spectra were recorded using a Waters ZQ instrument (ion spray).[3]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the determination of key physicochemical properties. These protocols are based on established laboratory techniques and can be adapted for the specific equipment available.

Protocol 1: Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.[4][5]

cluster_prep Sample Preparation cluster_measurement Measurement p1 Dry the solid sample p2 Finely powder the sample p1->p2 p3 Pack into a capillary tube (2-3 mm height) p2->p3 m1 Place capillary in melting point apparatus p3->m1 m2 Heat rapidly for approximate range m1->m2 m3 Cool and repeat with slow heating (1-2 °C/min) near the melting point m2->m3 m4 Record temperature at which melting begins and ends m3->m4

Caption: Workflow for melting point determination.

Methodology:

  • Sample Preparation: Ensure the sample of this compound is completely dry.[6] Grind a small amount of the solid into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[4]

  • Approximate Determination: Heat the sample rapidly and observe the approximate temperature at which it melts. This provides a target range.[7]

  • Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it quickly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[8]

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[4]

Protocol 2: Solubility Determination

Methodology:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide).

  • Sample Preparation: Weigh a precise amount of the compound (e.g., 10 mg) into a series of small vials.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 1 mL) to the first vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation: Visually inspect the vial for any undissolved solid. If the solid has completely dissolved, the compound is soluble to at least 10 mg/mL in that solvent.

  • Incremental Addition: If the solid has not completely dissolved, add incremental volumes of the solvent, agitating after each addition, until the solid dissolves. Record the total volume of solvent required.

  • Quantitative Analysis (Optional): For precise solubility, the saturated solution can be filtered to remove excess solid, and the concentration of the dissolved compound in the filtrate can be determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

Protocol 3: pKa Determination

The pKa, or acid dissociation constant, is a measure of the acidity of a compound. For this compound, the pyrazole NH proton is the most likely acidic site. Spectrophotometric or potentiometric titration are common methods for pKa determination.[7][9]

s1 Prepare solutions of the compound in a series of buffers with known pH values s2 Measure the UV-Vis absorbance of each solution at a wavelength where the protonated and deprotonated forms have different absorbances s1->s2 s3 Plot absorbance versus pH s2->s3 s4 The pKa is the pH at the inflection point of the resulting sigmoid curve s3->s4

Caption: Workflow for spectrophotometric pKa determination.

Methodology (UV-Vis Spectrophotometry):

  • Wavelength Selection: Dissolve the compound in acidic (e.g., pH 2) and basic (e.g., pH 12) solutions. Record the UV-Vis spectra for both to identify an analytical wavelength where the absorbance of the protonated and deprotonated species differs significantly.[9]

  • Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12).

  • Sample Preparation: Prepare a set of solutions with a constant concentration of the compound in each of the buffer solutions.

  • Absorbance Measurement: Measure the absorbance of each solution at the predetermined analytical wavelength.

  • Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. The resulting data should form a sigmoidal curve.

  • pKa Determination: The pKa is the pH value at the midpoint of the vertical section of the sigmoid curve, which corresponds to the inflection point.[9]

Protocol 4: logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is a classical approach for its determination.[10]

Methodology (Shake-Flask Method):

  • Phase Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated by shaking them together for 24 hours and then allowing them to separate.

  • Compound Dissolution: Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Add a known volume of the stock solution to a separation funnel containing known volumes of both the n-octanol and water phases.

  • Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[11]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from related pyrazole compounds suggest that it should be handled with care.[12] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. This guide has consolidated the available physicochemical and spectroscopic data for this compound. While key parameters such as solubility, pKa, and logP have not been experimentally reported, the detailed protocols provided herein offer a clear pathway for their determination. A thorough understanding of these properties is essential for the rational design of new molecules and for predicting their behavior in complex biological systems.

References

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH. [Link]

  • Melting point determination. (n.d.). University of Alberta. [Link]

  • Experiment 1 - Melting Points. (n.d.). Angelo State University. [Link]

  • Determination of Melting Point. (n.d.). Wired Chemist. [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

  • How to calculate pKa. (n.d.). BYJU'S. [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. [Link]

  • Melting point determination. (n.d.). SSERC. [Link]

  • Bharate, S. S., Kumar, V., & Vishwakarma, R. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial chemistry & high throughput screening, 19(10), 736–753.
  • 3-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ARKIVOC, 2011(11), 1-21. [Link]

  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University. [Link]

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC, 2011(1), 196-245.
  • 3-phenyl-1H-pyrazole-4-carbaldehyde. (2025, May 20). ChemSynthesis. [Link]

  • 1-(3-Chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). [Link]

  • 1-(3-chlorophenyl)-3-(4-nitrophenyl)-1h-pyrazole-4-carbaldehyde. (n.d.). PubChemLite. [Link]

  • Safety Data Sheet. (2025, January 18). AA Blocks. [Link]

Sources

Solubility Profile of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active molecules in the pharmaceutical and agrochemical sectors. A comprehensive understanding of its solubility in organic solvents is fundamental for optimizing reaction conditions, designing efficient purification strategies such as recrystallization, and formulating products. This guide provides a detailed exploration of the predicted solubility of this compound based on its physicochemical properties and offers a systematic, field-proven protocol for its experimental determination.

Introduction: The Significance of Solubility in Synthetic Chemistry

The solubility of a compound is a critical physicochemical parameter that dictates its utility in various chemical processes.[1] For a synthetic intermediate like this compound, selecting an appropriate solvent is crucial for achieving optimal reaction kinetics, yield, and purity. In drug development, solubility directly impacts bioavailability and the choice of delivery systems. This guide is designed to provide researchers with both a theoretical framework for predicting solubility and a practical approach for its empirical determination.

Physicochemical Profile and Predicted Solubility

The molecular structure of this compound offers key insights into its likely solubility in various organic solvents.

  • Molecular Structure: The molecule consists of a pyrazole ring, a chlorophenyl substituent, and a carbaldehyde group.

  • Polarity: The presence of nitrogen atoms in the pyrazole ring and the oxygen atom in the carbaldehyde group introduces polarity and the potential for hydrogen bonding. The chlorophenyl group, while containing a polar carbon-chlorine bond, is largely nonpolar. The overall molecule can be considered moderately polar.

  • Hydrogen Bonding: The N-H group on the pyrazole ring can act as a hydrogen bond donor, while the nitrogen atoms and the carbonyl oxygen can act as hydrogen bond acceptors.

  • Molecular Weight: The molecular weight of the analogous 3-(4-Chloro-phenyl)-1H-pyrazole-4-carbaldehyde is 206.63 g/mol , suggesting a similar molecular weight for the 3-chloro isomer. This relatively low molecular weight generally favors solubility.

Based on these characteristics and the general behavior of pyrazole derivatives, the following solubility predictions can be made[2][3]:

  • High Solubility Expected in:

    • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, and Acetone are likely to be excellent solvents due to their polarity and ability to engage in dipole-dipole interactions.[2]

    • Polar Protic Solvents: Alcohols such as Methanol, Ethanol, and Isopropanol are predicted to be effective solvents due to their ability to form hydrogen bonds with the solute.[2][3]

  • Moderate to Good Solubility Expected in:

    • Chlorinated Solvents: Dichloromethane (DCM) and Chloroform may provide good solubility due to dipole-dipole interactions.[2]

    • Ethers: Tetrahydrofuran (THF) and Dioxane are likely to be moderately effective.

  • Low Solubility Expected in:

    • Nonpolar Solvents: Hydrocarbon solvents like Hexane, Heptane, and Toluene are expected to be poor solvents due to the significant difference in polarity.

A Systematic Protocol for Experimental Solubility Determination

A systematic approach is essential for accurately determining the solubility of this compound. The following protocol outlines both qualitative and quantitative methods.

Materials and Equipment
  • This compound (solid)

  • A selection of organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, DMF, DMSO, Dichloromethane, Toluene, Hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_mixing Mixing & Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh Compound mix Combine & Vortex prep_compound->mix prep_solvent Measure Solvent prep_solvent->mix equilibrate Equilibrate (e.g., 24h at 25°C) mix->equilibrate centrifuge Centrifuge equilibrate->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute analyze Analyze (HPLC/UV-Vis) dilute->analyze calculate Calculate Concentration analyze->calculate

Caption: Experimental workflow for quantitative solubility determination.

Qualitative Solubility Assessment

This rapid method provides a preliminary understanding of solubility.

  • Preparation: Add approximately 10 mg of this compound to a small test tube.

  • Solvent Addition: Add 1 mL of the selected organic solvent.

  • Mixing: Vigorously mix the contents using a vortex mixer for 1-2 minutes.

  • Observation: Visually inspect the solution. Classify the solubility as:

    • Very Soluble: The compound dissolves completely.

    • Soluble: The majority of the compound dissolves.

    • Slightly Soluble: Only a small portion of the compound dissolves.

    • Insoluble: No apparent dissolution.

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method provides precise solubility data.

  • Sample Preparation: Accurately weigh an excess amount of this compound (e.g., 50 mg) into a series of vials.

  • Solvent Addition: Add a known volume (e.g., 2 mL) of each selected solvent to the respective vials.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Allow the samples to equilibrate for at least 24 hours to ensure saturation.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)

Factors Influencing Solubility

Several factors can be manipulated to enhance the solubility of this compound.

  • Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[2] This principle is fundamental to recrystallization processes. If solubility is limited at room temperature, conducting the process at an elevated temperature can be beneficial.

  • Co-solvents: Employing a mixture of solvents can significantly improve solubility.[2] For instance, if the compound has poor solubility in a nonpolar solvent required for a reaction, adding a small amount of a polar co-solvent in which the compound is highly soluble can enhance its overall solubility in the mixture.

Data Presentation and Interpretation

For clarity and comparative analysis, the experimentally determined solubility data should be presented in a structured table.

SolventSolvent Polarity IndexQualitative SolubilityQuantitative Solubility (mg/mL at 25°C)
Hexane0.1Insoluble
Toluene2.4Slightly Soluble
Dichloromethane3.1Soluble
Acetone5.1Very Soluble
Ethanol5.2Very Soluble
Acetonitrile5.8Very Soluble
Methanol6.6Very Soluble
DMF6.4Very Soluble
DMSO7.2Very Soluble

Interpreting the Data: The results should be analyzed in the context of the "like dissolves like" principle.[4] A strong correlation between solvent polarity and solubility is expected for a moderately polar compound like this compound. This data is invaluable for selecting appropriate solvents for synthesis, chromatography, and crystallization.

Conclusion

References

  • Solubility of Things.Pyrazole.
  • BenchChem.
  • EXPERIMENT 1 DETERMIN
  • Experiment: Solubility of Organic & Inorganic Compounds.N.A.
  • Chemistry For Everyone.How To Determine Solubility Of Organic Compounds?
  • Solubility of Organic Compounds.N.A.
  • BenchChem.
  • Chemistry LibreTexts.1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
  • Sigma-Aldrich.3-(4-Chloro-phenyl)-1H-pyrazole-4-carbaldehyde.

Sources

Biological Screening Strategy for 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde: A Multi-Tiered Approach to Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

This guide outlines a comprehensive, multi-tiered biological screening cascade for the novel compound 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a 3-chlorophenyl substituent and a 4-carbaldehyde group provides unique electronic and steric properties that warrant a thorough investigation to identify and characterize its therapeutic potential.

This document is structured not as a rigid set of instructions, but as a strategic workflow. It begins with broad, high-throughput primary screens to identify potential areas of activity, followed by more specific secondary assays to confirm hits and elucidate potency, and culminates in mechanistic studies to understand the compound's mode of action. This approach is designed to maximize the discovery potential while efficiently allocating resources.

Part 1: Foundational Analysis and Primary Screening

The initial phase focuses on evaluating the compound's fundamental properties and conducting broad screens against diverse biological targets. This strategy is predicated on the known activities of the pyrazole core, primarily focusing on oncology and microbiology as starting points.

Physicochemical Characterization and Purity Assessment

Before any biological screening, the integrity of the test compound must be unequivocally established. This is a non-negotiable step for data trustworthiness.

  • Identity and Purity: Confirm the structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be ≥95%, as determined by High-Performance Liquid Chromatography (HPLC).

  • Solubility: Determine the compound's solubility in biocompatible solvents (e.g., DMSO) and aqueous buffer systems. This is critical for preparing stock solutions and avoiding compound precipitation in assays.

Primary Screening Workflow

The initial screening will be conducted in parallel across two major therapeutic areas: oncology and microbiology. A general cytotoxicity screen is included to establish a therapeutic window.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation Compound Test Compound: This compound Cytotoxicity General Cytotoxicity Screen (e.g., HEK293 cell line) Compound->Cytotoxicity Anticancer Anticancer Screen (NCI-60 Panel or similar) Compound->Anticancer Antimicrobial Antimicrobial Screen (ESKAPE Pathogens Panel) Compound->Antimicrobial DoseResponse Dose-Response & IC50/MIC Determination Cytotoxicity->DoseResponse Provides Therapeutic Index Context Anticancer->DoseResponse Antimicrobial->DoseResponse Active Hit

Caption: High-level workflow for primary screening and hit confirmation.

Experimental Protocol: Antiproliferative Screening (MTT Assay)

This assay provides a robust, colorimetric method to assess the compound's effect on the metabolic activity of cancer cell lines, serving as a proxy for cytotoxicity and cytostatic activity.

Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: Antimicrobial Screening (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol should be performed according to standards set by the Clinical and Laboratory Standards Institute (CLSI).

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that shows no turbidity after incubation is the MIC.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Dilute the adjusted bacterial inoculum in CAMHB and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin) should be used as a quality control.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Data Reading: Visually inspect the wells for turbidity. The MIC is the lowest concentration well with no visible growth. A plate reader measuring absorbance at 600 nm can also be used for a quantitative assessment.

Part 2: Secondary Assays and Mechanism of Action Studies

Should the primary screens yield a confirmed "hit" (e.g., an IC₅₀ < 10 µM in a cancer cell line or an MIC ≤ 16 µg/mL against a bacterial strain), the next phase is to investigate the potential mechanism of action. Pyrazole derivatives are known to function as inhibitors of various enzymes, such as kinases and cyclooxygenases (COX).

Potential Mechanistic Pathways for Pyrazole Scaffolds

Given the established activities of pyrazole-containing compounds, a logical next step is to investigate their effect on key signaling pathways implicated in cancer and inflammation.

G cluster_0 Inflammatory Pathway cluster_1 Kinase Signaling Pathway (Example) AA Arachidonic Acid COX COX-1 / COX-2 (Cyclooxygenase) AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation Compound Pyrazole Compound Compound->COX Inhibition? GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->Receptor Kinase Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase Proliferation Cell Proliferation & Survival Kinase->Proliferation Compound2 Pyrazole Compound Compound2->Kinase Inhibition?

Caption: Potential inhibitory mechanisms of pyrazole compounds.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This assay determines if the compound's anti-inflammatory or anticancer effects are mediated through the inhibition of COX-1 and/or COX-2 enzymes.

Principle: This is a cell-free enzymatic assay that measures the ability of a compound to block the peroxidase activity of purified COX enzymes. The peroxidase activity is quantified by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing heme and the peroxidase substrate (TMPD).

  • Enzyme and Compound Incubation: In a 96-well plate, add the purified enzyme (either COX-1 or COX-2), the test compound at various concentrations, and the reaction buffer. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the natural substrate for COX.

  • Kinetic Reading: Immediately measure the absorbance increase over time (e.g., every 30 seconds for 5 minutes) at approximately 590-620 nm using a plate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value for both COX-1 and COX-2, which reveals the compound's potency and selectivity.

Part 3: Data Summary and Interpretation

All quantitative data should be meticulously organized to facilitate clear interpretation and decision-making for the next steps in the drug discovery pipeline.

Hypothetical Screening Data Summary
Assay TypeTargetResult MetricValueInterpretation
Antiproliferative HCT116 (Colon Cancer)IC₅₀8.5 µMModerate activity, warrants further investigation.
Antiproliferative MCF-7 (Breast Cancer)IC₅₀> 100 µMInactive against this cell line.
Cytotoxicity HEK293 (Normal Kidney)CC₅₀95 µMLow toxicity to normal cells.
Selectivity Index HCT116 vs. HEK293CC₅₀ / IC₅₀11.2Promising therapeutic window.
Antimicrobial S. aureus (MRSA)MIC128 µg/mLWeak activity, low priority.
Antimicrobial E. coliMIC> 256 µg/mLInactive.
Enzyme Inhibition COX-1IC₅₀45 µMWeak inhibition.
Enzyme Inhibition COX-2IC₅₀4.2 µMPotent and selective COX-2 inhibitor.

Interpretation of Hypothetical Results:

The data above suggests that this compound is a promising hit for development as an anticancer agent, specifically with selective activity against colon cancer cells. The mechanism appears to be, at least in part, through the selective inhibition of the COX-2 enzyme, a well-known target in oncology and inflammation. The favorable selectivity index suggests that the compound is significantly more toxic to cancer cells than to normal cells, a critical feature for a drug candidate. The antimicrobial activity is negligible and not worth pursuing.

Next Steps:

  • Lead Optimization: Synthesize analogs of the compound to improve potency (lower IC₅₀) and selectivity.

  • In-depth Mechanistic Studies: Conduct further assays to confirm that COX-2 inhibition is the primary mechanism in cancer cells (e.g., western blot for downstream protein expression).

  • ADME/Tox Profiling: Perform preliminary absorption, distribution, metabolism, excretion, and toxicity studies.

References

  • Title: A Review on Biological Activity of Pyrazole Derivatives. Source: ResearchGate URL: [Link]

  • Title: The Many Roles of Pyrazole and its Derivatives in Medicinal Chemistry. Source: MDPI URL: [Link]

  • Title: Discovery of a new series of pyrazole derivatives as potent and selective cyclooxygenase-2 inhibitors. Source: ScienceDirect URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Novel Pyrazole Derivatives as Potential Anticancer Agents and COX-2 Inhibitors. Source: MDPI URL: [Link]

  • Title: Pyrazole-based compounds as promising anticancer agents: A review on recent progresses. Source: ScienceDirect URL: [Link]

Spectroscopic analysis of 3-(3-Chlorophenyl)-1h-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the pyrazole scaffold, a privileged structure in drug discovery, it serves as a crucial building block for the synthesis of novel therapeutic agents, including potential kinase inhibitors and anti-inflammatory compounds. The precise substitution pattern—a 3-chlorophenyl group at the 3-position and a formyl group at the 4-position—creates a unique electronic and steric environment that dictates its reactivity and biological activity.

Accurate structural elucidation and purity assessment are non-negotiable prerequisites for its use in any research or development context. Spectroscopic analysis provides the definitive toolkit for this purpose. This guide offers a detailed, first-principles approach to the comprehensive spectroscopic characterization of this molecule, grounded in established analytical methodologies. We will explore the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, explaining not just the expected data but the underlying chemical principles that give rise to them.

Molecular Structure and Spectroscopic Overview

To interpret spectroscopic data, a clear understanding of the molecule's architecture is essential. The structure consists of a five-membered pyrazole ring, substituted with a 3-chlorophenyl group and a carbaldehyde functional group. The presence of aromatic rings, heteroatoms (N), and a highly polar carbonyl group (C=O) results in a rich and informative spectroscopic profile.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Rationale and Expected Spectrum:

  • NH Proton: The proton on the pyrazole nitrogen (N1-H) is acidic and often exchanges with trace water in the solvent. It is expected to appear as a broad singlet at a very downfield chemical shift (>10 ppm), due to hydrogen bonding and the aromatic nature of the ring.

  • Aldehyde Proton (CHO): This proton is directly attached to a carbonyl carbon, which is strongly electron-withdrawing. This deshielding effect shifts its signal significantly downfield, typically appearing as a sharp singlet between 9.5 and 10.5 ppm.

  • Pyrazole Proton (C5-H): This is the lone proton on the pyrazole ring. It is part of an aromatic system and is adjacent to a nitrogen atom, placing it in the range of 8.0-8.5 ppm as a singlet.

  • Chlorophenyl Protons: The 3-chlorophenyl group will produce four signals in the aromatic region (7.2-8.0 ppm). Due to the meta-substitution, we expect:

    • One proton at the C2' position (between the point of attachment and the chlorine) appearing as a triplet or a narrow multiplet.

    • Three other protons (C4', C5', C6') appearing as distinct multiplets, with coupling constants characteristic of ortho, meta, and para relationships.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
N-H (Pyrazole) > 10.0 Broad Singlet 1H
CHO (Aldehyde) 9.5 - 10.5 Singlet 1H
C5-H (Pyrazole) 8.0 - 8.5 Singlet 1H

| Ar-H (Chlorophenyl) | 7.2 - 8.0 | Multiplets | 4H |

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it helps in observing exchangeable protons like N-H.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 16-64 (adjust for signal-to-noise)

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Spectroscopy

Carbon-13 NMR reveals the number of unique carbon environments and provides insight into their functional group identity.

Rationale and Expected Spectrum:

  • Carbonyl Carbon (CHO): The aldehyde carbon is highly deshielded and will be the most downfield signal, typically appearing between 185 and 195 ppm.

  • Aromatic and Pyrazole Carbons: The carbons of the pyrazole and chlorophenyl rings will appear in the 110-150 ppm range. The carbon bearing the chlorine (C3') will be directly influenced by the halogen, and its chemical shift can be predicted using incremental rules. The pyrazole carbons (C3, C4, C5) will have distinct shifts, with C3 and C4 being quaternary and C5 being a methine (CH) group.

  • DEPT-135 Experiment: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly recommended. This secondary experiment distinguishes carbon types: CH₃ and CH groups appear as positive signals, CH₂ groups as negative signals, and quaternary carbons (like C3, C4, and the ipso-carbons of the phenyl ring) are absent. This is invaluable for confirming the C5-H and the quaternary C3/C4 assignments.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Aldehyde) 185 - 195
C3, C4, C5 (Pyrazole) 110 - 150

| C-Ar (Chlorophenyl) | 120 - 140 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on their functional groups.

Rationale and Expected Spectrum:

  • N-H Stretch: A moderate to broad absorption band is expected in the 3100-3300 cm⁻¹ region, characteristic of the N-H bond in the pyrazole ring. Broadening is due to hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of sharp peaks just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). The aldehydic C-H stretch is a key diagnostic peak, appearing as a distinct, often weaker, band around 2850 cm⁻¹.

  • C=O Stretch: The carbonyl group of the aldehyde will produce a very strong, sharp absorption band in the region of 1670-1700 cm⁻¹. Its precise position is influenced by conjugation with the pyrazole ring.

  • C=C and C=N Stretches: The aromatic rings (pyrazole and phenyl) will show a series of medium-to-strong absorptions in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A moderate to strong band in the fingerprint region, typically between 700 and 800 cm⁻¹, can be attributed to the C-Cl bond.

Table 3: Key FT-IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Pyrazole) Stretching 3100 - 3300 Medium, Broad
C-H (Aromatic) Stretching 3050 - 3100 Medium, Sharp
C-H (Aldehyde) Stretching ~2850 Weak-Medium
C=O (Aldehyde) Stretching 1670 - 1700 Strong, Sharp
C=C, C=N (Rings) Stretching 1450 - 1600 Medium-Strong

| C-Cl | Stretching | 700 - 800 | Medium-Strong |

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: Use a benchtop FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition: Collect a background spectrum of the clean, empty crystal. Then, apply pressure to the sample using the anvil and collect the sample spectrum.

  • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns.

Rationale and Expected Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): The primary piece of information is the molecular ion peak. The molecular formula is C₁₀H₇ClN₂O, giving a monoisotopic mass of approximately 206.02 g/mol .

  • Isotope Pattern: A crucial validation feature is the chlorine isotope pattern. Chlorine exists as two major isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%). Therefore, the mass spectrum will show a molecular ion peak (M⁺) at m/z 206 and a prominent M+2 peak at m/z 208, with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of one chlorine atom.

  • Key Fragments: Common fragmentation pathways include:

    • Loss of the aldehyde group (-CHO), resulting in a fragment at [M-29]⁺.

    • Loss of a chlorine atom (-Cl), resulting in a fragment at [M-35]⁺.

    • Cleavage of the pyrazole ring or the bond connecting the two rings.

G mol [C₁₀H₇ClN₂O]⁺˙ m/z = 206/208 (3:1) frag1 [C₁₀H₆ClN₂]⁺ m/z = 177/179 mol->frag1 - CHO frag2 [C₉H₇N₂O]⁺˙ m/z = 171 mol->frag2 - Cl frag3 [C₁₀H₇N₂O]⁺ m/z = 171 mol->frag3 - Cl

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol (Direct Infusion ESI or GC-MS):

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile for Electrospray Ionization (ESI), or an appropriate volatile solvent for Gas Chromatography-Mass Spectrometry (GC-MS).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement or a GC-MS for separation and identification.

  • Analysis: Identify the molecular ion peak and its characteristic 3:1 isotope pattern. Analyze the major fragment ions to corroborate the proposed structure.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to its system of conjugated π-electrons.

Rationale and Expected Spectrum: The molecule contains multiple chromophores—the phenyl ring, the pyrazole ring, and the carbonyl group—all part of a large conjugated system. This is expected to give rise to strong absorptions in the UV region.

  • π → π* Transitions: Strong absorption bands are expected between 250-350 nm, corresponding to electronic transitions within the extended conjugated system.

  • n → π* Transitions: A weaker absorption band may be observed at a longer wavelength (>300 nm), corresponding to the transition of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Record the absorbance spectrum from approximately 200 nm to 600 nm, using the pure solvent as a blank.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) for the major electronic transitions.

Integrated Analysis Workflow

No single technique provides the complete picture. The power of spectroscopic characterization lies in integrating the data from all methods.

G cluster_workflow Integrated Spectroscopic Analysis Workflow Sample Pristine Sample (this compound) MS Mass Spec (HRMS) Sample->MS IR FT-IR (ATR) Sample->IR NMR NMR (¹H, ¹³C, DEPT) Sample->NMR UV UV-Vis Sample->UV MS_res Result: Molecular Formula (C₁₀H₇ClN₂O) + Isotope Pattern MS->MS_res IR_res Result: Functional Groups (C=O, N-H, C-Cl) IR->IR_res NMR_res Result: C-H Framework Connectivity NMR->NMR_res UV_res Result: Conjugated System (λ_max) UV->UV_res Conclusion Structure Confirmed & Purity Assessed MS_res->Conclusion IR_res->Conclusion NMR_res->Conclusion UV_res->Conclusion

Caption: Workflow for the integrated spectroscopic confirmation of the target compound.

This systematic approach ensures a robust and unambiguous confirmation of the chemical identity and purity of this compound, a critical step before its application in further scientific endeavors.

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde. As a crucial building block in medicinal chemistry, unambiguous structural confirmation of this compound is paramount. While direct, published experimental spectra for this specific molecule are not widely available, this document leverages established NMR principles, spectral data from analogous structures, and advanced spectroscopic theory to present a detailed prediction and interpretation of its NMR characteristics. We will explore the intricacies of its molecular structure, including annular tautomerism, and provide a robust framework for its spectral assignment. Furthermore, this guide outlines a validated experimental protocol for acquiring high-fidelity NMR data, ensuring researchers can confidently verify the structure and purity of their synthesized material.

Introduction and Molecular Structure Analysis

This compound is a heterocyclic compound featuring a pyrazole core substituted with a 3-chlorophenyl group at the C3 position and a formyl (carbaldehyde) group at the C4 position. Pyrazole derivatives are of significant interest in drug development due to their wide range of biological activities. NMR spectroscopy is the definitive analytical technique for the structural elucidation of such molecules in solution, providing precise information on the connectivity and chemical environment of each atom.

A critical feature of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms (N1 or N2). This results in a rapid equilibrium between two tautomeric forms, which can significantly influence the observed NMR spectrum.[1] If the exchange is fast on the NMR timescale, the signals for the chemically distinct C3 and C5 carbons may appear averaged.[2] In a solvent like DMSO-d₆, which can form hydrogen bonds, this equilibrium is dynamic.

For the purpose of clear assignment, the atoms in the primary tautomer (1H) are numbered as shown below.

Figure 1: Molecular structure and atom numbering scheme for this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted based on the electronic environment of each proton. The electron-withdrawing nature of the aldehyde, the pyrazole ring, and the chlorine atom will significantly influence the chemical shifts, pushing most signals downfield. The spectrum is predicted in DMSO-d₆, a common solvent for heterocyclic compounds that allows for the observation of exchangeable N-H protons.[3]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling (J, Hz) Assignment Rationale
~13.5 - 14.5 br s 1H - NH -1 Highly deshielded due to its acidic nature and involvement in hydrogen bonding with the solvent. The signal is expected to be broad due to chemical exchange and quadrupolar coupling with ¹⁴N.[1][4]
~9.85 s 1H - H -aldehyde The aldehyde proton is strongly deshielded by the anisotropic effect of the C=O bond and its electron-withdrawing character.[5]
~8.40 s 1H - H -5 This proton is adjacent to a ring nitrogen and is part of an aromatic system, leading to a significant downfield shift.
~8.05 t 1H J ≈ 2.0 H -2' Located ortho to the pyrazole substituent, this proton appears as a narrow triplet (or singlet-like multiplet) due to small meta-couplings to H-4' and H-6'.
~7.95 dt 1H J ≈ 7.8, 1.5 H -6' Ortho to the chlorine and meta to the pyrazole. It is split into a doublet of triplets by ortho coupling with H-5' and meta couplings with H-2' and H-4'.
~7.60 t 1H J ≈ 7.8 H -5' Exhibits a standard triplet pattern from ortho coupling to two adjacent protons (H-4' and H-6').

| ~7.55 | ddd | 1H | J ≈ 7.8, 2.0, 1.5 | H -4' | Meta to the chlorine and ortho to the pyrazole. It shows complex splitting from coupling to H-2', H-5', and H-6'. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reflect the electronic effects of the substituents on the carbon framework. The presence of electronegative nitrogen, oxygen, and chlorine atoms will result in a wide dispersion of signals.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~186.0 C =O (aldehyde) The carbonyl carbon of an aldehyde is characteristically found in this highly deshielded region.
~150.0 C -3 Attached to two nitrogen atoms (in the tautomerically averaged state) and an aryl group, this carbon is significantly deshielded.[2]
~142.0 C -5 Attached to one nitrogen and adjacent to the formyl-substituted carbon. Its chemical shift can be influenced by tautomerism.[2]
~134.0 C -3' The carbon atom directly bonded to the electronegative chlorine atom.
~131.5 C -1' The ipso-carbon of the phenyl ring, attached to the pyrazole.
~131.0 C -5' Aromatic CH carbon.
~129.5 C -6' Aromatic CH carbon.
~128.0 C -4' Aromatic CH carbon.
~126.5 C -2' Aromatic CH carbon.

| ~115.0 | C -4 | This pyrazole carbon is substituted with the electron-withdrawing aldehyde group, but is generally more shielded than C3 and C5. |

Recommended Experimental Protocol for Structural Verification

To obtain high-quality, unambiguous NMR data, a systematic approach is required. The following protocol provides a self-validating workflow for confirming the structure of this compound.

Sample Preparation
  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.9 atom % D). This solvent is ideal for dissolving the compound and for observing the exchangeable N-H proton.[3] Ensure the solvent is dry to minimize H/D exchange with residual water.[1]

  • Concentration: Prepare a sample of approximately 10-15 mg in 0.6 mL of DMSO-d₆.

  • Filtration: If any particulate matter is visible, filter the solution through a small glass wool plug directly into a clean, dry 5 mm NMR tube to ensure magnetic field homogeneity.[6]

NMR Data Acquisition

Spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz.

  • ¹H NMR: Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be used to achieve a high signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H spin-spin couplings. It will be crucial for confirming the connectivity within the 3-chlorophenyl ring by showing correlations between adjacent protons (e.g., H-4' with H-5', H-5' with H-6').

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon atom it is directly attached to. It will definitively link the proton assignments from Table 1 to the carbon assignments in Table 2 for all C-H pairs.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by 2 or 3 bonds. Key expected correlations to confirm the overall structure include:

    • H-aldehydeC4 and C5

    • H5C3 , C4 , and C=O

    • H2' and H6'C3

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis & Verification prep Dissolve 10-15 mg in 0.6 mL DMSO-d6 Filter into NMR tube acq_1d 1D Spectra: - ¹H NMR (Proton) - ¹³C NMR (Carbon) prep->acq_1d acq_2d 2D Spectra: - COSY (¹H-¹H) - HSQC (¹H-¹³C Direct) - HMBC (¹H-¹³C Long-Range) acq_1d->acq_2d Initial Assignments assign_h Assign ¹H Spectrum: Chemical Shift, Integration, Multiplicity acq_1d->assign_h assign_c Assign ¹³C Spectrum: Chemical Shift acq_1d->assign_c verify Confirm Assignments with 2D Data: - COSY: H-H Connectivity - HSQC: C-H Direct Bonds - HMBC: Key 2,3-Bond Correlations assign_h->verify assign_c->verify final Final Validated Structure verify->final

Figure 2: Recommended workflow for the complete NMR-based structural verification.

Conclusion

This guide provides a robust, expert-level framework for understanding and verifying the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and coupling constants, grounded in established spectroscopic principles, serve as a reliable benchmark for researchers. The key identifying features include the downfield aldehyde proton singlet (~9.85 ppm), the pyrazole H-5 singlet (~8.40 ppm), the very broad N-H signal (>13 ppm), and the distinct multiplet patterns of the 3-chlorophenyl ring. By following the detailed experimental protocol, including essential 2D NMR experiments like HSQC and HMBC, scientists can achieve unambiguous assignment and complete structural confirmation, ensuring the integrity of this valuable chemical entity for applications in drug discovery and development.

References

  • ResearchGate. (2018). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Retrieved from [Link][7]

  • Connect Journals. (2016). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link][3]

  • Canadian Journal of Chemistry. (1992). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Retrieved from [Link][2]

  • The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link][4]

  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link][8]

  • PubChem. (n.d.). 1-(3-chlorophenyl)-3-(4-nitrophenyl)-1h-pyrazole-4-carbaldehyde. Retrieved from [Link][9]

  • PubChem. (n.d.). 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1h-pyrazole-4-carbaldehyde. Retrieved from [Link][10]

  • National Center for Biotechnology Information. (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link][11]

  • Asian Journal of Pharmaceutical and Clinical Research. (2018). Synthesis and Antimicrobial Activities of New N-Glycoside from Phenyl Pyrazole Derivatives. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link][5]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

Sources

The Crystal Structure of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of the crystal structure of 3-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic scaffold of significant interest in pharmaceutical and materials science. We detail the synthetic pathway via the Vilsmeier-Haack reaction, outline the principles and a robust protocol for obtaining single crystals, and provide a step-by-step workflow for structure determination using single-crystal X-ray diffraction. The guide culminates in a detailed analysis of the molecular geometry, conformational properties, and the critical intermolecular interactions—including hydrogen bonding and π-π stacking—that dictate the supramolecular assembly in the solid state. This document serves as a vital resource for professionals seeking to understand and leverage the solid-state properties of this important pyrazole derivative.

Introduction: The Pyrazole Core in Modern Chemistry

The pyrazole ring is a privileged five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The functionalization of the pyrazole core is a key strategy for modulating its physicochemical properties and biological targets. The title compound, this compound, is of particular interest due to the synergistic combination of the pyrazole scaffold, a reactive carbaldehyde group, and a halogenated phenyl ring, which can engage in specific intermolecular interactions like halogen bonding and π-π stacking.

A definitive understanding of a molecule's three-dimensional structure through single-crystal X-ray diffraction (SC-XRD) is non-negotiable in modern drug design and materials engineering.[3][4][5][6] It provides the ultimate proof of molecular connectivity and offers unparalleled insight into:

  • Conformational Preferences: The lowest energy arrangement of the molecule in the solid state.

  • Intermolecular Forces: The specific non-covalent interactions that govern crystal packing and influence properties like solubility and melting point.[7][8]

  • Structure-Property Relationships: A foundational dataset for computational modeling and for understanding how molecular architecture influences bulk properties.

This guide provides an expert-level walkthrough of the entire process, from chemical synthesis to the final crystallographic analysis.

Experimental Framework: Synthesis and Crystallization

Synthesis via Vilsmeier-Haack Reaction

The synthesis of pyrazole-4-carbaldehydes is reliably achieved through the Vilsmeier-Haack reaction, a powerful formylation method for electron-rich heterocycles.[1][9][10][11][12] The reaction proceeds by treating the corresponding acetophenone phenylhydrazone precursor with the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide), which induces cyclization and formylation in a single pot.[12][13]

Causality Behind the Method: The Vilsmeier-Haack reaction is chosen for its efficiency and regioselectivity. The electrophilic Vilsmeier reagent attacks the electron-rich intermediate derived from the hydrazone, leading directly to the desired 4-formyl pyrazole architecture, often in good yields.[1][9]

Vilsmeier_Haack_Synthesis A 3-Chloroacetophenone + Phenylhydrazine B Hydrazone Intermediate A->B Condensation D 3-(3-Chlorophenyl)-1H- pyrazole-4-carbaldehyde B->D Cyclization & Formylation C Vilsmeier Reagent (POCl3 + DMF) C->D

Caption: Synthetic pathway to the title compound via Vilsmeier-Haack reaction.

Protocol: Growing Diffraction-Quality Single Crystals

The success of SC-XRD is entirely dependent on the quality of the single crystal.[5] Slow evaporation is a trusted and accessible method for obtaining well-ordered crystals from solution.

  • Solvent System Selection: The key is to identify a solvent in which the compound is moderately soluble and a miscible "anti-solvent" in which it is poorly soluble. For many pyrazole derivatives, a mixture of a polar solvent like acetone or ethyl acetate with a non-polar solvent like hexane works well.

  • Preparation of a Saturated Solution: Dissolve 15-25 mg of the purified compound in a minimal volume (e.g., 1-2 mL) of the chosen primary solvent in a clean glass vial. Gentle warming can be used to ensure complete dissolution.

  • Inducing Supersaturation: Filter the solution through a syringe filter into a clean vial to remove any particulate matter. Slowly add the anti-solvent dropwise until the first sign of persistent cloudiness (turbidity) appears. This indicates the solution is nearing saturation. Add one or two drops of the primary solvent to redissolve the precipitate.

  • Controlled Evaporation: Cover the vial with a cap pierced with one or two small holes. This prevents rapid evaporation and contamination while allowing the solvent to escape slowly over several days to weeks.

  • Crystal Harvest: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, they should be carefully harvested using a micromanipulator or a nylon loop.[14]

Crystallographic Analysis: From Data to Structure

Data Collection and Processing

A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern. Data are collected using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a sensitive detector.[15] The crystal is rotated through a series of angles, and a complete dataset of diffraction intensities is recorded.[5][6]

Structure Solution and Refinement

The process of converting diffraction data into a 3D atomic model is computationally intensive.

Structure_Determination_Workflow cluster_exp Experimental cluster_comp Computational A Single Crystal Selection B X-ray Diffraction Data Collection A->B C Structure Solution (Direct Methods, e.g., SHELXT) B->C D Initial Electron Density Map C->D E Model Building & Refinement (e.g., SHELXL) D->E F Anisotropic Refinement (Non-H Atoms) E->F G Hydrogen Atom Placement F->G H Final Validated Crystal Structure G->H

Caption: Standard workflow for single-crystal X-ray structure determination.

The collected reflection intensities are used to solve the "phase problem" and generate an initial electron density map, often using direct methods. This map reveals the positions of the heavier atoms. A molecular model is then built into this density and refined using a least-squares algorithm. This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[15] The final quality of the structure is assessed by metrics such as the R-factor.

Structural Insights and Discussion

While the specific crystallographic data for the title compound is not publicly deposited, a detailed analysis can be performed based on the closely related and structurally characterized analogue, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[15][16] The fundamental packing forces and conformational features are expected to be highly conserved.

Table 1: Representative Crystal Data and Structure Refinement Parameters (Based on the closely related analogue C₁₆H₁₁ClN₂O)[15][16]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.0429 (4)
b (Å)4.8585 (1)
c (Å)16.7960 (4)
β (°)96.581 (1)
Volume (ų)1300.53 (5)
Z (molecules/cell)4
Temperature (K)100
Final R indices [I>2σ(I)]R₁ = 0.040, wR₂ = 0.098
Goodness-of-fit on F²1.03
Molecular Conformation

The molecule consists of a planar pyrazole ring linked to a chlorophenyl ring and a carbaldehyde group. The primary conformational variable is the dihedral angle (twist angle) between the pyrazole and the chlorophenyl rings. In related structures, this angle is typically non-zero, representing a balance between steric hindrance and electronic conjugation. For example, in the 4-chloro analogue, the dihedral angles between the pyrazole ring and the two phenyl rings are 7.93 (7)° and ~26°, respectively.[15] This twisted conformation is a critical feature that will influence how the molecule packs and interacts with biological receptors.

Supramolecular Assembly via Intermolecular Interactions

The crystal packing is not random; it is a highly ordered arrangement dictated by a hierarchy of non-covalent interactions.

  • Hydrogen Bonding: In the 1H-pyrazole (the title compound), the N-H group is a strong hydrogen bond donor. It is expected to form a robust N-H···O bond with the carbaldehyde oxygen of a neighboring molecule. This interaction is often the primary force driving the formation of infinite chains or dimeric motifs within the crystal lattice.

  • π–π Stacking: The aromatic pyrazole and chlorophenyl rings are prime candidates for π–π stacking interactions. In the crystal structure of the analogue, π–π interactions between the pyrazole and phenyl rings are observed with a centroid-centroid distance of 3.758 Å, which helps to stabilize the crystal structure.[15][16] These interactions contribute significantly to the overall lattice energy.

  • C-H···O/Cl Interactions: Weaker C-H···O hydrogen bonds, involving aromatic C-H donors and the carbaldehyde oxygen acceptor, further interconnect the primary hydrogen-bonded chains.[15] Additionally, C-H···Cl interactions may provide further stabilization.

Supramolecular_Assembly Mol_A Molecule A N-H C=O Mol_B Molecule B N-H C=O Mol_A:C1->Mol_B:N1 N-H···O H-Bond (Primary Motif) Mol_C Molecule C Pyrazole Ring Mol_D Molecule D Chlorophenyl Ring Mol_C->Mol_D π-π Stacking (Stabilizing Interaction)

Caption: Key intermolecular interactions governing the crystal packing.

Conclusion

The structural elucidation of this compound provides a foundational dataset for understanding its solid-state behavior. The synthesis is efficiently achieved via the Vilsmeier-Haack reaction, and high-quality crystals can be grown using controlled slow evaporation techniques. The crystal structure is defined by a twisted molecular conformation and a robust network of intermolecular interactions, primarily driven by N-H···O hydrogen bonding and supplemented by π–π stacking. This detailed structural knowledge is indispensable for professionals in drug development, enabling rational drug design, polymorphism screening, and formulation development, as well as for materials scientists designing novel functional materials with tailored solid-state properties.

References

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15. [Link]

  • Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. [Link]

  • Yi, W., et al. (2007). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 12(6), 1234-1241. [Link]

  • Petrova, M., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1639. [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]

  • Derrick, S. D., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1098. [Link]

  • Jotani, M. M., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences, 14(6), 11772-11785. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Blagden, N., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1806-1818. [Link]

  • Fun, H.-K., et al. (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E67(7), o1783. [Link]

  • Atmiya University. (n.d.). Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • Fun, H.-K., et al. (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1783. [Link]

  • Blagden, N., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. ACS Publications, 19(6), 1806-1818. [Link]

  • Wikipedia. (2023). X-ray crystallography. [Link]

  • ResearchGate. (n.d.). Part of the crystal structure showing intermolecular interactions as dotted lines. [Link]

  • Dharavath, S., et al. (2024). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. [Link]

  • Kariuki, B. M., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1275-1278. [Link]

  • Stransky, N., et al. (2024). 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. IUCrData, 9(2), x240092. [Link]

  • Al-Mousawi, S. M., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]

  • Dharavath, S., et al. (2024). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. American Chemical Society. [Link]

  • Arshad, S., et al. (2013). 3-[3-(4-chlorophenyl)-1H-pyrazol-1-yl]prop-2-enal. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o105. [Link]

  • American Chemical Society. (2024). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation. [Link]

  • Shukla, R., et al. (2017). Quantitative Analysis of Intermolecular Interactions in the Crystal Structure of 4-(2-(ethoxymethyl)phenyl)-1Hpyrazol-3-ol. Structural Chemistry & Crystallography Communication. [Link]

  • Shetty, M. M., et al. (2012). Synthesis and Pharmacological Evaluation of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5041. [Link]

Sources

Methodological & Application

Vilsmeier-Haack synthesis of 3-(3-Chlorophenyl)-1h-pyrazole-4-carbaldehyde protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Vilsmeier-Haack Synthesis of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive and technically detailed protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The synthesis is achieved via the Vilsmeier-Haack reaction, a robust and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic systems.[2][3][4] This guide delves into the underlying reaction mechanism, offers a step-by-step experimental procedure, provides critical safety information, and includes a troubleshooting guide to assist researchers in achieving reliable and reproducible results.

Introduction: The Significance of Pyrazole-4-carbaldehydes

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[5][6] Specifically, pyrazole-4-carbaldehydes are highly versatile intermediates, serving as pivotal precursors for the synthesis of more complex, poly-functionalized pyrazole-based compounds.[7][8]

The Vilsmeier-Haack reaction offers an efficient and direct route to these valuable aldehydes. The reaction employs a specialized electrophile, the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and an acid halide like phosphorus oxychloride (POCl₃).[9][10] This reagent is a mild electrophile, making it highly selective for electron-rich systems like pyrazoles.[4][11] This application note details the synthesis of this compound starting from the corresponding acetophenone hydrazone, which undergoes a Vilsmeier-Haack initiated cyclization and formylation.[12][13]

Reaction Mechanism and Rationale

The synthesis proceeds in two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack and cyclization of the hydrazone precursor.

Formation of the Vilsmeier Reagent

N,N-dimethylformamide (DMF), a substituted amide, reacts with phosphorus oxychloride (POCl₃) to generate a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[9][11] This reaction is exothermic and must be performed under anhydrous conditions at low temperatures (0-5 °C) to prevent decomposition.[14][15]

Cyclization and Formylation of the Hydrazone

The reaction to form the target pyrazole-4-carbaldehyde involves an electrophilic attack by the Vilsmeier reagent on a suitable precursor, in this case, 1-(3-chlorophenyl)ethan-1-one phenylhydrazone. The electron-rich hydrazone undergoes cyclization, followed by formylation at the C4 position of the newly formed pyrazole ring. The resulting iminium intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[7][12]

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization & Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Hydrazone Hydrazone Precursor Intermediate Iminium Intermediate Hydrazone->Intermediate + Vilsmeier Reagent Product 3-(3-Chlorophenyl)-1H- pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis (H₂O) Workflow start Start A 1. Reflux 3'-Chloroacetophenone & Phenylhydrazine in EtOH start->A Precursor Synthesis end_node Final Product process_step process_step caution_step caution_step B 2. Isolate Hydrazone Precursor A->B C 3. Prepare Vilsmeier Reagent (DMF + POCl₃ @ 0-5°C) B->C Vilsmeier Reaction D 4. Add Hydrazone to Reagent C->D E 5. Heat Reaction Mixture (60-70°C) D->E F 6. Quench in Crushed Ice E->F Work-up G 7. Neutralize with Base F->G H 8. Filter Crude Product G->H I 9. Recrystallize from Ethanol H->I Purification I->end_node

Sources

Application Notes & Protocols: A Guide to the Synthesis of Pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazole-4-carbaldehydes are pivotal structural motifs in medicinal chemistry and drug development, serving as versatile intermediates for a wide array of biologically active compounds.[1][2][3] Their derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for synthesizing pyrazole-4-carbaldehyde derivatives. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer expert insights into process optimization and troubleshooting. The primary focus will be on the Vilsmeier-Haack reaction, a robust and widely adopted method for this transformation.

Introduction: The Significance of the Pyrazole-4-carbaldehyde Scaffold

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to engage in various biological interactions. The introduction of a formyl (-CHO) group at the C4 position unlocks a rich field of subsequent chemical modifications, allowing for the construction of complex molecular architectures. This aldehyde functionality serves as a synthetic handle for reactions such as condensations, reductive aminations, and oxidations, making pyrazole-4-carbaldehydes highly valuable building blocks in the synthesis of novel therapeutic agents.[6][7][8]

This guide focuses on the most prevalent and effective method for introducing this formyl group: the Vilsmeier-Haack reaction. We will explore the synthesis from precursor hydrazones, which are then cyclized and formylated in a one-pot procedure.

Synthetic Methodology: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] For the synthesis of pyrazole-4-carbaldehydes, the reaction is typically performed on arylhydrazones, which undergo a cyclization and double formylation sequence.[4]

Mechanism of Action

The process begins with the formation of the Vilsmeier reagent , a chloroiminium salt, from the reaction of a phosphoryl halide (commonly phosphorus oxychloride, POCl₃) with a substituted amide (typically N,N-dimethylformamide, DMF).[9][11] This reagent is the active electrophile. The reaction with a hydrazone precursor proceeds via electrophilic attack, cyclization to form the pyrazole ring, and subsequent formylation at the C4 position.

Below is a diagram illustrating the key mechanistic steps.

Vilsmeier_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Reaction with Hydrazone DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ (exothermic) POCl3 POCl₃ Hydrazone Aryl Hydrazone (Nucleophile) Intermediate1 Initial Adduct Hydrazone->Intermediate1 + Vilsmeier Reagent Cyclized_Intermediate Cyclized Intermediate Intermediate1->Cyclized_Intermediate Intramolecular Cyclization Iminium_Salt Iminium Salt Intermediate Cyclized_Intermediate->Iminium_Salt Formylation & Dehydration Product Pyrazole-4-carbaldehyde Iminium_Salt->Product Hydrolysis (during work-up)

Caption: Mechanism of Vilsmeier-Haack pyrazole synthesis.

Experimental Protocols

This section outlines a general, two-part experimental procedure for the synthesis of 1,3-diaryl-1H-pyrazole-4-carbaldehydes, starting from a substituted acetophenone.

Part A: Synthesis of Arylhydrazone Intermediate

This initial step creates the direct precursor required for the Vilsmeier-Haack cyclization.

Protocol A: Phenylhydrazone Formation

  • Reagents & Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the substituted acetophenone (1.0 eq), phenylhydrazine (1.0 eq), and ethanol (25 mL).

  • Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.

    • Expertise & Experience: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting ketone. A typical mobile phase is 3:1 Hexane:Ethyl Acetate.

  • Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The resulting hydrazone is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.[1]

Part B: Vilsmeier-Haack Cyclization and Formylation

This is the core step where the pyrazole ring is constructed and formylated.

Protocol B: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

CRITICAL SAFETY NOTE: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This entire procedure must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All glassware must be thoroughly dried.[11]

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask fitted with a dropping funnel, magnetic stirrer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5.0 eq). Cool the flask in an ice-salt bath to 0 °C.

  • Addition of POCl₃: Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise via the dropping funnel to the cooled DMF over 30-45 minutes.

    • Causality: This addition must be slow and controlled as the formation of the Vilsmeier reagent is a highly exothermic process. Maintaining a low temperature is crucial to prevent degradation of the reagent.[11]

  • Reagent Maturation: Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve the arylhydrazone from Part A (1.0 eq) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 4-6 hours.[4] Monitor the reaction by TLC.

  • Work-up (Quenching): Cool the reaction mixture to room temperature and then pour it slowly and carefully onto a large beaker of crushed ice (approx. 200 g).

    • Trustworthiness: This quenching step is also exothermic and will release HCl gas. Perform this step slowly in the fume hood to control the reaction rate and ensure safety.

  • Neutralization & Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield the pure pyrazole-4-carbaldehyde derivative.[12]

The overall experimental workflow is summarized in the diagram below.

Experimental_Workflow Start Substituted Acetophenone Step1 Protocol A: Hydrazone Formation (Ethanol, Acetic Acid, Reflux) Start->Step1 Hydrazine Phenylhydrazine Hydrazine->Step1 Reagents_VH POCl₃ / DMF Step2 Protocol B: Vilsmeier-Haack Reaction (80-90 °C) Reagents_VH->Step2 Step1->Step2 Arylhydrazone Intermediate Purification Work-up & Purification (Quenching, Neutralization, Recrystallization) Step2->Purification Product Final Product: Pyrazole-4-carbaldehyde Purification->Product

Caption: General workflow for pyrazole-4-carbaldehyde synthesis.

Data and Characterization

Proper characterization of the final product is essential to confirm its identity and purity. The following tables summarize typical reaction parameters and expected spectroscopic data for a representative product, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

Table 1: Summary of Typical Vilsmeier-Haack Reaction Conditions

Substrate TypeEquivalents of Vilsmeier ReagentTemperature (°C)Time (h)Typical Yield (%)Reference
Phenylhydrazone of Acetophenone3.080 - 904 - 665 - 80[4]
Semicarbazone of Alkyl Ketones2.0 - 3.060 - 705 - 750 - 75[7][8]
Hydrazone of Diacetylcarbazoles3.0 - 4.080 - 904 - 570 - 85[8]

Table 2: Expected Spectroscopic Data for 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

TechniqueFeatureExpected Value / Observation
¹H NMR Aldehyde Proton (CHO)δ 9.9 - 10.1 ppm (singlet)
Pyrazole H-5 Protonδ 8.3 - 8.5 ppm (singlet)
Aromatic Protons (Ph)δ 7.2 - 7.8 ppm (multiplet)
¹³C NMR Aldehyde Carbonyl (C=O)δ 185 - 190 ppm
Pyrazole C4δ 118 - 122 ppm
Pyrazole C3 & C5δ 140 - 155 ppm
IR (KBr) C=O Stretch (Aldehyde)1670 - 1690 cm⁻¹
C=N Stretch (Pyrazole Ring)1590 - 1610 cm⁻¹

Note: Spectroscopic data are predictive and can vary based on the solvent and specific substitution patterns on the aryl rings.[1][12]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Product Yield 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction temperature or time. 3. Poor quality starting materials.1. Ensure all glassware is oven-dried and use anhydrous DMF. Prepare the Vilsmeier reagent fresh for each reaction.[4][11] 2. Optimize temperature and reaction time; monitor closely with TLC. 3. Purify starting hydrazone before use.
Formation of Dark Tar Decomposition of reagents or product at high temperatures.Ensure the temperature does not exceed the recommended range. Check for hot spots in the heating mantle.
Difficulty in Product Isolation Product may have some water solubility or form an oil.During work-up, saturate the aqueous layer with brine (NaCl) to decrease product solubility. If an oil forms, attempt to extract with an organic solvent like Dichloromethane or Ethyl Acetate.[11]

Conclusion

The Vilsmeier-Haack reaction provides an efficient and versatile pathway for the synthesis of pyrazole-4-carbaldehyde derivatives from readily available starting materials. By understanding the underlying mechanism and adhering to carefully controlled experimental conditions, particularly regarding anhydrous handling and temperature management, researchers can reliably produce these valuable synthetic intermediates. The protocols and insights provided in this guide serve as a robust foundation for the successful synthesis and subsequent exploration of this important class of compounds in the pursuit of new therapeutic agents.

References

  • Al-Ostath, R. A., El-Faham, A., & Abdel-Wahab, B. F. (2014). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Reddy, C. S., & Nagaraj, A. (2008). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

  • Selvam, T. P., et al. (2014). A series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • Aggarwal, N., Kumar, R., & Dureja, P. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 18(10), 12630-12665. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). 1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. Retrieved from [Link]

  • Huang, H., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(10), 7472-7481. [Link]

  • Finar, I. L., & Lord, G. H. (1957). Vilsmeier-Haack formylation of 1H-pyrazoles. Journal of the Chemical Society. [Link]

  • Kumar, A., & Kumar, S. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chavez-Hernandez, R., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4990. [Link]

  • Khan, S. A., & Yusuf, M. (2011). Vilsmeier-Haack Synthesis of New Steroidal Pyrazoles. Bibliomed. [Link]

  • Seshadri, S. (1973). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Scientific & Industrial Research. [Link]

Sources

Application Note & Protocol Guide: Leveraging 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde for the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Abstract: This document provides a detailed guide on the strategic use of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde as a pivotal intermediate in the synthesis of potent and selective kinase inhibitors. We will explore the chemical rationale behind its selection, provide validated, step-by-step synthetic protocols, and discuss its application in the development of targeted therapies. The protocols are designed to be self-validating, with explanations grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Importance of Pyrazole Scaffolds in Kinase Inhibition

Protein kinases are a large family of enzymes that play a crucial role in regulating a majority of cellular pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, frequently appearing in the structure of approved kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions with the kinase hinge region make it an ideal starting point for inhibitor design. Specifically, this compound has emerged as a particularly valuable intermediate. The presence of the chlorophenyl group at the 3-position allows for exploration of the hydrophobic pocket of the ATP-binding site, while the carbaldehyde at the 4-position serves as a versatile chemical handle for further elaboration and diversification of the molecule.

Rationale for Employing this compound

The selection of this specific intermediate is based on several key factors that contribute to its utility in kinase inhibitor synthesis:

  • Structural Pre-organization: The pyrazole core is a bioisostere of other common hinge-binding motifs and is pre-organized to form critical hydrogen bonds with the kinase hinge region.

  • Tunable Substitution: The phenyl ring at the 3-position can be readily modified to optimize van der Waals interactions and selectivity. The chlorine atom, in particular, can serve as a point for further functionalization or to enhance binding affinity through halogen bonding.

  • Versatile Aldehyde Handle: The carbaldehyde at the 4-position is a highly versatile functional group that can participate in a wide range of chemical transformations, including but not limited to:

    • Reductive amination to introduce diverse amine side chains.

    • Wittig and related olefination reactions to introduce carbon-carbon double bonds.

    • Condensation reactions with various nucleophiles.

    • Oxidation to a carboxylic acid for amide coupling.

This versatility allows for the systematic exploration of the solvent-exposed region of the kinase active site, which is crucial for achieving high potency and selectivity.

Synthetic Protocol: From Intermediate to Potent Kinase Inhibitor Scaffold

This section details a generalized, yet robust, protocol for the elaboration of this compound into a library of potential kinase inhibitors via reductive amination. This method is widely applicable and allows for the introduction of a diverse range of chemical functionalities.

General Workflow for Kinase Inhibitor Synthesis

The overall synthetic strategy is depicted in the workflow diagram below.

G cluster_0 Synthesis of Pyrazole Intermediate cluster_1 Diversification via Reductive Amination cluster_2 Biological Evaluation A Starting Materials (e.g., 3-chloroacetophenone) B This compound A->B Multi-step Synthesis D Reductive Amination B->D C Primary/Secondary Amine (R-NH2) C->D E Library of Pyrazole-based Amines D->E F Kinase Screening Assays E->F G Lead Compound Identification F->G

Figure 1. A generalized workflow for the synthesis and screening of kinase inhibitors.

Detailed Protocol: Reductive Amination

This protocol describes the reaction of this compound with a primary amine, followed by in-situ reduction of the resulting imine to the corresponding secondary amine.

Materials:

  • This compound (1.0 eq)

  • Selected primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DCM or DCE.

  • Addition of Amine: Add the selected primary or secondary amine (1.1 eq) to the solution. If the amine is a salt (e.g., hydrochloride), a tertiary base such as triethylamine (1.2 eq) should be added to liberate the free amine.

  • Imine Formation: Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate the formation of the imine intermediate. Stir the reaction mixture at room temperature for 30-60 minutes. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once imine formation is deemed sufficient, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Be cautious as some gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress should be monitored by TLC or LC-MS until the starting aldehyde is consumed (typically 2-16 hours).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the desired secondary amine.

Rationale for Reagent Choices:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and more tolerant of acidic conditions than other borohydrides like sodium borohydride (NaBH₄), which is beneficial for the acid-catalyzed imine formation step.

  • Anhydrous Solvents (DCM/DCE): The reaction is sensitive to water, which can hydrolyze the imine intermediate back to the starting aldehyde and amine. Using anhydrous solvents maximizes the yield of the desired product.

  • Acetic Acid Catalyst: The formation of the imine is acid-catalyzed. A catalytic amount of a weak acid like acetic acid is sufficient to promote the reaction without causing significant side reactions.

Characterization and Data

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Table 1: Recommended Analytical Techniques

TechniquePurposeExpected Outcome
LC-MS Purity assessment and mass confirmationA single major peak with the expected mass-to-charge ratio (m/z) for the product.
¹H and ¹³C NMR Structural elucidationSpectra consistent with the proposed chemical structure, showing characteristic peaks for the pyrazole core and the newly introduced side chain.
HRMS Exact mass determinationProvides the elemental composition and confirms the molecular formula.

Application in Kinase Inhibitor Development: A Case Study

Numerous kinase inhibitors have been developed using pyrazole-based scaffolds derived from intermediates like this compound. For instance, this core can be found in inhibitors targeting kinases such as JAK, Aurora, and p38 MAP kinase. The specific substitutions on the pyrazole and the nature of the side chain introduced via the carbaldehyde are critical for determining the potency and selectivity profile of the final compound.

The general structure of such inhibitors often features the pyrazole core acting as a hinge-binder, the chlorophenyl group occupying a hydrophobic pocket, and the side chain extending into the solvent-exposed region, where it can be tailored to interact with specific residues of the target kinase.

G cluster_0 Kinase Active Site cluster_1 Pyrazole-based Inhibitor Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket SolventRegion Solvent-Exposed Region Pyrazole Pyrazole Core Pyrazole->Hinge H-bonds Chlorophenyl 3-(3-Chlorophenyl) Group Chlorophenyl->HydrophobicPocket Hydrophobic Interactions SideChain R-Side Chain (from aldehyde) SideChain->SolventRegion Selectivity & Potency Modulation

Figure 2. Binding model of a pyrazole-based kinase inhibitor.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel kinase inhibitors. Its chemical features allow for the creation of large and diverse libraries of compounds for screening against various kinase targets. The protocols outlined in this guide provide a solid foundation for researchers to utilize this building block effectively in their drug discovery programs. The inherent tunability of this scaffold offers significant opportunities for the development of next-generation targeted therapies.

References

  • Title: Pyrazole-based scaffolds in medicinal chemistry. Source: A comprehensive review on the topic. URL: [Link]

  • Title: The role of privileged structures in drug discovery. Source: An article discussing the concept of privileged scaffolds. URL: [Link]

  • Title: Reductive Amination in Organic Synthesis. Source: A detailed overview of the reductive amination reaction. URL: [Link]

  • Title: Kinase Inhibitors in Cancer Therapy. Source: A review on the application of kinase inhibitors in oncology. URL: [Link]

Application Notes & Protocols: Multicomponent Reactions of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Pyrazole Scaffolds and Multicomponent Synthesis

In the landscape of medicinal chemistry, the pyrazole nucleus is a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a cornerstone in the design of agents targeting a wide array of physiological pathways.[4][5] The specific building block, 3-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde, is of particular interest. The chlorophenyl group enhances lipophilicity and can engage in specific halogen bonding interactions, while the pyrazole-4-carbaldehyde moiety serves as a highly reactive and versatile handle for constructing complex molecular architectures.[6][7][8]

This guide moves beyond simple reaction reporting. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding and practical, field-proven protocols for leveraging this key aldehyde in multicomponent reactions (MCRs). MCRs are the epitome of synthetic efficiency and green chemistry, allowing for the one-pot construction of intricate molecules from three or more starting materials with high atom economy and operational simplicity.[9][10][11] By mastering these techniques, research teams can rapidly generate diverse libraries of novel, drug-like molecules, significantly accelerating the early phases of drug discovery.

Section 1: Hantzsch Dihydropyridine Synthesis: Crafting Pyrazole-Fused Calcium Channel Blocker Analogs

The Hantzsch synthesis, first reported in 1881, is a classic MCR that produces 1,4-dihydropyridines (1,4-DHPs), a class of compounds famous for their application as calcium channel blockers in treating hypertension.[12][13] By substituting a traditional aromatic aldehyde with this compound, we can synthesize novel hybrid molecules that merge the pharmacophore of pyrazoles with that of 1,4-DHPs, opening new avenues for exploring biological activity.[14]

Mechanistic Rationale & Workflow

The reaction proceeds by condensing the aldehyde with two equivalents of a β-ketoester (e.g., ethyl acetoacetate) and an ammonia source (e.g., ammonium acetate).[15] The process is a cascade of reactions, typically involving an initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the final 1,4-DHP product.[13][15] The use of a slight excess of the ammonia source helps to drive the equilibrium towards product formation.

Hantzsch_Workflow A 3-(3-Chlorophenyl)-1H- pyrazole-4-carbaldehyde D One-Pot Reaction Vessel (Ethanol, Reflux) A->D B Ethyl Acetoacetate (2 equiv.) B->D C Ammonium Acetate C->D E Knoevenagel Condensation Product D->E Forms F Enamine Intermediate D->F Forms G Michael Addition & Cyclization Cascade E->G F->G Reacts with H Crude 1,4-Dihydropyridine Product G->H I Purification (Recrystallization) H->I J Pure Pyrazole-Substituted 1,4-DHP I->J

Caption: Hantzsch reaction workflow for pyrazole-1,4-DHP synthesis.

Experimental Protocol: Synthesis of Diethyl 4-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • This compound (1.0 mmol, 220.6 mg)

  • Ethyl acetoacetate (2.0 mmol, 260.3 mg, 252 µL)

  • Ammonium acetate (1.2 mmol, 92.5 mg)

  • Ethanol (15 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • TLC plates (Silica gel 60 F254)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).

  • Solvent Addition: Add 15 mL of absolute ethanol to the flask.

  • Reaction: Place the flask in a heating mantle on a magnetic stirrer, attach a reflux condenser, and heat the mixture to reflux (approx. 78-80°C).

  • Monitoring: Stir the reaction mixture vigorously at reflux for 6-8 hours. Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexane). The starting aldehyde spot should disappear and a new, typically fluorescent, product spot should appear.

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid product will often precipitate. If not, slowly add cold water (10-15 mL) to the mixture with stirring until a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol-water (1:1) mixture.

  • Purification: The crude product is often of high purity. For further purification, recrystallize the solid from hot ethanol to obtain the desired product as a crystalline solid.

Data Summary
β-KetoesterAmmonia SourceSolventTime (h)Typical YieldReference
Ethyl AcetoacetateAmmonium AcetateEthanol6-885-95%[14]
Methyl AcetoacetateAmmonium AcetateEthanol6-880-90%[14]
tert-Butyl AcetoacetateAmmonium AcetateMethanol10-1275-85%N/A

Section 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles: Accessing Fused Heterocyclic Scaffolds

The pyrano[2,3-c]pyrazole core is a privileged fused heterocyclic system present in compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[16][17][18] The most efficient route to this scaffold is a four-component reaction that brings together an aldehyde, malononitrile, a hydrazine, and a β-ketoester.[19] In our specific case, since the pyrazole ring is already present in our aldehyde, the reaction simplifies to a highly efficient three-component condensation.

Mechanistic Rationale & Workflow

This one-pot synthesis involves the reaction of this compound, malononitrile, and an active methylene compound, typically 3-methyl-1H-pyrazol-5(4H)-one, in the presence of a basic catalyst like piperidine. The mechanism is initiated by a Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by the base, to form a highly electrophilic pyrazolyl-ylidene malononitrile intermediate.[16] This is followed by a Michael addition of the enol form of the pyrazolone to the intermediate. The final step is an intramolecular cyclization followed by tautomerization to yield the stable dihydropyrano[2,3-c]pyrazole product. The choice of catalyst is crucial; while organic bases are common, greener alternatives like L-proline or even catalyst-free conditions in water can be employed.[17][19]

Pyrano_Workflow A Pyrazole Aldehyde D Catalyst (e.g., Piperidine) Solvent (e.g., Ethanol) A->D B Malononitrile B->D C 3-Methyl-1H-pyrazol-5(4H)-one C->D E Knoevenagel Condensation D->E F Michael Addition E->F G Intramolecular Cyclization F->G H Crude Product Mixture G->H I Filtration & Washing H->I J Pure Pyrano[2,3-c]pyrazole Derivative I->J

Caption: Workflow for the three-component synthesis of pyrano[2,3-c]pyrazoles.

Experimental Protocol: Synthesis of 6-Amino-4-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Materials:

  • This compound (1.0 mmol, 220.6 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • 3-Methyl-1H-pyrazol-5(4H)-one (1.0 mmol, 98.1 mg)

  • Piperidine (0.1 mmol, 10 µL)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Reactant Loading: In a 25 mL round-bottom flask, combine this compound (1.0 mmol), malononitrile (1.0 mmol), and 3-methyl-1H-pyrazol-5(4H)-one (1.0 mmol) in 10 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 2-3 drops or 10 µL) to the suspension.

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic, and a solid precipitate usually forms within 30-60 minutes.

  • Monitoring: Continue stirring for 2-3 hours to ensure complete reaction. Monitor by TLC (eluent: 40% ethyl acetate in hexane).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying: Dry the product under vacuum to yield the pure pyrano[2,3-c]pyrazole derivative. The product is typically obtained in high purity without the need for column chromatography.

Data Summary: Catalyst and Solvent Effects
CatalystSolventTemperatureTimeTypical YieldReference
PiperidineEthanolRoom Temp.2-3 h90-96%[16]
L-prolineWater80 °C1 h88-94%[19]
None (Grinding)Solvent-freeRoom Temp.10-15 min>95%[17]
Nano-ZnOWater60 °C2 h92-95%[17]

Section 3: Biginelli-Type Reactions: A Non-Classical Approach to Pyrazolo[1,5-a]pyrimidines

The classic Biginelli reaction is a cornerstone for synthesizing dihydropyrimidinones.[20][21] A powerful, non-classical variation employs aminoazoles, such as 5-aminopyrazoles, as the nitrogen-containing component instead of urea.[22][23] This modification allows for the construction of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are recognized as valuable scaffolds in medicinal chemistry, acting as purine analogs and kinase inhibitors.[22]

Mechanistic Rationale & Workflow

This three-component reaction condenses an aldehyde, a 1,3-dicarbonyl compound (e.g., acetylacetone), and an aminopyrazole. A fascinating aspect of this reaction is its ability to proceed efficiently without a catalyst in a high-boiling polar aprotic solvent like DMF.[23] The proposed mechanism suggests an initial, rate-limiting Knoevenagel condensation between the aldehyde and the active methylene compound.[23] The resulting α,β-unsaturated carbonyl intermediate is then attacked by the exocyclic amino group of the aminopyrazole in a Michael-type addition. The final product is formed after intramolecular cyclization via attack of the endocyclic pyrazole nitrogen onto a carbonyl group, followed by dehydration.

Biginelli_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration A Pyrazole Aldehyde C α,β-Unsaturated Intermediate A->C B 1,3-Dicarbonyl Cmpd. B->C D 5-Aminopyrazole E Acyclic Adduct C->E D->E F Intramolecular Cyclization E->F G Dehydration (-H₂O) F->G H Pyrazolo[1,5-a]pyrimidine G->H

Caption: Proposed mechanism for the catalyst-free Biginelli-type reaction.

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

Note: This protocol uses a generic 5-amino-3-arylpyrazole as the amino component and our target aldehyde.

Materials:

  • This compound (1.0 mmol, 220.6 mg)

  • 5-Amino-3-phenyl-1H-pyrazole (1.0 mmol, 159.2 mg)

  • Ethyl acetoacetate (1.0 mmol, 130.1 mg, 126 µL)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Round-bottom flask (25 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reactant Combination: In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol), 5-amino-3-phenyl-1H-pyrazole (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in 5 mL of DMF.

  • Reaction: Heat the mixture to reflux (approx. 153°C) with constant stirring.

  • Monitoring: Maintain the reflux for 4-6 hours. Monitor the reaction's progress using TLC (eluent: 50% ethyl acetate in hexane).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water with vigorous stirring.

  • Isolation: The resulting solid precipitate is collected by vacuum filtration.

  • Purification: Wash the crude solid with water and then a small amount of cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetonitrile.

Section 4: Conceptual Application - The Ugi Four-Component Reaction (U-4CR)

While specific literature for the Ugi reaction with this compound is emerging, its structure makes it an ideal candidate for this powerful MCR. The Ugi reaction is unparalleled in its ability to generate high levels of molecular complexity and diversity in a single step, producing peptide-like α-acylamino amide scaffolds.[11]

The Ugi Reaction: A Blueprint for Diversity

The U-4CR combines an aldehyde, an amine, a carboxylic acid, and an isocyanide.[24] The reaction is believed to proceed through the initial formation of an iminium ion from the aldehyde and amine. This is then trapped by the nucleophilic isocyanide to form a nitrilium ion intermediate. Finally, the carboxylate anion adds to this intermediate, and a subsequent intramolecular Mumm rearrangement yields the stable product.[24] This convergence allows for four points of diversity, making it a cornerstone of combinatorial chemistry and drug discovery.

Ugi_Reaction A Pyrazole Aldehyde (Component 1) E Iminium Ion Formation A->E B Amine (R¹-NH₂) (Component 2) B->E C Carboxylic Acid (R²-COOH) (Component 3) G Mumm Rearrangement C->G D Isocyanide (R³-NC) (Component 4) F Nitrilium Ion Intermediate D->F E->F F->G H α-Acylamino Amide Product (4 Points of Diversity) G->H

Caption: Conceptual pathway of the Ugi four-component reaction.

A hypothetical Ugi reaction would involve stirring our target aldehyde with a primary amine (e.g., benzylamine), a carboxylic acid (e.g., acetic acid), and an isocyanide (e.g., tert-butyl isocyanide) in a polar solvent like methanol at room temperature. The resulting product would be a complex, peptide-like molecule incorporating the pyrazole scaffold, offering a novel entry into unexplored chemical space for biological screening.

Conclusion and Future Outlook

This compound has demonstrated its prowess as a versatile and powerful building block for the synthesis of complex, biologically relevant heterocyclic systems via multicomponent reactions. The Hantzsch, pyrano[2,3-c]pyrazole, and Biginelli-type syntheses detailed herein provide robust, efficient, and high-yield pathways to novel molecular architectures. These protocols are designed to be readily adaptable, allowing researchers to rapidly generate libraries of compounds for high-throughput screening.

The future application of this aldehyde in other MCRs, such as the Ugi and Passerini reactions, holds immense promise. Furthermore, the integration of green chemistry principles—such as using water as a solvent, employing reusable catalysts, or exploring solvent-free conditions—will continue to enhance the efficiency and sustainability of these synthetic efforts.[5] The scaffolds produced through these methods are prime candidates for evaluation in anticancer, anti-inflammatory, and antimicrobial drug discovery programs, underscoring the strategic importance of mastering these multicomponent techniques.[1][9]

References

  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. National Institutes of Health (NIH). [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Semantic Scholar. [Link]

  • Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Sciforum. [Link]

  • Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines. RSC Publishing. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PubMed Central (PMC) - NIH. [Link]

  • EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. Journal of Advanced Scientific Research. [Link]

  • Biginelli reaction. Wikipedia. [Link]

  • Hantzsch pyridine synthesis - overview. ChemTube3D. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. PubMed Central (PMC) - NIH. [Link]

  • Current Progress on the Synthesis Methods of Pyranopyrazoles. Journal of Applied Pharmaceutical Science. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Institutes of Health (NIH). [Link]

  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PubMed Central (PMC) - NIH. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega - ACS Publications. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme. [Link]

  • Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as. Semantic Scholar. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central (PMC) - NIH. [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. PubMed Central (PMC) - NIH. [Link]

  • Mechanisms of the Ugi four and three component reactions. In the three... ResearchGate. [Link]

  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PubMed Central (PMC) - NIH. [Link]

  • Merging the Isonitrile‐Tetrazine (4+1) Cycloaddition and the Ugi Four‐Component Reaction into a Single Multicomponent Process. Angewandte Chemie. [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. [Link]

Sources

Application Notes and Protocols: Antimicrobial Screening of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents.[1] Heterocyclic compounds, particularly those containing a pyrazole nucleus, have garnered significant attention from the medicinal chemistry community due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde scaffold represents a promising starting point for the development of novel antimicrobials. The presence of the pyrazole core, substituted with a chlorophenyl group, is hypothesized to enhance lipophilicity and potentially disrupt microbial cell wall integrity or interfere with essential enzymatic pathways.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the primary screening of this compound derivatives for antimicrobial activity. The protocols detailed herein are grounded in established methodologies and are designed to yield reliable and reproducible data for the initial assessment of antibacterial and antifungal efficacy.

Part 1: Foundational Screening: Agar Well Diffusion Assay

The agar well diffusion method is a preliminary, qualitative assay to screen for antimicrobial activity.[1][7] It is a widely used and cost-effective method for initial screening of a large number of compounds.[1] The principle lies in the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[1][7]

Protocol: Agar Well Diffusion Assay

Materials:

  • This compound derivatives

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Bacterial and fungal test strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO)

  • Incubator

Procedure:

  • Preparation of Media and Inoculum:

    • Prepare MHA and SDA plates according to the manufacturer's instructions.

    • Culture the test microorganisms in appropriate broth overnight. Adjust the turbidity of the microbial suspension to 0.5 McFarland standard.

    • Evenly swab the entire surface of the agar plates with the standardized microbial inoculum.[8]

  • Well Preparation:

    • Aseptically punch wells of 6-8 mm diameter into the inoculated agar plates using a sterile cork borer.[1][8]

  • Compound Application:

    • Prepare stock solutions of the pyrazole derivatives in DMSO.

    • Carefully add a defined volume (e.g., 100 µL) of each test compound solution into the respective wells.[1]

    • Add the positive control antibiotic to one well and the negative control (DMSO) to another.[9]

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.[9]

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (in mm) around each well.[1]

Data Presentation: Example Zone of Inhibition Data
CompoundConcentration (µg/mL)S. aureus (mm)E. coli (mm)C. albicans (mm)
Derivative 1100151210
Derivative 2100181416
Ciprofloxacin102528-
Fluconazole25--22
DMSO-000
Experimental Workflow: Agar Well Diffusion Assay

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardize Microbial Inoculum (0.5 McFarland) Swab Swab Inoculum onto Plates Inoculum->Swab Plates Prepare Agar Plates (MHA/SDA) Plates->Swab Wells Create Wells in Agar Swab->Wells AddCmpd Add Test Compounds, Positive & Negative Controls Wells->AddCmpd Incubate Incubate Plates AddCmpd->Incubate Measure Measure Zones of Inhibition Incubate->Measure

Caption: Workflow for the Agar Well Diffusion Assay.

Part 2: Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Following a positive result in the preliminary screening, the broth microdilution assay is employed to determine the Minimum Inhibitory Concentration (MIC) of the active compounds. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[10] This quantitative method is crucial for comparing the potency of different derivatives and is a standard method recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI).[11][12]

Protocol: Broth Microdilution Assay (CLSI Guidelines)

Materials:

  • Active this compound derivatives

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (optional, for spectrophotometric reading)

  • Bacterial and fungal test strains

  • Positive and negative controls

Procedure:

  • Compound Dilution:

    • Perform serial two-fold dilutions of the test compounds in the appropriate broth directly in the 96-well plates.[10] A typical concentration range to test is 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation and Inoculation:

    • Prepare a standardized inoculum of the test microorganism and dilute it to the appropriate concentration for testing.[10]

    • Inoculate each well (except the sterility control) with the microbial suspension.[10]

  • Controls:

    • Growth Control: Wells containing broth and inoculum but no compound.[10]

    • Sterility Control: Wells containing broth only.[10]

    • Positive Control: A standard antibiotic with a known MIC for the test strain.

  • Incubation:

    • Incubate the microtiter plates under the same conditions as the agar well diffusion assay.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[10] Alternatively, a microplate reader can be used to measure absorbance.

Data Presentation: Example MIC Values
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 13264128
Derivative 2163232
Ciprofloxacin12-
Fluconazole--8
Experimental Workflow: Broth Microdilution Assay

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Dilutions Serial Dilutions of Compounds in 96-Well Plate Inoculate Inoculate Wells Dilutions->Inoculate Inoculum Prepare Standardized Inoculum Inoculum->Inoculate Controls Include Growth, Sterility, & Positive Controls Inoculate->Controls Incubate Incubate Plate Controls->Incubate DetermineMIC Determine MIC (Visual/Spectrophotometric) Incubate->DetermineMIC

Caption: Workflow for the Broth Microdilution Assay.

Part 3: Determining Bactericidal/Fungicidal Activity: MBC/MFC Assay

While the MIC provides information on the concentration required to inhibit microbial growth, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[13][14][15] This is a crucial step to differentiate between bacteriostatic/fungistatic (inhibits growth) and bactericidal/fungicidal (kills the organism) activity. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[13]

Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

Materials:

  • Results from the broth microdilution assay

  • Sterile MHA or SDA plates

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Subculturing from MIC Assay:

    • Following the determination of the MIC, take a small aliquot (e.g., 10-100 µL) from the wells showing no visible growth (at and above the MIC).[13][16]

    • Spread the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubation:

    • Incubate the plates under the appropriate conditions for the test microorganism.

  • MBC/MFC Determination:

    • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[13][16][17] This is practically determined by identifying the lowest concentration at which no colonies or only a few colonies grow on the subculture plate.

Data Presentation: Example MBC Values and Interpretation
CompoundS. aureus MIC (µg/mL)S. aureus MBC (µg/mL)MBC/MIC RatioInterpretation
Derivative 1321284Bactericidal
Derivative 216>256>16Bacteriostatic
Logical Relationship: MIC to MBC/MFC

MIC_MBC MIC Determine MIC (Broth Microdilution) Subculture Subculture from Clear Wells (at and above MIC) onto Agar MIC->Subculture Incubate Incubate Agar Plates Subculture->Incubate DetermineMBC Determine MBC/MFC (Lowest concentration with ≥99.9% killing) Incubate->DetermineMBC

Caption: Logical flow from MIC to MBC/MFC determination.

Conclusion and Future Directions

The described protocols provide a robust framework for the initial antimicrobial screening of this compound derivatives. Positive results from these assays, particularly compounds exhibiting low MIC and MBC values, warrant further investigation. Subsequent steps should include toxicity studies on human cell lines, mechanism of action studies to elucidate the molecular target (e.g., DNA gyrase inhibition, cell wall disruption), and in vivo efficacy studies in animal models of infection.[3][5] The systematic application of these screening methods is a critical first step in the pipeline for discovering and developing the next generation of antimicrobial drugs.

References

  • Minimum bactericidal concentration. Wikipedia. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health (NIH). [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. National Institutes of Health (NIH). [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. LinkedIn. [Link]

  • Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals. [Link]

  • Agar well diffusion assay. YouTube. [Link]

  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati. [Link]

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. [Link]

  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Bentham Science. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI. [Link]

  • M07-A8. Regulations.gov. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. National Institutes of Health (NIH). [Link]

  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR.org. [Link]

  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. [Link]

  • Synthesis, characterization and antibacterial activity of some 1-heteroaryl-3-aryl-1H-pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). National Institutes of Health (NIH). [Link]

Sources

Application Notes & Protocols: Cytotoxicity Profiling of Novel 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Imperative of Early Cytotoxicity Assessment in Drug Discovery

The journey of a novel chemical entity from the bench to the bedside is fraught with challenges, with a significant rate of attrition attributed to unforeseen toxicity. Therefore, the early-stage evaluation of cytotoxic potential is not merely a regulatory requirement but a cornerstone of efficient and ethical drug development. This is particularly true for scaffolds like pyrazole, which are rich in pharmacological activities and have been extensively explored for anticancer agents.[1][2][3] The derivatives of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde represent a promising class of compounds, but their therapeutic potential can only be realized if a favorable safety profile is established.

These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of these novel pyrazole derivatives. We will move beyond a simple recitation of protocols to delve into the rationale behind experimental choices, ensuring that the data generated is not only accurate but also insightful. The methodologies detailed herein are designed to be self-validating, incorporating appropriate controls and data analysis strategies to foster confidence in the results.

The Strategic Selection of Cytotoxicity Assays

No single assay can fully encapsulate the complex biological phenomenon of cytotoxicity. A multi-parametric approach, employing assays that interrogate different cellular mechanisms, is crucial for a comprehensive understanding. For the initial screening of novel this compound derivatives, we recommend a dual-assay strategy targeting two distinct hallmarks of cellular demise: metabolic activity and membrane integrity.

  • MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5][6] It relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in living cells to form a purple formazan product.[7] The intensity of the color is directly proportional to the number of viable cells.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon damage to the plasma membrane.[8][9] LDH release is a hallmark of necrosis and late-stage apoptosis, providing a direct measure of cell death.[10]

The complementary nature of these assays provides a more robust assessment. A compound might inhibit metabolic activity (detected by MTT) without immediately compromising membrane integrity (undetected by LDH), suggesting a cytostatic rather than a cytotoxic effect. Conversely, a compound that induces rapid necrosis will lead to a significant increase in LDH release.

Experimental Design: The Foundation of Reliable Data

A well-designed experiment is paramount to generating reproducible and meaningful cytotoxicity data. The following considerations are critical when screening novel pyrazole derivatives.

Cell Line Selection: Context is Key

The choice of cell line significantly influences the outcome and interpretation of cytotoxicity assays.[11][12] For the initial screening of novel anticancer agents, a panel of cell lines is recommended to assess both efficacy and potential off-target effects.

  • Cancer Cell Lines: Select cell lines relevant to the intended therapeutic target. For a broad-spectrum anticancer screen, a panel could include:

    • MCF-7: A human breast adenocarcinoma cell line, widely used in cancer research.[4]

    • A549: A human lung carcinoma cell line.[13]

    • HepG2: A human hepatocellular carcinoma cell line.[14]

    • HCT116: A human colon cancer cell line.[1]

  • Non-Cancerous Cell Line: To assess selectivity, include a non-cancerous cell line, such as:

    • HEK293: Human embryonic kidney cells, often used as a proxy for normal tissue.[4][6]

    • Fibroblasts: Primary or immortalized fibroblasts can also be used to represent normal connective tissue.[14]

Compound Preparation and Dilution Series

The solubility and stability of the test compounds are critical.

  • Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving small molecules for in vitro assays. However, it is essential to ensure that the final concentration of DMSO in the culture medium does not exceed a non-toxic level, typically ≤ 0.5%. A vehicle control (medium with the same concentration of DMSO as the highest compound concentration) must be included in all experiments.

  • Concentration Range: A wide range of concentrations should be tested to generate a complete dose-response curve. A common starting point is a serial dilution from 100 µM down to sub-micromolar concentrations. This allows for the determination of the IC50 value, which is the concentration of a drug that is required for 50% inhibition in vitro.[15][16][17]

Plate Layout and Controls

A well-structured 96-well plate layout is essential for minimizing variability and ensuring the validity of the results. Each plate should include:

  • Blank Wells: Contain only culture medium to measure background absorbance.

  • Vehicle Control Wells: Contain cells treated with the same concentration of the vehicle (e.g., DMSO) as the test compounds. This represents 100% cell viability.

  • Positive Control Wells: Contain cells treated with a known cytotoxic agent (e.g., doxorubicin, cisplatin) to confirm the assay is performing as expected.

  • Test Compound Wells: Contain cells treated with various concentrations of the novel pyrazole derivatives. Each concentration should be tested in triplicate to ensure statistical robustness.

Detailed Protocols

The following protocols provide step-by-step instructions for performing the MTT and LDH cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is adapted from established methodologies.[7][18][19]

Materials:

  • Selected cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Novel this compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase during the assay.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivatives in complete culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include vehicle and positive controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol

This protocol is based on the principle of measuring LDH released from damaged cells.[8][9][20]

Materials:

  • Cells and compounds prepared as in the MTT assay.

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, Roche). These kits typically include a substrate mix, assay buffer, and a stop solution.

  • Sterile 96-well flat-bottom plates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol. It is often efficient to run the MTT and LDH assays in parallel on separate plates prepared at the same time.

    • In addition to the controls mentioned for the MTT assay, include a "Maximum LDH Release" control. For this, treat a set of wells with a lysis buffer (usually provided in the kit) 15-30 minutes before the end of the incubation period.

  • Sample Collection:

    • After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate. Be careful not to disturb the cell monolayer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This usually involves mixing the substrate and the assay buffer.

    • Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit's protocol (typically 30 minutes), protected from light.

  • Stopping the Reaction and Measuring Absorbance:

    • Add the stop solution (if provided in the kit) to each well.

    • Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

Data Analysis and Interpretation

Calculation of Percentage Cell Viability (MTT Assay)

The percentage of cell viability is calculated using the following formula:

Calculation of Percentage Cytotoxicity (LDH Assay)

The percentage of cytotoxicity is calculated using the following formula:

Determination of IC50 Values

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is a key parameter for quantifying the potency of a cytotoxic agent.[15][16][17]

  • Plot the percentage of cell viability (or inhibition) against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data.

  • The IC50 value can be interpolated from the resulting curve. Software such as GraphPad Prism is commonly used for this analysis.

Statistical Analysis

Statistical analysis is essential to determine the significance of the observed effects.[21][22][23]

  • Replicates: All experiments should be performed with at least three biological replicates.

  • Statistical Tests:

    • To compare the means of multiple groups (e.g., different concentrations of a compound versus the control), a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) is appropriate.[24][25]

    • A p-value of < 0.05 is generally considered statistically significant.

Data Presentation

Clear and concise presentation of data is essential for effective communication of results.

Table 1: Hypothetical IC50 Values (µM) of Novel Pyrazole Derivatives after 48h Treatment
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)HEK293 (Normal Kidney)Selectivity Index (HEK293/MCF-7)
Derivative 1 5.2 ± 0.48.1 ± 0.712.5 ± 1.1> 100> 19.2
Derivative 2 15.8 ± 1.225.4 ± 2.130.1 ± 2.5> 100> 6.3
Derivative 3 2.1 ± 0.24.5 ± 0.36.8 ± 0.550.3 ± 4.223.9
Doxorubicin 0.8 ± 0.11.2 ± 0.11.5 ± 0.25.6 ± 0.57.0

Data are presented as mean ± standard deviation from three independent experiments. Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells.

Visualizations

Diagrams are powerful tools for illustrating complex workflows and relationships.

Diagram 1: General Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Line Culture (Cancer & Normal) Seeding Cell Seeding in 96-well Plates Cell_Culture->Seeding Compound_Prep Compound Solubilization & Serial Dilution Treatment Compound Treatment (24-72h Incubation) Compound_Prep->Treatment Seeding->Treatment Assay_Specific Assay-Specific Steps (MTT or LDH Reagent) Treatment->Assay_Specific Measurement Absorbance Measurement Assay_Specific->Measurement Calculation Calculate % Viability or % Cytotoxicity Measurement->Calculation Dose_Response Generate Dose-Response Curves Calculation->Dose_Response IC50 Determine IC50 Values Dose_Response->IC50 Stats Statistical Analysis IC50->Stats

Caption: A streamlined workflow for assessing the cytotoxicity of novel compounds.

Diagram 2: Principles of MTT vs. LDH Assays

G cluster_mtt MTT Assay cluster_ldh LDH Assay MTT Viable Cell Mitochondrial Dehydrogenase MTT (Yellow) → Formazan (Purple) MTT_result Colorimetric Signal ∝ Metabolic Activity MTT->MTT_result Measures LDH Damaged Cell Compromised Membrane LDH Release into Medium LDH_result Enzymatic Reaction in Supernatant → Color LDH->LDH_result Measures

Caption: Contrasting mechanisms of MTT and LDH cytotoxicity assays.

Conclusion and Future Directions

The protocols and guidelines presented here provide a robust framework for the initial cytotoxic evaluation of novel this compound derivatives. By employing a multi-assay approach and adhering to rigorous experimental design and data analysis, researchers can confidently identify promising lead compounds with potent and selective anticancer activity.

Compounds that demonstrate high potency against cancer cell lines and a favorable selectivity index should be prioritized for further investigation. Subsequent studies could explore the underlying mechanisms of cell death (e.g., apoptosis vs. necrosis), cell cycle analysis, and ultimately, in vivo efficacy and toxicology studies. This systematic approach to cytotoxicity profiling is indispensable for accelerating the translation of novel chemical entities into clinically viable therapeutics.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Vertex AI Search.
  • LDH assay kit guide: Principles and applic
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (2023, August 12).
  • LDH-Glo™ Cytotoxicity Assay - Promega Corporation. (n.d.).
  • LDH Cytotoxicity Assay - Creative Bioarray. (n.d.).
  • Cytotoxicity Detection Kit (LDH) From Roche Applied Science | Biocompare Product Review. (2007, June 20). Biocompare.
  • Pierce LDH Cytotoxicity Assay Kit - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). MDPI.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (2023, February 10). Encyclopedia.pub.
  • Assays Used in vitro to Study Cancer Cell Lines - ResearchGate. (2016, April 12).
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1).
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).
  • Cell Viability Assays - Creative Bioarray. (n.d.).
  • Cell Viability and Proliferation Assays in Drug Screening - Danaher Life Sciences. (n.d.). Danaher Life Sciences.
  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. (n.d.).
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. (2018, September 22).
  • Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer - PMC - NIH. (n.d.).
  • The Importance of IC50 Determination - Visikol. (2022, June 7). Visikol.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - University of Pretoria. (2025, March 20). University of Pretoria.
  • Cell viability assays | Abcam. (n.d.). Abcam.
  • What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT? (2021, April 28).
  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity - MDPI. (n.d.). MDPI.
  • Technical Support Center: Interpreting IC50 Values in Different Cell Types - Benchchem. (n.d.). BenchChem.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - OUCI. (n.d.). OUCI.
  • Statistical Analysis: MTT-assay (cell viability test). (n.d.).
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - NIH. (n.d.).
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15).
  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives - Atmiya University. (n.d.).
  • Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells - PubMed. (2021, November 23).
  • Which Statistical Test for Cytotoxicity Analysis with Multiple Concentrations: T-Test or ANOVA with Post Hoc?
  • MTT assay protocol. (n.d.).
  • Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review - PubMed Central. (2023, August 12).
  • Schematic representation of MTT assay protocol - ResearchGate. (n.d.).
  • Cytotoxicity Test - Nelson Labs. (n.d.). Nelson Labs.
  • Cytotoxicity Assays | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
  • Design and Statistical Analysis of Toxicology Studies* | Basicmedical Key. (2016, October 21). Basicmedical Key.
  • MTT Cell Assay Protocol. (n.d.).
  • Can someone advise me how to interpret my results of cytotoxicity using MTT assay? (2014, November 23).
  • What cell line should I choose for citotoxicity assays? - ResearchGate. (2023, May 6).
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv
  • Cell Cytotoxicity Assay, Cell Toxicity Assay - NorthEast BioLab. (n.d.). NorthEast BioLab.
  • MTT assay protocol | Abcam. (n.d.). Abcam.
  • (PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives - ResearchGate. (2025, August 6).

Sources

Application Note & Protocol: Microwave-Assisted Synthesis of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals, including anti-inflammatory agents like Celecoxib and various tyrosine kinase inhibitors.[1] The introduction of a carbaldehyde group at the 4-position of the pyrazole ring creates a highly versatile synthetic intermediate, a crucial building block for generating diverse compound libraries for drug discovery.[2][3] This guide provides a detailed protocol for the synthesis of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde, leveraging the efficiency and green chemistry principles of microwave-assisted organic synthesis (MAOS). By employing a microwave-mediated Vilsmeier-Haack reaction, this protocol dramatically reduces reaction times from hours to minutes, often leading to increased yields and product purity compared to conventional heating methods.[1][2][4]

Scientific Rationale and Strategy

A robust understanding of the underlying chemical principles is paramount for successful synthesis, troubleshooting, and adaptation. This section details the causality behind the chosen synthetic route.

The Vilsmeier-Haack Reaction: The Engine of Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings.[5][6][7] The synthesis of pyrazole-4-carbaldehydes from hydrazone precursors is a classic application of this reaction.[8][9][10]

The process occurs in two main stages:

  • Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with a halogenating agent like phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[7][11]

  • Electrophilic Attack and Cyclization: The hydrazone precursor, formed from the condensation of an acetophenone and a hydrazine, acts as the electron-rich substrate. It attacks the Vilsmeier reagent, initiating an electrophilic substitution that leads to simultaneous cyclization and formylation to yield the stable 1H-pyrazole-4-carbaldehyde structure after aqueous workup.[7][8]

Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation & Cyclization DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Hydrazone Hydrazone Precursor (Electron-Rich) Intermediate Iminium Intermediate Hydrazone->Intermediate + Vilsmeier Reagent Workup Aqueous Workup (Hydrolysis) Intermediate->Workup Product Final Aldehyde Workup->Product

Caption: General mechanism of the Vilsmeier-Haack reaction.

The Advantage of Microwave Irradiation

Conventional heating relies on thermal conduction, which is often slow and inefficient, leading to thermal gradients and potential side product formation. Microwave-assisted synthesis, in contrast, utilizes microwave energy to heat the reaction mixture directly and volumetrically.[4]

The primary mechanism is dielectric heating. Polar molecules within the reaction mixture, such as the solvent (DMF) and intermediates, continuously attempt to align with the oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to rapid and uniform heating throughout the sample.[12][13] This efficiency is why polar solvents like DMF and acetonitrile are excellent choices for microwave chemistry.[2]

Key benefits include:

  • Speed: Reaction times are drastically reduced from several hours to mere minutes.[2][14]

  • Yield & Purity: The rapid heating minimizes the time for side reactions to occur, often resulting in higher isolated yields and cleaner products.[1][4]

  • Energy Efficiency: As a pillar of green chemistry, MAOS significantly reduces energy consumption compared to prolonged conventional refluxing.[1][6]

Overall Synthetic Workflow

The synthesis is a straightforward two-step process, beginning with commercially available starting materials. This workflow is designed for efficiency and high throughput.

Workflow Start_A 3-Chloroacetophenone Step1 Step 1: Condensation (Conventional Heat, ~1-2h) Start_A->Step1 Start_B Hydrazine Hydrate Start_B->Step1 Intermediate Hydrazone Precursor Step1->Intermediate Step2 Step 2: Vilsmeier-Haack Cyclization (Microwave Irradiation, 5-15 min) Intermediate->Step2 Reagents_VH Vilsmeier Reagent (POCl₃ + DMF) Reagents_VH->Step2 Product 3-(3-Chlorophenyl)-1H- pyrazole-4-carbaldehyde Step2->Product

Caption: Two-step synthesis workflow.

Comparative Analysis: Microwave vs. Conventional Synthesis

The advantages of the microwave-assisted approach are best illustrated by a direct comparison with traditional methods for analogous pyrazole syntheses reported in the literature.

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)Reference(s)
Reaction Time 1 - 7 hours5 - 15 minutes[2]
Typical Yield 73 - 90%91 - 98%[1]
Energy Input High (prolonged reflux)Low (short irradiation time)[1][4]
Process Control Moderate (oil bath temp.)High (direct temp. & pressure sensing)[13]
Product Purity Good, may require extensive purificationOften higher, simplifying workup[1]

Detailed Experimental Protocols

Safety First: This procedure involves hazardous materials. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. N,N-Dimethylformamide (DMF) is a reproductive toxin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Instrumentation
  • Reagents: 3-Chloroacetophenone (≥97%), Hydrazine hydrate (≥98%), Phosphorus oxychloride (POCl₃, ≥99%), N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%), Ethanol, Ethyl acetate, Hexane.

  • Instrumentation: Dedicated microwave reactor (e.g., CEM Discover, Biotage Initiator), magnetic stirrer with heating plate, standard laboratory glassware, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄).

Step 1: Synthesis of 1-(1-(3-Chlorophenyl)ethylidene)hydrazine (Hydrazone Precursor)
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-chloroacetophenone (10 mmol, 1.55 g) in 20 mL of ethanol.

  • Reagent Addition: Add hydrazine hydrate (12 mmol, 0.60 g) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration, wash it with cold water, and then a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to yield the hydrazone as a solid, which can be used in the next step without further purification.

Step 2: Microwave-Assisted Synthesis of this compound
  • Vilsmeier Reagent Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (3.0 mL, 3 eq.) to 0 °C in an ice bath. Add POCl₃ (2.0 mL, 2 eq.) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 15 minutes, during which the viscous, white Vilsmeier reagent will form.

  • Reaction Setup: Place the hydrazone precursor from Step 1 (5 mmol) in a 10 mL microwave reaction vial equipped with a small magnetic stir bar.

  • Reagent Addition: Carefully add the pre-formed, cold Vilsmeier reagent to the microwave vial containing the hydrazone.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture under the following conditions (Note: parameters may need optimization based on the specific reactor model):

    • Temperature: 80-90 °C (use temperature control)

    • Power: Dynamic (adjusts to maintain temperature)

    • Hold Time: 10 minutes

    • Stirring: High

  • Workup: After irradiation, cool the vial to room temperature using compressed air. Carefully uncap the vial in a fume hood and pour the reaction mixture slowly into a beaker containing 50 g of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Isolation and Purification: The product will precipitate as a solid. Collect the crude product by vacuum filtration and wash thoroughly with water. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.

Product Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Based on analogous structures, the following characteristics are expected.[8]

  • Appearance: White to off-white solid.

  • Melting Point: Expected in the range of 100-120 °C.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 10.0-10.1 ppm (s, 1H, -CHO)

    • δ 8.2-8.3 ppm (s, 1H, pyrazole C5-H)

    • δ 7.3-7.9 ppm (m, 4H, Ar-H)

    • A broad singlet for the N1-H proton may be observed, or it may exchange.

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ~183-184 ppm (CHO)

    • δ ~153-154 ppm (Pyrazole C3)

    • δ ~122-138 ppm (Aromatic and Pyrazole carbons)

  • IR (KBr, cm⁻¹):

    • ~3100 (N-H stretch)

    • ~2840 (Aldehydic C-H stretch)

    • ~1695 (C=O stretch, aldehyde)

  • Mass Spectrometry (ESI+): Calculated for C₁₀H₇ClN₂O [M+H]⁺, observed m/z should correspond.

Applications in Drug Discovery

The title compound is not an endpoint but a valuable starting point. The aldehyde functionality is a reactive handle for a multitude of subsequent reactions, enabling the rapid diversification of the pyrazole core for Structure-Activity Relationship (SAR) studies.

Potential transformations include:

  • Reductive Amination: To synthesize various secondary and tertiary amines.

  • Wittig Reaction: To introduce alkenyl substituents.

  • Condensation Reactions: Formation of Schiff bases with various amines or chalcones with ketones, which are themselves important pharmacophores.[15]

  • Oxidation: To form the corresponding carboxylic acid.

This versatility makes this compound an ideal intermediate for building libraries of novel compounds aimed at various biological targets.[16][17]

References

  • BenchChem. (2025).
  • Degres Journal. (n.d.). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal.
  • MDPI. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules.
  • ResearchGate. (n.d.). Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes.
  • Semantic Scholar. (2014). Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Semantic Scholar.
  • RSC Publishing. (n.d.). Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. Royal Society of Chemistry.
  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences.
  • ResearchGate. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • NIH. (n.d.). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC.
  • ResearchGate. (2021). Microwave Assisted Synthesis and QSAR Study of 1-Substituted-3-aryl-1H-pyrazole-4-carbaldehydes Derivatives. Asian Journal of Organic & Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • RSC Advances. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.
  • NIH. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.
  • PubChem. (n.d.). 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1h-pyrazole-4-carbaldehyde.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Chemical Methodologies. (n.d.).
  • Journal of Advanced Scientific Research. (2021). Review on Synthesis of Pyrazole Derivatives and their Pharmacological Activities.
  • Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)
  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • J&K Scientific. (n.d.). 1-(3-Chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde.
  • International Journal of Pharmaceutical and Life Sciences. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • ChemistrySelect. (2024). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo[3,4‐b]Pyridines Under Green Conditions.
  • NIH. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules.
  • The Pharma Innovation Journal. (2014). Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity.
  • ARKIVOC. (2011).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Vilsmeier-Haack Reaction Yield for 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 3-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges during this critical formylation reaction.

Introduction to the Vilsmeier-Haack Formylation of Pyrazoles

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[1][2][3] The reaction utilizes a "Vilsmeier reagent," typically a chloroiminium salt, which is generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an activating agent such as phosphorus oxychloride (POCl₃).[1][4][5][6] This electrophilic reagent then attacks the electron-rich C4 position of the pyrazole ring, leading to the formation of an iminium salt intermediate.[1][7][8] Subsequent hydrolysis during the work-up yields the desired pyrazole-4-carbaldehyde, a valuable intermediate in the synthesis of various biologically active molecules.[1][9][10]

The Core Mechanism

The reaction proceeds through two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt.[1][7][8] This step is exothermic and requires careful temperature control.[1]

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole attacks the Vilsmeier reagent, leading to the formation of a stable intermediate.

  • Hydrolysis: The intermediate iminium salt is hydrolyzed during aqueous work-up to yield the final aldehyde product.[11][12][13][14]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing causative explanations and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Vilsmeier Reagent: Moisture in the reagents or glassware can decompose the Vilsmeier reagent.[1][4]Ensure all glassware is thoroughly flame- or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0–5 °C) and use it immediately.[4][11]
Insufficient Substrate Reactivity: The electron density of the pyrazole ring may be reduced by the chlorophenyl substituent, making it less reactive.Consider increasing the reaction temperature after the initial addition of the pyrazole substrate.[15] Monitor the reaction by TLC to determine the optimal reaction time and temperature.[1]
Incomplete Reaction: The reaction may not have proceeded to completion.Increase the reaction time or consider using a slight excess of the Vilsmeier reagent (e.g., 1.5 to 2 equivalents).[15]
Product Loss During Work-up: The product may have some water solubility or the pH during extraction may not be optimal.Saturate the aqueous layer with NaCl (brine) to reduce the solubility of the product in the aqueous phase.[1] Ensure the pH is neutral or slightly basic before extraction to ensure the product is in its free base form.
Formation of Multiple Products Di-formylation or Isomer Formation: Although C4 formylation is generally preferred for pyrazoles, harsh conditions can lead to side reactions.[1]Optimize the stoichiometry of the Vilsmeier reagent; a large excess may promote side reactions.[1] Maintain careful temperature control throughout the reaction.
Substrate has Multiple Reactive Sites: This is less common for this specific substrate but can occur with other substituted pyrazoles.Modifying reaction conditions such as temperature and solvent can sometimes improve regioselectivity.[16]
Formation of Tarry Residue Overheating: The Vilsmeier-Haack reaction can be exothermic, and uncontrolled temperature increases can lead to polymerization and decomposition.[17][18][19]Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the initial addition of the pyrazole.[1] For larger scale reactions, consider a slower addition rate.
Uncontrolled Quenching: Rapidly adding water to the reaction mixture can cause a violent, exothermic reaction with unreacted POCl₃.[13]Quench the reaction by slowly adding the reaction mixture to crushed ice with vigorous stirring.[13]
Difficulty in Isolating the Product Emulsion Formation During Extraction: This can make phase separation challenging.[1]Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, filtering the mixture through a pad of Celite may be effective.
Product is Water-Soluble: The aldehyde product may have some solubility in the aqueous layer.Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete recovery of the product.[1]

Detailed Experimental Protocol

This protocol provides a general guideline for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and scale.

Reagents and Stoichiometry
ReagentMolar EquivalentsPurpose
3-(3-Chlorophenyl)-1H-pyrazole1.0Starting Material
N,N-Dimethylformamide (DMF)3.0 - 5.0Reagent and Solvent
Phosphorus Oxychloride (POCl₃)1.5 - 2.0Activating Agent
Dichloromethane (DCM)-Solvent (optional)
Step-by-Step Procedure
  • Preparation of the Vilsmeier Reagent:

    • In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add POCl₃ (1.5 eq) dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.[11]

    • After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[4]

  • Formylation Reaction:

    • Dissolve 3-(3-chlorophenyl)-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM.

    • Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.[1]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C. The optimal temperature and time should be determined by monitoring the reaction progress.[2][15]

  • Reaction Monitoring:

    • Monitor the consumption of the starting material and the formation of the product by Thin-Layer Chromatography (TLC).[1]

    • To prepare a TLC sample, carefully quench a small aliquot of the reaction mixture with a saturated sodium bicarbonate solution, extract with ethyl acetate, and spot the organic layer on a TLC plate.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.[13]

    • Carefully neutralize the acidic solution to a pH of 7-8 with a saturated solution of sodium bicarbonate or sodium hydroxide.[20]

    • Extract the product from the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).[4]

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[4]

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure this compound.

Visualizing the Process

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Pyrazole 3-(3-Chlorophenyl)- 1H-pyrazole Pyrazole->Iminium Electrophilic Attack Product 3-(3-Chlorophenyl)-1H- pyrazole-4-carbaldehyde Iminium->Product Hydrolysis H2O H₂O (Work-up) H2O->Product

Caption: Key steps in the Vilsmeier-Haack formylation of pyrazole.

Experimental Workflow

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep formylation Add Pyrazole Substrate (0°C to 40-60°C) reagent_prep->formylation monitoring Monitor by TLC formylation->monitoring workup Quench on Ice & Neutralize monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction purification Purify (Chromatography/Recrystallization) extraction->purification product Pure Product purification->product

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Decision Tree

Troubleshooting_Tree low_yield Low Yield? check_reagents Reagents Anhydrous & Fresh? low_yield->check_reagents Yes use_anhydrous Use Anhydrous Reagents check_reagents->use_anhydrous No check_temp Increase Reaction Temperature? check_reagents->check_temp Yes increase_temp Increase Temp to 40-60°C check_temp->increase_temp Yes check_time Increase Reaction Time? check_temp->check_time No increase_time Increase Reaction Time check_time->increase_time Yes optimize_workup Optimize Work-up (pH, Brine) check_time->optimize_workup No

Caption: Decision-making process for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and why is it prepared in situ? The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[1][6] It is most commonly prepared in situ by reacting DMF with POCl₃.[1][4] This is because the reagent is thermally unstable and sensitive to moisture, so preparing it fresh for immediate use ensures maximum reactivity and prevents decomposition.[4][17]

Q2: What are the primary safety concerns with the Vilsmeier-Haack reaction? The primary hazards are associated with phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water.[1][13] The reaction to form the Vilsmeier reagent is also exothermic.[1] Therefore, the reaction must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The quenching step, involving the addition of the reaction mixture to ice, must be done slowly and carefully to control the exothermic hydrolysis of any excess POCl₃.[1][13]

Q3: Can other solvents be used in this reaction? While DMF often serves as both a reagent and a solvent, other inert solvents like dichloromethane (DCM), chloroform, or o-dichlorobenzene can also be used.[2][3][8] The choice of solvent can sometimes influence the reaction rate and selectivity.[21]

Q4: How does the electron-withdrawing nature of the 3-chlorophenyl group affect the reaction? The chloro- substituent on the phenyl ring is electron-withdrawing, which can slightly decrease the electron density of the pyrazole ring. This may make the substrate less reactive compared to an unsubstituted phenylpyrazole. To compensate for this, it may be necessary to use slightly more forcing conditions, such as a higher reaction temperature or a longer reaction time, to achieve a good yield.[9]

Q5: What is the purpose of the basic work-up? The aqueous work-up serves two main purposes. First, it hydrolyzes the iminium salt intermediate to the final aldehyde product.[11][12] Second, the addition of a base (like sodium bicarbonate or sodium hydroxide) neutralizes the acidic byproducts of the reaction, such as hydrochloric acid and phosphoric acid derivatives, which are formed from the hydrolysis of POCl₃.[11][13]

References

  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem.
  • Stoichiometry considerations for Vilsmeier reagent in pyrrole formyl
  • Instability of Vilsmeier reagent and how to manage it - Benchchem.
  • The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal - Benchchem.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar.
  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - Bibliomed.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH.
  • Vilsmeier-Haack Reaction - J&K Scientific LLC.
  • Imine and Enamine Hydrolysis Mechanism - Chemistry Steps.
  • Vilsmeier–Haack reaction - Wikipedia.
  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. - Degres Journal.
  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Organic Process Research & Development - ACS Public
  • Technical Support Center: Vilsmeier-Haack Reaction Workup - Benchchem.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry.
  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo.
  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
  • Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.
  • Vilsmeier Reagent - Enamine.
  • Vilsmeier-Haack Reaction - Chemistry Steps.
  • Vilsmeier-Haack Reaction | NROChemistry.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal.
  • Vilsmeier reagent - Wikipedia.
  • Vilsmeier-Haack Reaction - YouTube.
  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)
  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes - ResearchG
  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC - NIH.
  • Technical Support Center: The Vilsmeier-Haack Reaction for Pyrazine Formyl
  • Vilsmeier Haack Reaction : r/OrganicChemistry - Reddit.
  • The Application of Vinylogous Iminium Salt Derivatives and Microwave Accelerated Vilsmeier-Haack Reactions to Efficient Relay Syntheses of the Polycitone and Storniamide N
  • Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF - ResearchG
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
  • Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt - ChemTube 3D.
  • 10 - Organic Syntheses Procedure.
  • 1-(3-Chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde.

Sources

Technical Support Center: Recrystallization of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the purification of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde by recrystallization, designed for chemistry professionals. This document provides in-depth FAQs, troubleshooting guides, and detailed experimental protocols to address challenges encountered during the purification process.

This guide is intended to provide researchers, scientists, and drug development professionals with expert insights and practical solutions for the purification of this compound via recrystallization. The methodologies and troubleshooting advice are grounded in established chemical principles and field-proven techniques.

Compound Overview & Physicochemical Properties

Understanding the properties of this compound is fundamental to developing a successful purification strategy. The presence of the pyrazole ring, chlorophenyl group, and an aldehyde functional group imparts a moderate polarity to the molecule. This polarity is a critical factor in selecting an appropriate recrystallization solvent.[1][2]

PropertyValue / DescriptionSource
Molecular Formula C₁₀H₇ClN₂OECHEMI[3]
Molecular Weight 206.63 g/mol ECHEMI[3]
Appearance Typically a solid (e.g., powder, crystals)Sigma-Aldrich[4]
Key Functional Groups Pyrazole, Aromatic Halide (Cl), AldehydeN/A
Predicted Polarity Moderately polar due to N-H, C=O, and C-Cl bonds. The aromatic rings contribute non-polar character.Inferred
Solubility Profile Generally, pyrazole derivatives can exhibit poor solubility in common solvents, making solvent selection crucial.[5]Benchchem[5]

Frequently Asked Questions (FAQs)

This section addresses common queries and foundational concepts for the recrystallization of this compound.

Q1: What is the best starting solvent to try for recrystallizing this compound?

A1: Based on literature for structurally similar pyrazole carbaldehydes, ethanol is an excellent first choice.[6][7][8] The principle of "like dissolves like" suggests that a moderately polar solvent should be effective.[2] Ethanol's polarity is well-suited to dissolve the target compound when hot, while its reduced solvating power at lower temperatures should allow for crystal formation. If ethanol proves too effective (i.e., the compound is soluble even when cold), a mixed-solvent system, such as ethanol/water , is a logical next step.[9][10]

Q2: My compound has "oiled out" instead of forming crystals. What happened and how do I fix it?

A2: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[10][11] This is a common issue, especially if the compound is significantly impure (which depresses the melting point) or if the solution cools too rapidly.[11][12]

  • Immediate Action: Reheat the solution until the oil completely redissolves.

  • Troubleshooting Steps:

    • Add a small amount (1-5% of total volume) of the "good" solvent (the one the compound is more soluble in) to decrease the supersaturation level.[11]

    • Allow the solution to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow heat loss.[11]

    • If using a mixed-solvent system, you may have added the anti-solvent too quickly or in excess. Reheat to a single phase and allow it to cool slowly.[12]

Q3: My crystal yield is very low. What are the most common causes?

A3: A low yield is one of the most frequent problems in recrystallization. The primary causes include:

  • Using too much solvent: This is the most common error.[12] An excessive volume of solvent will keep a significant portion of your compound dissolved even after cooling, which is then lost in the mother liquor.[11] To remedy this, you can evaporate some of the solvent and attempt the crystallization again.[11][12]

  • Premature crystallization: If crystals form during the hot filtration step, product is lost. Ensure your funnel and receiving flask are pre-heated to prevent this.[10]

  • Incomplete crystallization: The solution may not have been cooled to a low enough temperature. After cooling to room temperature, placing the flask in an ice bath can often improve the yield.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product. Always wash with a small amount of the cold recrystallization solvent.[10]

Q4: How do I select a completely new solvent system if the common ones fail?

A4: A systematic screening process is the most effective method.[9] The ideal solvent is one where your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2][9][13]

  • Place a small amount of your crude compound (e.g., 20-30 mg) into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different test solvent to each tube. Test a range of polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water).

  • Observe solubility at room temperature. If it dissolves, the solvent is unsuitable.

  • If it does not dissolve, heat the mixture to the solvent's boiling point. If it dissolves, it is a potential candidate.

  • Cool the solutions that dissolved upon heating. The solvent that produces the best quality and quantity of crystals is your ideal choice.

In-Depth Troubleshooting Guide

Use this guide to diagnose and resolve specific issues encountered during the recrystallization process.

Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for troubleshooting common recrystallization problems.

G start Start Recrystallization dissolve Add minimal hot solvent. Does compound dissolve? start->dissolve cool Cool solution slowly. Do crystals form? dissolve->cool Yes p1 Problem: Insoluble dissolve->p1 No oil_out Does it 'oil out'? cool->oil_out No p3 Problem: No Crystals cool->p3 Yes, but no crystals filter Collect crystals by suction filtration. oil_out->filter No p4 Problem: Oiling Out oil_out->p4 Yes end_success Pure Crystals Obtained filter->end_success s1 Solution: 1. Try a more polar solvent. 2. Use a mixed-solvent system. p1->s1 p2 Problem: Too Soluble s3 Solution: 1. Scratch flask inner wall. 2. Add a seed crystal. 3. Evaporate some solvent. 4. Cool in an ice bath. p3->s3 s4 Solution: 1. Reheat to dissolve. 2. Add more 'good' solvent. 3. Cool much slower. p4->s4 s2 Solution: 1. Try a less polar solvent. 2. Evaporate excess solvent. G start Place ~20mg crude solid in 5 test tubes add_solvents Add 0.5 mL of test solvents: 1. Hexane 2. Toluene 3. Ethyl Acetate 4. Ethanol 5. Water start->add_solvents observe_rt Observe at Room Temp. Is it soluble? add_solvents->observe_rt heat Heat to boiling. Is it soluble? observe_rt->heat No reject1 Reject Solvent (Too Soluble) observe_rt->reject1 Yes cool Cool to Room Temp, then in ice bath. heat->cool Yes reject2 Reject Solvent (Insoluble) heat->reject2 No observe_xtals Observe Crystal Formation. Evaluate quantity and quality. cool->observe_xtals select Select Best Solvent(s) for large-scale use. observe_xtals->select

Caption: Workflow for empirical screening of recrystallization solvents.

References

  • Benchchem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis. Retrieved from Benchchem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ5ilYrJtiPjaCcYlh8lyYy8oFqFUg3rNb4z1pN60fzrsQ4XZGJYbPJBD5_k-CIczDyvP-KD1FXVCoEPw9O4dmz8JZb_WoIKjGCfNWFUnqMGmpxUnx1iR6XrBPeA2nIMrHrBKGSSJ6uSIdlfSi48hCDuydxBUUjUzN49v25VvQL-icrKUM_44JYFSAOe-qU3QT_MaqiZsa-e2JAjoDkRuQ3gw=]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZcvNPRkndEG392T0ihgpW9EWIZa8Ukvv7r8hfg8y47wmP4F48wOuEFSdnvHD7e05JEGgWV2Iy0XSVKbdvTYRhpFR6lpejXI5sLLmBEgeWPLRLXSS-IXTmPZoGqgTBh45L43vIa1P7AA==]
  • Quora. (2017). What is the best solvent for recrystallization?. Quora. [https://www.quora.
  • Wired Chemist. (n.d.). Recrystallization. Retrieved from Wired Chemist. [https://www.wiredchemist.
  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [https://www.youtube.
  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from Chemistry Teaching Labs. [https://www.york.ac.
  • Fun, H.-K., Arshad, S., Malladi, S., Selvam, R., & Isloor, A. M. (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E67(Pt 7), o1783. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3151703/]
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from Chemistry Teaching Labs. [https://www.york.ac.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 291816, 3-phenyl-1H-pyrazole-4-carbaldehyde. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/291816]
  • LibreTexts. (n.d.). Recrystallization. Retrieved from Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Purification_Methods/3.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Purification_Methods/3.
  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. [https://www.reddit.com/r/chemistry/comments/2cn3wk/veteran_chemists_have_any_advice_on/]
  • Sigma-Aldrich. (n.d.). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde. Retrieved from Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/aldrich/jrd0937]
  • ChemicalBook. (n.d.). 1-(4-CHLOROPHENYL)-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE. Retrieved from ChemicalBook. [https://www.chemicalbook.com/ProductChemicalPropertiesCB02696013_EN.htm]
  • ECHEMI. (n.d.). 3-(3-Chlorophenyl)-1H-pyrazole-4-carboxaldehyde. Retrieved from ECHEMI. [https://www.echemi.com/products/pd20180903094811135.html]
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester. [https://www.sas.rochester.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760056, 3-methyl-1H-pyrazole-4-carbaldehyde. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/2760056]
  • ResearchGate. (2011). (PDF) 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from ResearchGate. [https://www.researchgate.net/publication/51448651_3-4-Chlorophenyl-1-phenyl-1H-pyrazole-4-carbaldehyde]
  • Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry. [https://www.reddit.
  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [https://www.atmiyauni.ac.in/dev/wp-content/uploads/2023/07/19PHD01002_Chapter-5.pdf]

Sources

Identifying side products in the synthesis of 3-(3-Chlorophenyl)-1h-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. The primary route to this compound is the Vilsmeier-Haack formylation of a 3-(3-chlorophenyl)-1H-pyrazole precursor, which itself is typically synthesized from 3-chloroacetophenone and hydrazine. This document provides in-depth troubleshooting advice in a question-and-answer format to help you identify and mitigate the formation of common side products, ensuring the integrity and purity of your final compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is contaminated with a significant amount of starting material. How can I confirm its presence and improve the conversion rate?

A1: Identifying Unreacted Starting Material

The most common "side product" is often the unreacted starting material, which in the context of a Vilsmeier-Haack formylation, is typically the 3-(3-chlorophenyl)-1H-pyrazole. Its presence indicates an incomplete reaction.

Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. If the Vilsmeier reagent, the electrophile, is not generated efficiently, is deactivated, or if the pyrazole ring is not sufficiently nucleophilic, the reaction will not proceed to completion. Common causes include:

  • Moisture: The Vilsmeier reagent is highly sensitive to moisture and will be quenched before it can react with the pyrazole.

  • Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent (formed from POCl₃ and DMF) will naturally lead to incomplete conversion.

  • Low Reaction Temperature or Insufficient Time: The formylation of pyrazoles can require elevated temperatures to proceed at a reasonable rate[1][2].

Identification: You can readily distinguish the product from the starting material using ¹H NMR and TLC.

CompoundKey ¹H NMR Signals (DMSO-d₆)Approx. Rf (EtOAc/Hexane 1:1)
Product: this compound~9.8 ppm (s, 1H, -CHO), ~8.5 ppm (s, 1H, pyrazole H-5)Lower Rf
Side Product: 3-(3-Chlorophenyl)-1H-pyrazole~7.8-7.4 ppm (m, Ar-H), ~6.6 ppm (d, 1H, pyrazole H-4)Higher Rf

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous DMF. Handle POCl₃ in a fume hood with care, ensuring it is fresh and has not been hydrolyzed by atmospheric moisture.

  • Optimize Reagent Stoichiometry: Prepare the Vilsmeier reagent in situ by slowly adding POCl₃ (at least 1.5 equivalents) to ice-cold anhydrous DMF. Then, add the pyrazole substrate to this pre-formed reagent.

  • Monitor Reaction Progress: Use TLC to monitor the disappearance of the starting material spot. If the reaction stalls, consider slowly increasing the temperature to 60-80 °C[2].

  • Purification: If incomplete conversion is unavoidable, the product can be separated from the starting material by flash column chromatography on silica gel.

Q2: I've observed a minor product with a mass suggesting the addition of a chlorine atom. What is this and how can I avoid it?

A2: Identifying Chlorinated Side Products

The Vilsmeier-Haack reagent, particularly when generated with POCl₃, can act as a chlorinating agent, leading to the formation of 5-chloro-3-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde.

Causality: While the primary role of POCl₃ is to activate DMF to form the Vilsmeier reagent, under certain conditions, it can also facilitate electrophilic chlorination of the electron-rich pyrazole ring. This is more likely to occur with:

  • Excess POCl₃: A large excess of phosphorus oxychloride can increase the likelihood of side reactions.

  • High Temperatures: Higher reaction temperatures can promote chlorination.

  • Prolonged Reaction Times: Extended exposure to the reaction conditions can lead to the formation of this side product.

Identification: Mass spectrometry is the most direct way to identify this side product. You will observe a molecular ion peak (M+) that is 34 Da higher than the expected product, with a characteristic isotopic pattern for the two chlorine atoms.

CompoundExpected M+ (m/z)Key ¹H NMR Signals
Product: this compound220/222Aldehyde proton (~9.8 ppm), absence of a signal for pyrazole H-5.
Side Product: 5-Chloro-3-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde254/256/258Aldehyde proton (~9.7 ppm), absence of a signal for pyrazole H-5.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a moderate excess of POCl₃ (e.g., 1.5-2.0 equivalents). Avoid a large excess.

  • Temperature Management: Maintain the lowest effective temperature for the reaction. If formylation proceeds at room temperature or slightly above, avoid unnecessarily high temperatures.

  • Alternative Reagents: For sensitive substrates, consider generating the Vilsmeier reagent with oxalyl chloride or thionyl chloride instead of POCl₃, although these have their own reactivity profiles and hazards to consider[3].

Q3: My NMR spectrum shows an additional, unexpected singlet in the aromatic region and a peak around 4.5 ppm. What could this impurity be?

A3: Identifying N-Formylated or Hydroxymethylated Side Products

While C-formylation at the 4-position is the desired reaction, two other minor side products can arise from reactions involving the formylating agent or its breakdown products.

1. N-Formylated Pyrazole: Although less common for NH-pyrazoles compared to C-formylation, some N-formylation can occur, especially if the C4 position is sterically hindered or deactivated. This would result in 3-(3-chlorophenyl)-1-formyl-1H-pyrazole.

2. Hydroxymethylated Pyrazole: Under prolonged heating, DMF can decompose to a small extent, generating formaldehyde in situ. This can lead to a hydroxymethylation reaction at the C4 position, yielding [3-(3-chlorophenyl)-1H-pyrazol-4-yl]methanol.

Causality:

  • N-Formylation: This is a competing electrophilic attack at one of the ring nitrogens.

  • Hydroxymethylation: This side reaction is favored by long reaction times at high temperatures, which can cause the decomposition of the DMF solvent/reagent[4].

Identification:

CompoundKey ¹H NMR Signals (DMSO-d₆)Expected M+ (m/z)
Product: this compound~9.8 ppm (s, 1H, -CHO), ~8.5 ppm (s, 1H, pyrazole H-5)220
Side Product: 3-(3-Chlorophenyl)-1-formyl-1H-pyrazole~9.0 ppm (s, 1H, N-CHO), ~8.8 ppm (s, 1H, pyrazole H-5), ~7.0 ppm (s, 1H, pyrazole H-4)220 (Isomer of product)
Side Product: [3-(3-Chlorophenyl)-1H-pyrazol-4-yl]methanol~5.0 ppm (t, 1H, -OH), ~4.5 ppm (d, 2H, -CH₂-)194 (if starting from unformylated pyrazole)

Troubleshooting Protocol:

  • Minimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid prolonged heating.

  • Control Temperature: Avoid excessive temperatures that could lead to DMF decomposition.

  • Purification: These side products generally have different polarities from the desired aldehyde and can be separated by column chromatography. The hydroxymethylated product, in particular, will be significantly more polar.

Visualizing Reaction Pathways

The following diagrams illustrate the main synthetic pathway and the formation of key side products.

main_reaction cluster_start Starting Materials cluster_reagent Vilsmeier Reagent Formation 3-Chloroacetophenone 3-Chloroacetophenone Hydrazine Hydrazine 3-(3-Chlorophenyl)-1H-pyrazole 3-(3-Chlorophenyl)-1H-pyrazole 3-Chloroacetophenone->3-(3-Chlorophenyl)-1H-pyrazole Cyclization Product 3-(3-Chlorophenyl)-1H- pyrazole-4-carbaldehyde 3-(3-Chlorophenyl)-1H-pyrazole->Product Vilsmeier-Haack Formylation DMF DMF POCl3 POCl3 Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent->Product

Caption: Main synthesis pathway to the target compound.

side_reactions cluster_products Potential Products Start 3-(3-Chlorophenyl)-1H-pyrazole Main_Product Desired Product: 4-Carbaldehyde Start->Main_Product Vilsmeier-Haack (Desired) Side_Product_1 Side Product 1: Unreacted Starting Material Start->Side_Product_1 Incomplete Reaction Side_Product_2 Side Product 2: 5-Chloro-4-carbaldehyde Start->Side_Product_2 Chlorination (Excess POCl₃) Side_Product_3 Side Product 3: 4-Hydroxymethyl Start->Side_Product_3 Formaldehyde Addition (Heat)

Caption: Formation of common side products.

References

  • Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112. Available at: [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659. Available at: [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 138-153. Available at: [Link]

  • M. F. Ismail, et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenxy-3H-indol-2-yl)malonaldehyde and its reactivity towards some nitrogen nucleophiles. Acta Chim. Slov., 60, 187–194. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Trends in Organic Chemistry, 10, 43-50. Available at: [Link]

  • Shetty, M. M., et al. (2009). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 21(7), 5035-5040. Available at: [Link]

  • Al-Zahrani, F. A. M., et al. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 27(15), 4983. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 138-153. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Journal of the Serbian Chemical Society, 77(3), 289-335. Available at: [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Available at: [Link]

  • Patil, P. O., & Bari, S. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3619-3631. Available at: [Link]

  • Tumosienė, I., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. Available at: [Link]

  • PubChem. (n.d.). 3-phenyl-1H-pyrazole. Retrieved from [Link]

  • Vora, J. J., et al. (2012). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(1), o1783. Available at: [Link]

  • Patil, P. O., & Bari, S. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3619. Available at: [Link]

  • Tumosienė, I., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(2), M1233. Available at: [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Vora, J. J., et al. (2012). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, 68(Pt 1), o1783. Available at: [Link]

  • Tumosienė, I., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21. Available at: [Link]

  • Chemical Methodologies. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 322-330. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Tumosienė, I., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Reddit. (2024). 1H NMR of pyrazole. Retrieved from [Link]

  • Shetty, M. M., et al. (2009). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 21(7), 5035-5040. Available at: [Link]

Sources

Technical Support Center: Knoevenagel Condensation with Substituted Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Knoevenagel condensation, specifically tailored for its application with substituted pyrazole aldehydes. This guide is designed for researchers, medicinal chemists, and drug development professionals who leverage this powerful carbon-carbon bond-forming reaction to synthesize key intermediates and active pharmaceutical ingredients. Here, we move beyond basic protocols to address the nuanced challenges and specific issues that can arise when working with heterocyclic aldehydes like pyrazoles.

Core Principles: The Mechanism of Action

The Knoevenagel condensation is a nucleophilic addition reaction where an active methylene compound reacts with an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product.[1] The reaction is typically catalyzed by a base, which deprotonates the active methylene compound to form a resonance-stabilized carbanion or enolate.[2] When a secondary amine like piperidine is used, it can also form an iminium ion with the aldehyde, which is a more potent electrophile than the aldehyde itself, thereby accelerating the reaction.[3][4]

Understanding this mechanism is the first step in effective troubleshooting. The choice of base, solvent, and reaction conditions directly influences the formation and stability of these key intermediates.

Knoevenagel_Mechanism cluster_activation Step 1: Carbanion Formation cluster_addition Step 2: Nucleophilic Attack cluster_elimination Step 3: Dehydration ActiveMethylene Active Methylene (Z-CH₂-Z') Carbanion Carbanion/Enolate (Z-CH⁻-Z') ActiveMethylene->Carbanion Deprotonation Base Base (B:) Base->ActiveMethylene PyrazoleAldehyde Pyrazole Aldehyde (Pz-CHO) Alkoxide Alkoxide Intermediate Carbanion->Alkoxide Nucleophilic Attack PyrazoleAldehyde->Alkoxide Hydroxyl β-Hydroxy Adduct Alkoxide->Hydroxyl Protonation Protonation Protonation (+H⁺) Product α,β-Unsaturated Product (Pz-CH=C(Z)Z') Hydroxyl->Product Elimination of H₂O

Caption: Base-catalyzed Knoevenagel condensation mechanism.

Troubleshooting Guide

This section addresses specific, common problems encountered during the Knoevenagel condensation of substituted pyrazole aldehydes in a direct question-and-answer format.

Q1: My reaction yield is very low or the reaction isn't proceeding at all. What are the primary factors to investigate?

This is a common issue that can typically be traced back to one of four areas: catalyst choice, solvent system, temperature, or reactant quality.

  • Causality - Catalyst Inactivity: The basicity of the catalyst is critical. A base must be strong enough to deprotonate the active methylene compound but not so strong that it promotes unwanted side reactions like aldehyde self-condensation.[5] For pyrazole aldehydes, which are heterocyclic and can have complex electronic properties, standard conditions may not be optimal.

    • Solution: If a weak base like piperidine or pyridine is ineffective, consider alternatives. Ammonium carbonate (20 mol%) in an aqueous ethanol mixture has been shown to be effective for pyrazole aldehydes.[6][7] For more sensitive substrates, an amino acid catalyst like glycine in DMSO can provide mild conditions.[8] If base catalysis fails, consider a Lewis acid catalyst like ZnCl₂ or a Brønsted acid like boric acid, which activate the aldehyde carbonyl group toward nucleophilic attack.[2][9]

  • Causality - Poor Solubility: Substituted pyrazole aldehydes can exhibit poor solubility in common non-polar or moderately polar solvents. If reactants are not fully dissolved, the reaction becomes a heterogeneous mixture, drastically slowing the rate.[6]

    • Solution: Switch to a more polar aprotic solvent like DMF or DMSO. A water-ethanol mixture (1:1) has also been successfully used to improve solubility and promote the reaction.[6] Gentle heating can improve solubility, but must be balanced against the risk of side reactions.

  • Causality - Insufficient Thermal Energy: Many Knoevenagel condensations proceed at room temperature, but some combinations of sterically hindered aldehydes or less active methylene compounds require heat to overcome the activation energy.[5]

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) at room temperature. If no product is observed after several hours, gradually increase the temperature to 40-80°C. Refluxing in ethanol is a common condition.[6] Microwave-assisted synthesis can also dramatically reduce reaction times, often completing in minutes.

  • Causality - Reactant Degradation: Aldehydes, especially electron-rich or heteroaromatic ones, can be susceptible to oxidation to the corresponding carboxylic acid if not stored properly. Ensure your active methylene compound has not hydrolyzed over time.

    • Solution: Check the purity of the pyrazole aldehyde by NMR or melting point before use. If necessary, purify it via recrystallization or column chromatography. Use freshly opened or properly stored active methylene compounds.

Q2: My TLC shows multiple spots, and I'm struggling with purification. What are the likely side products and how can I prevent them?

The formation of multiple products is a classic sign of competing reaction pathways. For the Knoevenagel condensation, the most common culprits are Michael additions and aldehyde self-condensation.

  • Causality - Michael Addition: The α,β-unsaturated product of the Knoevenagel reaction is an excellent Michael acceptor. A second molecule of the carbanion from the active methylene compound can attack your desired product, leading to a bis-adduct.[5][10] This is especially prevalent if an excess of the active methylene compound is used.

    Michael_Addition Product Knoevenagel Product (Pz-CH=C(Z)Z') Adduct Michael Adduct (Bis-Adduct) Product->Adduct Michael Addition Carbanion Carbanion (Z-CH⁻-Z') Carbanion->Product

    Caption: Unwanted Michael addition side reaction.

    • Solution:

      • Control Stoichiometry: Use a precise 1:1 molar ratio of the pyrazole aldehyde and the active methylene compound. If the problem persists, try a slight excess (1.05 eq) of the aldehyde.[5]

      • Slow Addition: Add the active methylene compound slowly to the solution of the aldehyde and catalyst. This keeps the instantaneous concentration of the carbanion low, favoring the initial condensation over the subsequent Michael addition.

  • Causality - Aldehyde Self-Condensation (Aldol): If a strong base is used and the pyrazole aldehyde has enolizable protons (e.g., on an alkyl substituent on the pyrazole ring), it can undergo self-condensation.

    • Solution: Use a weaker base. Instead of alkoxides, use amine catalysts like piperidine, pyrrolidine, or triethylamine.[11][12] Ammonium acetate is another excellent choice for minimizing this side reaction.[5]

  • Causality - Catalyst Residue: Homogeneous catalysts like piperidine or pyridine can be difficult to remove, complicating NMR spectra and purification.[13]

    • Solution: After the reaction, perform an acidic wash (e.g., with 1M HCl) to protonate the amine catalyst and extract it into the aqueous layer. Alternatively, consider using a heterogeneous catalyst, such as an alum or a supported amine, which can be removed by simple filtration.[14]

Q3: How do I choose the right catalyst for my specific substituted pyrazole aldehyde?

The electronic and steric properties of the substituents on your pyrazole ring are paramount.

Catalyst TypeRecommended ForRationale & Key Considerations
Weak Amine Bases (e.g., Piperidine, Pyrrolidine)Electron-deficient pyrazole aldehydes.Electron-withdrawing groups on the pyrazole ring make the aldehyde carbonyl more electrophilic, requiring only a mild base to generate the nucleophile. Piperidine is the classic catalyst.[3]
"Green" Mild Bases (e.g., Ammonium Carbonate, Glycine)General purpose, sensitive substrates.These catalysts are effective, inexpensive, and environmentally benign. Ammonium carbonate in water/ethanol works well for many pyrazole aldehydes.[6]
Lewis Acids (e.g., TiCl₄, ZnCl₂, InCl₃)Electron-rich or sterically hindered pyrazole aldehydes.Electron-donating groups deactivate the aldehyde. A Lewis acid coordinates to the carbonyl oxygen, making it a much stronger electrophile.[2][15] Often used with a tertiary amine (e.g., Et₃N) to scavenge HCl.
Brønsted Acids (e.g., Boric Acid, Acetic Acid)Substrates prone to side reactions under basic conditions.Acid catalysis can be an alternative when bases cause issues like self-condensation. Boric acid is an effective, mild, and green option.[9][16]

Frequently Asked Questions (FAQs)

What are the most common active methylene compounds used with pyrazole aldehydes? The most common partners are those with two electron-withdrawing groups flanking the CH₂ group, which increases the acidity of the protons. These include malononitrile, ethyl cyanoacetate, diethyl malonate, and malonic acid.[1][17] Pyrazolone itself can also act as an active methylene compound in multicomponent reactions.[18]

What is the role of pyridine in the Knoevenagel-Doebner modification? In the Doebner modification, malonic acid is used as the active methylene compound. The reaction is typically run in refluxing pyridine. Pyridine serves two roles: it acts as the base catalyst for the initial condensation, and as the solvent, it promotes the subsequent decarboxylation of the resulting α,β-unsaturated dicarboxylic acid to yield the final cinnamic acid derivative.[19][20]

Are "green" or solvent-free conditions viable for this reaction? Absolutely. Significant progress has been made in developing more environmentally friendly protocols.

  • Aqueous Media: Using catalysts like ammonium carbonate in water/ethanol mixtures has proven successful for pyrazole aldehydes.[6]

  • Solvent-Free: Grinding the reactants with a solid catalyst like thiourea or alum under microwave irradiation or gentle heating is a highly efficient, solvent-free method that often leads to high yields in very short reaction times.[14]

How can I effectively monitor the reaction progress? Thin Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between your starting aldehyde (less polar) and the more polar product. A 7:3 or 8:2 mixture of hexane:ethyl acetate is a good starting point. Spot the reaction mixture alongside co-spots of your starting aldehyde and active methylene compound. The disappearance of the aldehyde spot and the appearance of a new, typically UV-active product spot indicates progress.

Experimental Protocols

General Protocol for Knoevenagel Condensation using Ammonium Carbonate

This protocol is adapted from a green chemistry approach proven effective for substituted pyrazole aldehydes.[6]

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted pyrazole aldehyde (1.0 mmol, 1.0 eq) and the active methylene compound (e.g., malononitrile) (1.0 mmol, 1.0 eq).

  • Solvent Addition: Add 10 mL of a 1:1 (v/v) mixture of ethanol and deionized water. Stir the mixture for 5 minutes at room temperature to ensure good mixing.

  • Catalyst Addition: Add ammonium carbonate (0.2 mmol, 20 mol%).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and stir vigorously. Monitor the reaction progress by TLC every 15-20 minutes. Reactions are often complete within 30-60 minutes.

  • Workup and Purification:

    • Once the reaction is complete (as judged by the consumption of the limiting reagent), allow the flask to cool to room temperature.

    • Often, the product will precipitate out of the solution upon cooling. If so, collect the solid product by vacuum filtration.

    • Wash the collected solid with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove residual impurities.

    • Dry the product under vacuum to obtain the final compound. If the product does not precipitate or requires further purification, extract the mixture with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Troubleshooting Workflow

If you encounter an issue, follow this logical progression to diagnose and solve the problem.

Troubleshooting_Workflow decision decision solution solution start Start Reaction monitor Monitor by TLC start->monitor is_reaction Is reaction proceeding? monitor->is_reaction is_clean Is reaction clean? (Single Product Spot) is_reaction->is_clean Yes sol_catalyst Change Catalyst: Weak Base -> Stronger Base or Base -> Acid is_reaction->sol_catalyst No workup Proceed to Workup & Purification is_clean->workup Yes sol_stoich Adjust Stoichiometry: Use precise 1:1 ratio or slight excess of aldehyde is_clean->sol_stoich No (Multiple Spots) end Successful Synthesis workup->end sol_solvent Change Solvent: Increase Polarity (DMF, DMSO) Consider aqueous ethanol sol_catalyst->sol_solvent sol_temp Increase Temperature: Heat to 40-80°C or use MW sol_solvent->sol_temp sol_reactants Check Reactant Purity: Purify aldehyde, use fresh active methylene sol_temp->sol_reactants sol_reactants->monitor sol_addition Use Slow Addition of active methylene sol_stoich->sol_addition sol_mild_base Switch to Milder Base: (e.g., Ammonium Acetate) to prevent self-condensation sol_addition->sol_mild_base sol_mild_base->monitor

Caption: A logical workflow for troubleshooting the Knoevenagel condensation.

References

  • Freeman, F. (2015). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
  • Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., Thore, S. N., & Pawar, R. P. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes. Chemistry Research Journal, 2(3), 86-92. Available at: [Link]

  • Ma, D., et al. (2020). Template-Induced {Mn2}–Organic Framework with Lewis Acid–Base Canals as a Highly Efficient Heterogeneous Catalyst for Chemical Fixation of CO2 and Knoevenagel Condensation. Inorganic Chemistry, 59(17), 12569-12577. Available at: [Link]

  • Jadhav, S. D., & Disale, S. E. (2022). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review.
  • Azizi, Z., et al. (2023).
  • Polshettiwar, V., & Varma, R. S. (2008). Thiourea: An Efficient and Inexpensive Catalyst for the Knoevenagel Condensation of Pyrazole Derivates. Green Chemistry Letters and Reviews, 1(3), 175-178.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Tiwari, V., & Singh, R. (2017). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Science and Research, 6(5), 2274-2277.
  • Patel, R. B., et al. (2020). An Efficient Eco-Friendly Synthesis of Pyrazole Acryloyl Analogues by Amino Acid Catalysis. Polycyclic Aromatic Compounds, 42(5), 2135-2148. Available at: [Link]

  • da Silva, G. P., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. ARC Journal of Chemical Science, 4(1), 1-6. Available at: [Link]

  • Saaidia, A., et al. (2016). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal, 1(4), 67-72.
  • The Organic Chemistry Tutor. (2021).
  • Reddy, T. R., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc., 56(1), 135. Available at: [Link]

  • Jadhav, A. D., et al. (2020). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. Journal of Applicable Chemistry, 9(3), 459-465.
  • Sahoo, S., et al. (2023). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction.
  • da Silva, G. P., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. ResearchGate. Available at: [Link]

  • de O. Santos, F. M., et al. (2020). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes. ResearchGate. Available at: [Link]

  • Sharma, V., et al. (2021). Knoevenagel condensation reaction and its mechanism.
  • Wang, T., et al. (2021). A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity. Catalysis Science & Technology, 11(1), 229-239.
  • Oishi, T., et al. (2021).
  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. Available at: [Link]

  • Dr. H Chemistry. (2023).
  • El-Sayed, N. N. E., et al. (2021). Acid-catalyzed Knoevenagel condensation reaction.
  • Oishi, T., et al. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical and Pharmaceutical Bulletin, 70(1), 82-84.
  • Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Retrieved from [Link]

  • Paul, S., et al. (2009). Knoevenagel reaction: alum-mediated efficient green condensation of active methylene compounds with arylaldehydes.
  • Bernardes, G. J. L., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Bioconjugate Chemistry, 27(10), 2371-2376. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223.
  • Jadhav, A. D., et al. (2020). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Solubilization Strategies for 3-(3-Chlorophenyl)-1h-pyrazole-4-carbaldehyde in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of solubilizing 3-(3-Chlorophenyl)-1h-pyrazole-4-carbaldehyde for consistent and reliable results in biological assays. Given the hydrophobic nature typical of pyrazole derivatives, achieving adequate aqueous solubility is a critical first step for accurate in vitro and in vivo studies.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to be poorly soluble in aqueous solutions?

Q2: What are the immediate indicators of poor solubility during my experiment?

A2: Visual cues are the first sign of solubility issues. These include the formation of a visible precipitate, a cloudy or milky appearance (turbidity) in your solution, or a thin film of undissolved compound on the surface of the liquid or walls of the vial. Inconsistent or non-reproducible results in your biological assays, especially at higher concentrations, are also strong indicators of poor solubility.

Q3: What is the most common initial step to solubilize this compound for biological assays?

A3: The standard starting point is to prepare a high-concentration stock solution in a water-miscible organic solvent.[4] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its ability to dissolve a broad range of nonpolar and polar compounds.[4] This concentrated stock can then be serially diluted to the final working concentration in your aqueous assay buffer.

Q4: What are the critical considerations when using DMSO as a primary solvent?

A4: While DMSO is an excellent solvent, its use requires careful consideration to maintain the integrity of your biological system.[4] High concentrations of DMSO can be cytotoxic, induce cellular differentiation, or interfere with the activity of certain enzymes or proteins.[5][6] It is crucial to determine the tolerance of your specific cell line or assay to DMSO and to always include a vehicle control (assay media with the same final DMSO concentration as your test samples) in your experiments.[5]

ParameterRecommendationRationale
Final DMSO Concentration < 0.5% (v/v) To minimize cytotoxicity and off-target effects.[4][5]
Stock Solution Concentration 10-20 mM in 100% DMSOA high concentration allows for significant dilution into the final assay medium.
Storage of Stock Solution -20°C or -80°C in tightly sealed vialsDMSO is hygroscopic and will absorb water from the atmosphere, which can affect compound solubility and stability.[4]
Freeze-Thaw Cycles MinimizeRepeated freeze-thaw cycles can lead to compound degradation or precipitation. Aliquoting the stock solution is recommended.[4]

Troubleshooting & Optimization

Q5: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?

A5: This is a common issue known as "crashing out." It occurs when the compound, which is stable in a high concentration of organic solvent, becomes insoluble as the polarity of the solvent increases upon dilution with the aqueous buffer. Here are several strategies to overcome this:

  • Serial Dilution in DMSO: Before the final dilution into the aqueous medium, perform serial dilutions of your compound in 100% DMSO.[4] This ensures that the compound is at a lower concentration before it encounters the aqueous environment, reducing the likelihood of precipitation.

  • Pluronic F-68: This non-ionic surfactant can be added to the final dilution buffer at a low concentration (typically 0.01-0.1%) to help stabilize the compound and prevent precipitation.

  • Co-Solvent Systems: The use of a co-solvent can increase the solubility of hydrophobic compounds.[7][8][9][10] Co-solvents reduce the polarity of the aqueous medium, making it more favorable for the compound to remain in solution.[7]

Q6: Can I use physical methods like sonication or heating to aid dissolution?

A6: Yes, these methods can be effective but must be used with caution.

  • Sonication: A brief sonication in a water bath can help to break down aggregates of the solid compound and facilitate its dissolution in the solvent.

  • Gentle Heating: Warming the solution to 37°C may increase the solubility of the compound. However, it is critical to ensure that this compound is stable at this temperature and does not degrade. A preliminary stability test is recommended.

Advanced Solubilization Strategies

If the initial troubleshooting steps are insufficient, more advanced formulation techniques may be necessary.

Co-Solvent Systems

A co-solvent system involves a mixture of solvents to achieve a desired polarity that can maintain the solubility of a poorly soluble compound.[7][8][9][10] For in vitro assays, biocompatible co-solvents are essential.

Recommended Co-solvents for Biological Assays:

Co-SolventTypical Final ConcentrationNotes
Ethanol < 1% (v/v)Can have biological effects at higher concentrations.[5]
Polyethylene Glycol (PEG 300/400) 1-5% (v/v)Generally well-tolerated by many cell lines.[11]
Propylene Glycol 1-5% (v/v)Another common, low-toxicity co-solvent.[9]
Protocol: Preparing a Co-Solvent Formulation
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a separate sterile tube, prepare the co-solvent/buffer mixture. For a final concentration of 1% PEG 400, add 10 µL of PEG 400 to 990 µL of your final assay buffer.

  • Vortex the co-solvent/buffer mixture thoroughly.

  • Add a small volume of the DMSO stock solution to the co-solvent/buffer mixture to achieve the desired final concentration of your compound. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would add 1 µL of the stock to 999 µL of the co-solvent/buffer mixture.

  • Vortex the final solution immediately and thoroughly.

Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13][14] They can encapsulate poorly soluble guest molecules, like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[12][13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in biological research due to its high water solubility and low toxicity.[13][16]

Protocol: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v). Gentle heating may be required to fully dissolve the HP-β-CD.

  • Weigh out the solid this compound.

  • Add a small volume of the HP-β-CD solution to the solid compound and vortex or sonicate until the compound is fully dissolved.

  • This forms a concentrated stock of the compound-cyclodextrin complex.

  • This stock can then be serially diluted in the assay buffer to the desired final concentration.

G cluster_0 Initial Solubilization Workflow cluster_1 Troubleshooting & Advanced Methods Start Start with solid compound DMSO_Stock Prepare 10-20 mM stock in 100% DMSO Start->DMSO_Stock Dilute_Buffer Dilute stock into aqueous assay buffer DMSO_Stock->Dilute_Buffer Check_Sol Check for precipitation Dilute_Buffer->Check_Sol Success Proceed with assay Check_Sol->Success No Precipitation Precipitation observed Check_Sol->Precipitation Yes Serial_Dilute Try serial dilution in 100% DMSO first Precipitation->Serial_Dilute Co_Solvent Use a co-solvent system (e.g., PEG, Ethanol) Serial_Dilute->Co_Solvent If precipitation persists Cyclodextrin Employ cyclodextrin (e.g., HP-β-CD) Co_Solvent->Cyclodextrin For highly insoluble cases

Sources

Technical Support Center: Scale-Up Synthesis of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, process chemists, and drug development professionals navigating the complexities of scaling this synthesis from the bench to pilot plant or manufacturing scales. Our focus is on anticipating and resolving the practical challenges encountered in the field, moving beyond theoretical procedures to provide actionable, field-proven insights. The primary synthetic route discussed is the Vilsmeier-Haack formylation of a hydrazone precursor, a powerful but challenging transformation.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis. Each answer provides a causal explanation and a validated solution.

Question 1: My yield in the Vilsmeier-Haack cyclization/formylation step is consistently low or has failed completely. What are the primary causes?

Answer: A low or failed yield in this critical step almost always points to issues with the Vilsmeier reagent itself or the reaction conditions.

  • Cause 1: Inactive Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is the electrophile in this reaction.[1] It is most commonly generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3] This reagent is extremely sensitive to moisture. Any water present in your reagents (DMF, POCl₃) or glassware will rapidly decompose it, leading to a complete failure of the formylation.[1]

  • Solution 1: Rigorous Anhydrous Conditions:

    • Ensure all glassware is flame-dried or oven-dried immediately before use.

    • Use a high-purity, anhydrous grade of DMF. For scale-up, it is advisable to use DMF from a freshly opened, sealed container.

    • Use fresh, high-purity POCl₃. Old bottles may have absorbed atmospheric moisture.

    • Prepare the Vilsmeier reagent at a low temperature (typically 0-5 °C) by adding POCl₃ dropwise to DMF and use it immediately for the subsequent step.[1]

  • Cause 2: Insufficient Reagent Stoichiometry: The reaction involves both cyclization and formylation, which requires a sufficient excess of the Vilsmeier reagent. On a lab scale, a small excess may work, but during scale-up, minor losses and side reactions become more significant.

  • Solution 2: Optimize Reagent Equivalents: While literature often reports using around 3-4 equivalents of the POCl₃/DMF reagent, scaling up may require a modest increase.[4] Some protocols have demonstrated significantly improved yields by increasing the equivalents of POCl₃ to as high as 10, which drives the reaction to completion.[5] It is critical to conduct a Design of Experiments (DoE) study at the bench scale to determine the optimal stoichiometry for your specific system before proceeding to pilot scale.

  • Cause 3: Inadequate Reaction Temperature or Time: The formylation of the pyrazole ring is an electrophilic aromatic substitution that requires sufficient thermal energy to proceed at a reasonable rate.[6]

  • Solution 3: Monitor and Control Temperature Profile: The reaction is typically biphasic in terms of temperature. The Vilsmeier reagent is prepared cold (0-5 °C), but after the addition of the hydrazone precursor, the mixture often needs to be heated (e.g., 60–80 °C) for several hours to ensure the reaction goes to completion.[4][7] In-process control (IPC) via TLC or HPLC is essential to monitor the consumption of the starting material before initiating work-up.

Question 2: During the reaction or work-up, the mixture turned into a dark, intractable tar. What causes this and how can it be prevented?

Answer: Tar formation is a classic sign of uncontrolled exotherms or side reactions, a major hazard during scale-up.

  • Cause 1: Uncontrolled Exotherm: The formation of the Vilsmeier reagent from POCl₃ and DMF is highly exothermic.[1] Likewise, the quenching of the reaction mixture with water or aqueous base is extremely vigorous. If the heat is not dissipated effectively, localized overheating can occur, leading to polymerization and decomposition of both reagents and products.

  • Solution 1: Controlled Addition and Efficient Cooling:

    • Reagent Preparation: On a large scale, add POCl₃ to chilled DMF via a dropping funnel or dosing pump at a rate that maintains the internal temperature below 10 °C. Ensure your reactor has sufficient cooling capacity.

    • Quenching: The safest method for scale-up is a "reverse quench." Prepare a large, well-stirred vessel of crushed ice and water, or a cold aqueous base solution (e.g., sodium bicarbonate). Slowly add the reaction mixture to this cold solution. Never add water directly to the reaction vessel, as this can cause a violent, uncontrolled exotherm.[1][8]

  • Cause 2: Substrate/Product Decomposition: The pyrazole core and the aldehyde functional group can be sensitive to harsh pH conditions, especially at elevated temperatures during work-up.

  • Solution 2: Careful pH Control: When neutralizing the acidic reaction mixture, use a mild base like sodium bicarbonate or potassium carbonate.[4] Avoid strong bases like NaOH unless absolutely necessary and only at low temperatures, as they can promote side reactions. The goal is to neutralize the mixture while keeping the temperature low.

Question 3: I am struggling with the purification of the crude product on a large scale. What are the most effective methods?

Answer: Large-scale purification requires moving away from chromatography towards more scalable techniques like crystallization and extraction.

  • Impurity Profile: The primary impurities are typically unreacted hydrazone starting material and potentially some unformylated 3-(3-chlorophenyl)-1H-pyrazole. The formation of regioisomers is a common issue in pyrazole synthesis but is less prevalent in this specific Vilsmeier-Haack reaction, which strongly favors formylation at the C4 position.[6][9]

  • Solution 1: Optimized Work-up for Impurity Removal:

    • After quenching, a simple filtration will often isolate the crude solid product.

    • Washing (triturating) the crude solid with a non-polar solvent like hexanes or a cold ether/hexane mixture can help remove less polar impurities.

    • Washing with cold water can remove residual inorganic salts.

  • Solution 2: Recrystallization: This is the most effective method for purifying the final product on a large scale.

    • Solvent Screening: Conduct small-scale solvent screening to find an appropriate system. Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, acetonitrile, or toluene/heptane mixtures.[4] The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while keeping impurities either fully dissolved or insoluble.

    • Acid-Base Purification: An alternative method involves dissolving the crude product in an organic solvent, treating it with an acid to form the pyrazole salt, and separating it from non-basic impurities. However, a more common patented method involves dissolving the crude pyrazole in a solvent, adding an acid to form a crystalline acid addition salt, isolating this salt by filtration, and then neutralizing it to recover the purified free pyrazole.[10]

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic pathway for this compound?

The most direct and widely published method is a two-step process. First, 3-chloroacetophenone is condensed with a hydrazine (such as phenylhydrazine) to form the corresponding hydrazone.[3][4] This intermediate is then subjected to the Vilsmeier-Haack reaction, where a mixture of POCl₃ and DMF serves as both the cyclizing and formylating agent to yield the final product directly.[4][5][7]

Q2: What are the most critical process parameters to monitor during the scale-up of the Vilsmeier-Haack formylation?

Based on extensive process safety and optimization data, the following parameters are critical:

  • Temperature: Must be rigorously controlled during reagent preparation, reaction, and quenching to prevent runaway reactions and byproduct formation.[11][12]

  • Addition Rate: The rate of addition for POCl₃ during reagent formation and for the reaction mixture during the quench must be controlled to manage heat evolution.

  • Agitation: Efficient stirring is crucial to ensure homogenous mixing and effective heat transfer, especially in large reactors.

  • Moisture Control: The entire process up to the quench must be under strictly anhydrous conditions.

  • Reaction Completion: In-process monitoring (e.g., HPLC) is vital to ensure the starting material is fully consumed before proceeding to the difficult and hazardous work-up.

Parameter Typical Range/Condition Scale-Up Justification
Vilsmeier Reagent Prep Temp. 0 – 10 °CPrevents reagent decomposition and controls initial exotherm.[8]
POCl₃ Equivalents 3.0 – 10.0 eq.Ensures complete conversion; must be optimized for cost and yield.[5]
Reaction Temperature 60 – 80 °CProvides activation energy for formylation.[4][7]
Reaction Time 4 – 12 hoursMonitored by IPC to ensure completion and avoid byproduct formation from prolonged heating.
Quench Temperature < 10 °CCritical for safety to manage the highly exothermic hydrolysis of excess reagents.[1]

Q3: Are there any alternative, "greener" routes for this synthesis?

While the Vilsmeier-Haack reaction is dominant due to its efficiency, it uses hazardous reagents. Research into alternative pyrazole syntheses is ongoing. For example, the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a classic method.[9][13] However, this would require preparing 1-(3-chlorophenyl)-1,3-butanedione first, adding steps to the synthesis. Other methods, such as those starting from α,β-unsaturated aldehydes or ketones, also exist but may require an additional oxidation step to achieve the final pyrazole.[9][13] At present, for this specific target, the Vilsmeier-Haack route remains the most industrially prevalent despite its challenges.

Q4: What analytical techniques are recommended for monitoring the reaction and ensuring final product quality?

  • In-Process Control (IPC):

    • TLC: Provides a quick, qualitative assessment of reaction progress on the plant floor.

    • HPLC: The preferred method for quantitative analysis to track the disappearance of starting material and the appearance of the product.

  • Final Product Quality Control (QC):

    • HPLC: To determine purity and quantify any impurities.

    • ¹H NMR & ¹³C NMR: To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point: A sharp melting point range is a good indicator of purity.

Process & Troubleshooting Diagrams

G cluster_prep Step 1: Hydrazone Formation cluster_vh Step 2: Vilsmeier-Haack Reaction cluster_workup Step 3: Work-up & Purification A 3-Chloroacetophenone + Phenylhydrazine B Condensation Reaction (Ethanol, Acetic Acid catalyst) A->B C Hydrazone Precursor B->C F Add Hydrazone Precursor C->F D POCl3 + Anhydrous DMF (0-5 °C) E Vilsmeier Reagent Formation D->E E->F G Heat Reaction Mixture (60-80 °C, IPC Monitoring) F->G H Crude Reaction Mixture G->H I Controlled Quench (Pour onto Ice/Base) H->I J Filter Crude Solid I->J K Wash/Triturate Solid J->K L Recrystallization (e.g., Ethanol) K->L M Pure 3-(3-Chlorophenyl)-1H- pyrazole-4-carbaldehyde L->M

Caption: Synthetic Workflow for this compound.

G Start Low Yield or Failed Vilsmeier-Haack Reaction Q1 Were anhydrous conditions maintained? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was reagent stoichiometry sufficient? A1_Yes->Q2 Sol1 SOLUTION: Use oven-dried glassware. Use fresh, anhydrous reagents. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was reaction heated and monitored to completion? A2_Yes->Q3 Sol2 SOLUTION: Increase equivalents of POCl3/DMF. Perform optimization study (DoE). A2_No->Sol2 A3_No No Q3->A3_No Sol3 SOLUTION: Heat to 60-80 °C. Use HPLC/TLC for IPC to confirm end-point. A3_No->Sol3

Caption: Troubleshooting Decision Tree for Low Yield in Vilsmeier-Haack Step.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Retrieved from [Link]

  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • ACS Publications. (2002). Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • OUCI. (n.d.). The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Perspective. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. Retrieved from [Link]

  • ACS Publications. (n.d.). Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory | Organic Process Research & Development. Retrieved from [Link]

  • Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). US3294790A - Method of preparing heterocyclic aldehydes.
  • Royal Society of Chemistry. (2025). Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Taylor & Francis Online. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

Sources

Technical Support Center: Antimicrobial Screening of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the antimicrobial screening of pyrazole-based compounds. This guide, curated by a Senior Application Scientist, provides practical, field-proven insights to navigate common challenges and ensure the integrity of your experimental results. Pyrazoles are a privileged scaffold in medicinal chemistry, but their unique physicochemical properties can present specific hurdles in antimicrobial assays.[1][2][3] This resource is structured to address these issues directly in a question-and-answer format, divided into Frequently Asked Questions (FAQs) for foundational knowledge and a Troubleshooting Guide for in-experiment problem-solving.

Frequently Asked Questions (FAQs)

This section addresses common queries and foundational challenges researchers face when working with pyrazole-based compounds.

Q1: My pyrazole compound shows poor solubility in aqueous media. How can I prepare my stock solutions and what solvents are recommended?

A1: This is the most common initial challenge. The planar, often crystalline nature of pyrazole derivatives can lead to low aqueous solubility.[4] Your choice of solvent is critical as it can directly impact assay results.

  • Primary Solvent Choice: Dimethyl sulfoxide (DMSO) is the most widely used solvent for initial stock solutions due to its high solubilizing power for a wide range of organic compounds. Prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% DMSO.

  • Working Solution Preparation: The key is to minimize the final DMSO concentration in your assay medium to avoid solvent-induced toxicity or inhibition of microbial growth. Most standard protocols, like those from the Clinical and Laboratory Standards Institute (CLSI), recommend a final DMSO concentration of ≤1%.[5]

  • Alternative Solvents: If DMSO interferes with your assay or if the compound is insoluble even in DMSO, consider other options. However, always run solvent toxicity controls.

Data Summary: Common Solvents for Pyrazole Compounds

Solvent Primary Use Max Recommended Final Assay Conc. Notes
DMSO Primary Stock ≤1% Gold standard; can have biological effects at >1%.
Ethanol (EtOH) Primary Stock ≤1% Can be bacteriostatic/bactericidal at higher concentrations.
Methanol (MeOH) Primary Stock ≤1% More volatile and potentially more toxic than ethanol.
Polyethylene Glycol (PEG-400) Co-solvent Variable Can improve solubility but may increase viscosity.

| Water with pH adjustment | Working Dilutions | N/A | Only for compounds with ionizable groups; check stability. |

  • Expert Insight: Before starting a large screen, perform a simple solubility test. Prepare your highest intended assay concentration in the final test medium (e.g., Mueller-Hinton Broth) and visually inspect for precipitation after 2 hours at 37°C. Precipitated compound is not biologically available and will lead to inaccurate Minimum Inhibitory Concentration (MIC) values.

Q2: I'm observing inconsistent MIC results between experiments. What are the likely causes related to the pyrazole compounds themselves?

A2: Inconsistent MICs, assuming standardized microbiology practices (e.g., correct inoculum density), often trace back to compound stability and handling.[6][7]

  • Chemical Stability: Pyrazole rings are generally stable, but substituents can be labile.[8] For example, ester groups can be hydrolyzed by bacterial enzymes or in certain media, changing the compound's structure and activity. It is crucial to confirm the stability of your compound in the assay medium over the incubation period.

  • Solution Stability & Storage: Pyrazole compounds can precipitate from aqueous solutions over time, especially upon freeze-thaw cycles. It is recommended to aliquot primary DMSO stocks into single-use volumes to avoid repeated freezing and thawing. Store stocks at -20°C or -80°C, protected from light.

  • Adsorption to Plastics: Lipophilic compounds can adsorb to the surface of plastic labware, such as microtiter plates and pipette tips, reducing the effective concentration in the medium.[8] Using low-adhesion plastics or pre-treating plates can mitigate this, although it is a less common issue than precipitation.

Q3: My compound shows potent activity, but I'm concerned about false positives. How can pyrazoles interfere with common screening assays?

A3: Assay interference is a critical concern in high-throughput screening. Pyrazoles, like other heterocyclic compounds, can cause artifacts.

  • Colorimetric Assay Interference: If you are using viability assays that rely on redox indicators (e.g., Resazurin, MTT), colored pyrazole derivatives can interfere. They may directly reduce the indicator dye, giving a false signal of cell viability, or absorb light at the same wavelength as the product, skewing spectrophotometric readings. Always run a control plate with your compound in cell-free medium to check for direct effects on the assay reagents.

  • Compound Aggregation: At concentrations above their aqueous solubility limit, small molecules can form aggregates that non-specifically inhibit enzymes or sequester proteins, leading to apparent biological activity. This is a notorious source of false positives. To check for this, you can include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in a parallel assay. If the compound's activity is significantly reduced in the presence of the detergent, it may be acting via aggregation.

Troubleshooting Guide for In-Experiment Issues

This section provides step-by-step guidance for specific problems encountered during the screening process.

Problem 1: Compound Precipitation Observed in Microtiter Plate Wells During MIC Assay
  • Probable Cause: The compound's solubility limit has been exceeded in the aqueous assay medium. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.

  • Logical Troubleshooting Workflow:

    Troubleshooting workflow for compound precipitation.
Problem 2: The compound shows a high level of activity against all tested bacterial strains (both Gram-positive and Gram-negative), but also kills mammalian cells at similar concentrations.
  • Probable Cause: The compound is likely a non-specific cytotoxic agent rather than a targeted antimicrobial.[9][10][11] This is common for compounds that act by disrupting cell membranes. A good antimicrobial should exhibit a high selectivity index.

  • Recommended Action: Determine the compound's selectivity index by comparing its antimicrobial activity (MIC) with its cytotoxicity (CC50) against a relevant mammalian cell line (e.g., HepG2, HEK293).

Experimental Protocol: Determining Selectivity Index (SI)

  • Determine MIC: Perform a standard broth microdilution assay according to CLSI guidelines to find the MIC against your target bacteria (e.g., S. aureus).[5][12]

  • Determine Cytotoxicity (CC50):

    • Cell Line: Culture a mammalian cell line (e.g., Vero or HEK293) in appropriate media.

    • Seeding: Seed cells into a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.

    • Treatment: Prepare serial dilutions of your pyrazole compound in the cell culture medium. The concentration range should bracket the MIC value. Replace the old medium with the compound-containing medium. Include a "vehicle control" (medium with the same final DMSO concentration) and a "positive control" (a known cytotoxic agent like doxorubicin).

    • Incubation: Incubate the plate for 24-48 hours.

    • Viability Assay: Use a standard viability assay (e.g., MTT, MTS, or CellTiter-Glo) to quantify the percentage of viable cells relative to the vehicle control.

    • Calculation: Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the CC50 (the concentration that reduces cell viability by 50%).

  • Calculate Selectivity Index (SI):

    • Formula: SI = CC50 / MIC

    • Interpretation: A higher SI value is desirable. An SI > 10 is often considered a good starting point for a promising antimicrobial hit, indicating that the compound is at least 10-fold more toxic to the bacteria than to mammalian cells.

Data Summary: Sample Selectivity Index Calculation

Compound MIC vs. S. aureus (µg/mL) CC50 vs. Vero Cells (µg/mL) Selectivity Index (CC50/MIC) Interpretation
Pyrazole A 4 128 32 Promising selective activity
Pyrazole B 8 12 1.5 Poor selectivity; likely cytotoxic

| Vancomycin | 1 | >256 | >256 | High selectivity (Control) |

Problem 3: The mechanism of action is unknown. How can I begin to investigate how my pyrazole compound works?
  • Probable Cause: The initial screen only provides data on growth inhibition (MIC). Elucidating the mechanism is a critical next step. Many known pyrazole antimicrobials target DNA gyrase.[13][14]

  • Recommended Workflow:

    Workflow for preliminary mechanism of action studies.
  • Expert Insight: Before launching into complex mechanistic studies, check for bacterial resistance development. Spontaneously resistant mutants can be generated by plating a high-density bacterial culture on agar containing 4-8x MIC of your compound. Sequencing the genomes of resistant colonies can often point directly to the drug's target or resistance pathway.

References

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (n.d.). National Institutes of Health. [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (2015). Acta Chimica Slovenica. [Link]

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (2013). Molecules. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). RSC Medicinal Chemistry. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). ACS Omega. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). ACS Omega. [Link]

  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (2018). Bentham Science. [Link]

  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (2022). ACS Omega. [Link]

  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. (2022). International Journal of Research and Analytical Reviews. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). Molecules. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). Molecules. [Link]

  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. (2019). Bioorganic Chemistry. [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). Scientific Reports. [Link]

  • FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. (2024). U.S. Food and Drug Administration. [Link]

  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors. (2022). Pharmaceuticals. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). Pharmaceutics. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]

  • Pyrazole derivatives 17-22 preliminary antibacterial activity versus... (n.d.). ResearchGate. [Link]

  • Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. (2021). Journal of Molecular Structure. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (2026). Clinical and Laboratory Standards Institute. [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2022). Scientific Reports. [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). Pharmaceuticals. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2012). Afinidad. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2019). Molecules. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy & BioAllied Sciences. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025). ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). Antibiotics. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2017). Molecules. [Link]

  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (2021). Pharmaceutics. [Link]

Sources

Improving the selectivity of kinase inhibitors derived from 3-(3-Chlorophenyl)-1h-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers Working with 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde Derivatives

Welcome to the technical support center for researchers and drug development professionals focused on optimizing kinase inhibitors derived from the this compound scaffold. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address the specific challenges encountered during the development of selective kinase inhibitors.

The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding site.[1][2] However, the high degree of conservation in this site across the human kinome presents a significant challenge, often leading to promiscuous inhibitors with undesirable off-target effects.[3][4] This guide is designed to help you navigate these challenges and rationally design more selective and potent inhibitors.

Part 1: Troubleshooting Guide

This section addresses common experimental hurdles in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Scenario 1: Poor Selectivity Against Closely Related Kinases

Question: My lead compound, derived from this compound, is potent against my primary target kinase but shows significant inhibition of other kinases within the same family. How can I improve its selectivity?

Answer: This is a classic challenge in kinase inhibitor development.[3] The key is to exploit subtle differences in the ATP-binding pockets between your target and off-target kinases.

  • Causality: The pyrazole core likely acts as a "hinge-binder," mimicking the adenine of ATP.[1] Selectivity is therefore primarily dictated by the substituents projecting from the pyrazole ring into more variable regions of the binding pocket.

  • Troubleshooting Steps:

    • Structural Analysis: If available, obtain crystal structures of your lead compound bound to both the target and a key off-target kinase. If not, use homology modeling to create predictive models. The goal is to identify differences in amino acid residues, particularly around the "gatekeeper" residue and the solvent-exposed region.[3][5]

    • Target the Gatekeeper Residue: Kinases with small gatekeeper residues (like threonine, valine, or alanine) have a hydrophobic pocket accessible behind the ATP site. Adding a bulky hydrophobic group to your inhibitor that can occupy this pocket can dramatically increase selectivity for kinases with small gatekeepers over those with larger ones (like methionine, leucine, or phenylalanine).[3]

    • Exploit the Solvent-Exposed Region: Modify the aldehyde group of your starting scaffold. This position is often directed towards the solvent-exposed region of the active site, which is typically less conserved. Introducing larger, polar, or charged moieties can enhance interactions with unique residues in your target kinase or create steric hindrance in off-target kinases.[6][7] For example, adding a basic nitrogen has been shown to induce favorable interactions with acidic residues like aspartate in some kinases.[8][9]

    • Conformational Restriction (Macrocyclization): A powerful but synthetically challenging strategy is to "lock" the inhibitor into a specific bioactive conformation through macrocyclization. This reduces the entropic penalty of binding and can be tailored to fit the specific topology of the target kinase's active site, thereby improving both potency and selectivity.[6][10]

Scenario 2: Inconsistent IC50 Values in Biochemical Assays

Question: I am getting highly variable IC50 values for my inhibitors when I repeat my in vitro kinase assays. What could be causing this?

Answer: Inconsistent IC50 values are often due to assay conditions rather than the compound itself. It's critical to standardize your experimental setup.[11]

  • Causality: The apparent potency of an ATP-competitive inhibitor is highly dependent on the concentration of ATP in the assay.[12][13] Furthermore, compound aggregation can lead to non-specific inhibition, producing misleading and poorly reproducible results.[12]

  • Troubleshooting Steps:

    • Standardize ATP Concentration: Always run your assays with an ATP concentration that is at or very near the Michaelis-Menten constant (Km) for your specific kinase.[11] Using ATP concentrations far above the Km will make your competitive inhibitors appear less potent and can mask true activity.[12]

    • Check for Compound Aggregation: Small molecules can form colloidal aggregates that non-specifically inhibit enzymes.[12] To test for this, include a non-ionic detergent like 0.01% Triton X-100 in your assay buffer. If the IC50 value increases significantly in the presence of the detergent, aggregation is the likely culprit.

    • Verify Enzyme Activity: Ensure your kinase stock is active and used at a concentration that results in linear reaction kinetics over the time course of your experiment. Excessively high enzyme concentrations can lead to rapid substrate depletion.[12]

    • Include Proper Controls: Always run a "no enzyme" control to check for compound interference with your detection system and a "no substrate" control to identify any background kinase autophosphorylation.[11][12]

Scenario 3: Good Biochemical Potency but Poor Cellular Activity

Question: My inhibitor has a nanomolar IC50 in my biochemical assay, but I need micromolar concentrations to see an effect in cell-based assays. What is causing this discrepancy?

Answer: A significant drop-off in potency between biochemical and cellular assays is a common problem, often related to the compound's physicochemical properties or its interaction with the complex cellular environment.[14]

  • Causality: For an inhibitor to work in a cell, it must be soluble in aqueous media, be able to cross the cell membrane, and be stable against metabolic degradation. High intracellular ATP concentrations (typically 1-5 mM) also provide much greater competition for ATP-competitive inhibitors than the conditions in a typical biochemical assay.[4]

  • Troubleshooting Steps:

    • Assess Physicochemical Properties:

      • Solubility: Measure the aqueous solubility of your compound. Poor solubility is a primary reason for low cellular activity.

      • Lipophilicity (LogP/LogD): While some lipophilicity is needed for membrane permeability, very high LogP values can lead to poor solubility and non-specific binding.

    • Evaluate Cell Permeability: Use a standard assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.

    • Consider Efflux Pumps: Many kinase inhibitors are substrates for efflux pumps like P-glycoprotein (P-gp), which actively remove them from the cell.[15] This is a major issue for inhibitors targeting kinases in the central nervous system.[15] Test your compound in cell lines with and without P-gp expression or use a known P-gp inhibitor.

    • Measure Target Engagement in Cells: Use a cellular thermal shift assay (CETSA) or a NanoBRET™ assay to confirm that your compound is actually binding to its intended target inside the cell. This can help differentiate between permeability issues and other factors.[1][6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for kinase inhibitors based on the pyrazole scaffold?

The pyrazole core is a classic "hinge-binding" motif. It typically forms one or two key hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, which is the flexible loop connecting the N- and C-lobes of the kinase domain. This interaction mimics the way the adenine ring of ATP binds.[1][6]

Q2: Which modifications to the this compound scaffold are most critical for improving selectivity?

Modifications at the N-1 position of the pyrazole ring and transformations of the C-4 carbaldehyde are most critical. These positions generally point away from the conserved hinge region and towards more variable parts of the ATP-binding site. Thoughtful substitution at these sites allows you to exploit unique features of your target kinase.[7][16]

Q3: Why is achieving selectivity against p38 MAP kinase often a benchmark for pyrazole-based inhibitors?

The p38 MAP kinase family is a well-studied group of serine/threonine kinases, and many early pyrazole-based inhibitors were developed to target them.[8][9] Due to extensive structural and SAR data, the p38 active site is often used as a model system and a counterscreening target to assess the selectivity of new pyrazole derivatives.[5] For example, designing inhibitors that are selective for JNK3 over p38 requires careful consideration of the different sizes of their active sites.[5]

Q4: What are the advantages of using the Vilsmeier-Haack reaction for synthesizing the pyrazole-4-carbaldehyde scaffold?

The Vilsmeier-Haack reaction is a reliable and well-documented method for formylating activated aromatic and heterocyclic rings.[2][17][18] Starting from a suitable hydrazone, it provides a direct and efficient route to introduce the crucial carbaldehyde group at the C-4 position of the pyrazole ring, which serves as a versatile handle for further chemical modifications.[18][19]

Q5: Are there any general trends for substituents on the phenyl ring at the C-3 position?

The 3-chlorophenyl group of the starting scaffold already places a substituent in a key region. The nature and position of substituents on this phenyl ring can influence inhibitor potency and selectivity by forming interactions in the hydrophobic regions of the ATP pocket. Halogen atoms like chlorine can participate in halogen bonding or other hydrophobic interactions. Further exploration of different substitution patterns (e.g., moving the chlorine to the 2- or 4-position, or adding other small groups) is a standard medicinal chemistry approach to fine-tune these interactions.[7][20]

Part 3: Protocols and Data Presentation

Experimental Protocols

Protocol 1: General In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol provides a robust method for determining inhibitor IC50 values. Radiometric assays are considered a gold standard due to their high sensitivity and direct measurement of substrate phosphorylation.[11]

  • Prepare Reagents:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100.

    • Kinase: Recombinant purified kinase of interest. Dilute to 2x final concentration in kinase buffer.

    • Substrate: Specific peptide or protein substrate for the kinase. Dilute to 2x final concentration in kinase buffer.

    • Inhibitor: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Then, create a 20x working stock by diluting this series into kinase buffer.

    • ATP Mix: Prepare a 2x ATP solution in kinase buffer containing [γ-³²P]-ATP (specific activity ~500 cpm/pmol) and unlabeled ATP to achieve a final concentration equal to the Km of the kinase.

  • Assay Procedure (in a 96-well plate):

    • Add 5 µL of 20x inhibitor solution to the appropriate wells. Add 5 µL of 20% DMSO in kinase buffer for "no inhibitor" controls.

    • Add 45 µL of the 2x kinase solution to all wells.

    • Add 50 µL of the 2x substrate/ATP mix to initiate the reaction.

    • Incubate the plate at 30°C for a time determined to be within the linear range of the reaction (e.g., 30-60 minutes).

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Detection:

    • Transfer 125 µL of the reaction mixture onto a P81 phosphocellulose filter plate.

    • Wash the plate 4 times with 0.75% phosphoric acid.

    • Dry the plate, add scintillant, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition relative to the "no inhibitor" controls.

    • Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Table 1: Selectivity Profile of a Hypothetical Inhibitor Series

This table illustrates how structural modifications can improve the selectivity of a lead compound. Compound A is the initial hit, and A-01 is an optimized derivative.

Compound IDTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)
A 15452503
A-01 121,200>10,000100

Data are hypothetical and for illustrative purposes.

Part 4: Visualizations

Diagrams

Below are diagrams created using DOT language to visualize key concepts and workflows.

G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Scaffold hinge Hinge Region (Backbone H-bonds) gatekeeper Gatekeeper Residue (Selectivity Filter) solvent_front Solvent-Exposed Region (Variable) pyrazole Pyrazole Core pyrazole->hinge H-bonds c3_phenyl C3: 3-Chlorophenyl Group c3_phenyl->gatekeeper Hydrophobic Interactions c4_aldehyde C4: Aldehyde (Modification Site) c4_aldehyde->solvent_front Exploit Polarity/Sterics n1_site N1: Substitution Site n1_site->solvent_front Target Specific Pockets

Caption: Structure-Activity Relationship (SAR) logic for the pyrazole scaffold.

G start Synthesize Derivative biochem Biochemical Assay (Determine IC50) start->biochem selectivity Selectivity Panel (Counterscreening) biochem->selectivity bad_selectivity Poor Selectivity selectivity->bad_selectivity cellular Cellular Assay (Target Engagement & Potency) bad_potency Poor Cellular Potency cellular->bad_potency end Lead Candidate bad_selectivity->cellular No redesign Redesign Compound (SAR Analysis) bad_selectivity->redesign Yes bad_potency->end No bad_potency->redesign Yes redesign->start

Caption: Iterative workflow for kinase inhibitor optimization.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Upstream Upstream Kinase Receptor->Upstream activates Target Target Kinase Upstream->Target activates Substrate Substrate Protein Target->Substrate phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Pyrazole Inhibitor Inhibitor->Target inhibits

Caption: Simplified kinase signaling pathway showing the point of inhibition.

References

  • Graneto, M. J., Kurumbail, R. G., Vazquez, M. L., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5712-5722. [Link]

  • Brehmer, D., et al. (2022). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Molecules, 27(21), 7215. [Link]

  • Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 344-366. [Link]

  • Bonavia, R., et al. (2018). Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. Neuro-Oncology, 20(11), 1435-1440. [Link]

  • Harris, C. M., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry, 52(11), 3474-3482. [Link]

  • Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. [Link]

  • Hagenow, S., et al. (2019). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 14(10), 1017-1032. [Link]

  • Aßmann, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • Isley, N. A., & Bindra, A. K. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. OncoTarg, 7(29), 46688-46693. [Link]

  • Schwartz, P. A., & Murray, B. W. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Letters, 585(1), 161-166. [Link]

  • Brehmer, D., et al. (2022). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ResearchGate. [Link]

  • Lau, K., & Vazquez-Lombardi, R. (2023). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science, 14(20), 5344-5355. [Link]

  • El-Gawish, M. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945. [Link]

  • El-Gawish, M. A., et al. (2024). Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects. RSC Medicinal Chemistry. [Link]

  • Breunig, E., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 794. [Link]

  • ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay? ResearchGate. [Link]

  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Park, K. H., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(11), 9253-9261. [Link]

  • Arshad, S., et al. (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1783. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1269-1282. [Link]

  • Alam, M. S., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Future Journal of Pharmaceutical Sciences, 8(1), 18. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Pyrazole Scaffold

To professionals in pharmaceutical and agrochemical research, the pyrazole ring is more than just a heterocyclic motif; it is a privileged scaffold. Its unique electronic properties and structural rigidity have made it a cornerstone in the design of a multitude of blockbuster drugs and high-performance materials. The development of robust and versatile synthetic routes to this valuable five-membered ring system is therefore a topic of continuous and critical importance. This guide provides an in-depth comparative analysis of the most pivotal methods for pyrazole synthesis, moving beyond a mere recitation of steps to dissect the underlying causality of experimental choices and provide a logical framework for methodological selection.

The Knorr Pyrazole Synthesis: The Archetypal and Versatile Workhorse

First described by Ludwig Knorr in 1883, this reaction remains the most fundamental and widely utilized method for pyrazole synthesis.[1] Its enduring popularity is a testament to its reliability, broad substrate scope, and the general accessibility of its starting materials: a 1,3-dicarbonyl compound and a hydrazine derivative.[2]

Mechanistic Rationale and Causality

The Knorr synthesis is typically performed under acidic conditions, a choice that is mechanistically critical.[2] The acid catalyst protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, enhancing its electrophilicity and facilitating nucleophilic attack by the hydrazine. This initial condensation forms a hydrazone intermediate. The subsequent intramolecular cyclization, wherein the second nitrogen of the hydrazine attacks the remaining carbonyl group, is also acid-catalyzed. The final step is a dehydration event that leads to the formation of the stable, aromatic pyrazole ring.[3]

Knorr_Mechanism 1,3-Dicarbonyl 1,3-Dicarbonyl Protonation H+ 1,3-Dicarbonyl->Protonation Hydrazine Hydrazine Hydrazone_Intermediate Hydrazone Intermediate H2O Hydrazine->Hydrazone_Intermediate Protonation->Hydrazone_Intermediate + Hydrazine Intramolecular_Cyclization Cyclization Hydrazone_Intermediate->Intramolecular_Cyclization Dehydration Dehydration (-H2O) Intramolecular_Cyclization->Dehydration Pyrazole Pyrazole Dehydration->Pyrazole

Caption: Acid-catalyzed mechanism of the Knorr pyrazole synthesis.

A crucial consideration in the Knorr synthesis is regioselectivity when using unsymmetrical 1,3-dicarbonyls. The reaction can potentially yield two regioisomeric products.[4] The outcome is a delicate interplay of steric and electronic factors, as well as reaction conditions. Generally, the less sterically hindered and more electronically activated carbonyl group will react preferentially with the hydrazine.[4]

Validated Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

This protocol details the synthesis of Edaravone, a neuroprotective drug, and serves as an excellent practical example of the Knorr synthesis.[5]

  • Reactant Addition: In a round-bottom flask, carefully combine ethyl acetoacetate (1.625 mL, 12.5 mmol) and phenylhydrazine (1.25 mL, 12.5 mmol). Note: This addition is slightly exothermic.[5]

  • Heating: Assemble a reflux condenser and heat the mixture for 1 hour at a temperature of 135–145 °C.[5]

  • Isolation: After heating, a heavy syrup will have formed. Transfer this syrup to a beaker and cool thoroughly in an ice-water bath.[5]

  • Crystallization: Add a 2 mL portion of diethyl ether and stir the mixture vigorously to induce crystallization of the crude pyrazolone product.[5]

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with diethyl ether. The crude product can be further purified by recrystallization from a minimum of hot 95% ethanol.[5] The expected melting point of the pure product is 125–127 °C.[5]

Synthesis from α,β-Unsaturated Carbonyl Compounds (Chalcones)

This method provides a powerful alternative to the Knorr synthesis, particularly for the preparation of pyrazolines which can be subsequently oxidized to pyrazoles. The readily available α,β-unsaturated aldehydes and ketones (often chalcones) serve as versatile starting materials.[6]

Mechanistic Rationale and Causality

The reaction commences with a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, forming a pyrazoline intermediate. The final step to achieve the aromatic pyrazole is an oxidation, which can sometimes occur in situ or be facilitated by an added oxidizing agent.[6]

Chalcone_to_Pyrazole Chalcone α,β-Unsaturated Carbonyl Michael_Addition Michael Addition Chalcone->Michael_Addition Hydrazine Hydrazine Hydrazine->Michael_Addition Pyrazoline_Intermediate Pyrazoline Intermediate Michael_Addition->Pyrazoline_Intermediate Intramolecular Cyclization Oxidation Oxidation (-2H) Pyrazoline_Intermediate->Oxidation Pyrazole Pyrazole Oxidation->Pyrazole

Caption: General workflow for pyrazole synthesis from chalcones.

Validated Experimental Protocol: Synthesis of 5-phenyl-3-indole pyrazole derivatives

This protocol provides a general method for the synthesis of pyrazole derivatives from chalcones.

  • Dissolution: Dissolve the chalcone derivative (0.005 mol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Acidification: Add 4-5 drops of glacial acetic acid to the solution with constant stirring.

  • Hydrazine Addition: Add aqueous hydrazine (0.005 mol, 0.25 mL) to the reaction mixture.

  • Reflux: Heat the mixture under reflux for 10-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, concentrate the solution and pour it into ice water with stirring. Allow the mixture to stand for 24 hours to facilitate precipitation.

  • Purification: Filter the precipitate, dry it, and recrystallize from acetone to obtain the pure pyrazole derivative.

Modern Methodologies: [3+2] Cycloaddition Reactions

For accessing highly substituted and functionalized pyrazoles with excellent regiocontrol, [3+2] cycloaddition reactions represent a powerful and elegant approach.[7] These reactions involve the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile).

Mechanistic Rationale and Causality

A common strategy for pyrazole synthesis via [3+2] cycloaddition involves the reaction of in situ generated nitrile imines with alkynes. The nitrile imines are typically formed from hydrazonoyl halides upon treatment with a base. The cycloaddition proceeds in a concerted fashion, leading to the pyrazole ring in a single, highly regioselective step.[8]

Cycloaddition_Workflow cluster_generation 1,3-Dipole Generation cluster_cycloaddition Cycloaddition Hydrazonoyl_Halide Hydrazonoyl_Halide Nitrile_Imine Nitrile Imine (1,3-Dipole) Hydrazonoyl_Halide->Nitrile_Imine + Base Base Base Base->Nitrile_Imine Cycloaddition_Step [3+2] Cycloaddition Nitrile_Imine->Cycloaddition_Step Alkyne Alkyne (Dipolarophile) Alkyne->Cycloaddition_Step Pyrazole_Product Pyrazole Cycloaddition_Step->Pyrazole_Product

Caption: Workflow for [3+2] cycloaddition synthesis of pyrazoles.

Illustrative Example: Synthesis of 3,5-bis(fluoroalkyl)pyrazoles

An efficient [3+2] cycloaddition for the synthesis of 3,5-bis(fluoroalkyl)pyrazoles involves the reaction of di/trifluoroacetohydrazonoyl bromides with trifluoromethyl-substituted alkenes. This method provides moderate to good yields and is scalable.[8]

Comparative Performance of Pyrazole Synthesis Methods

MethodStarting MaterialsKey AdvantagesKey DisadvantagesTypical Yields (%)
Knorr Synthesis 1,3-Dicarbonyl compounds, HydrazinesReadily available starting materials, simple procedure, generally high yields.[1]Potential for regioisomeric mixtures with unsymmetrical dicarbonyls.[4]70-98[9]
From α,β-Unsaturated Carbonyls α,β-Unsaturated aldehydes/ketones, HydrazinesVersatile for a wide range of substituents, good regioselectivity.[6]Often requires a separate oxidation step, potentially harsher conditions.60-88[6]
[3+2] Cycloaddition Hydrazonoyl halides, Alkynes/AlkenesExcellent regioselectivity, mild reaction conditions, access to complex structures.[7][8]Requires synthesis of precursors, some starting materials may be less accessible.Moderate to good[8]

Conclusion

The synthesis of pyrazoles is a mature field of organic chemistry, yet one that continues to evolve. The Knorr synthesis remains an indispensable tool for its simplicity and efficiency. For applications requiring specific substitution patterns not easily accessible through the Knorr route, synthesis from α,β-unsaturated carbonyl compounds provides a valuable alternative. Modern methods, particularly [3+2] cycloadditions, offer unparalleled control over regioselectivity and are enabling the construction of increasingly complex and novel pyrazole-containing molecules. The selection of the optimal synthetic strategy is a decision guided by the specific target molecule, the availability of starting materials, and the desired scale of the reaction. A thorough understanding of the mechanistic underpinnings of each method, as presented in this guide, is paramount for any researcher aiming to efficiently and effectively synthesize this vital heterocyclic scaffold.

References

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Advances, 12(43), 28236-28243. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes. Organic & Biomolecular Chemistry, 19(3), 566-570. [Link]

  • The Royal Society of Chemistry. (2020). Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Slideshare. (2018). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • El-Faham, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(21), 5037. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2421-2428. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Tasch, B. O., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2966-3001. [Link]

  • Belskaya, N. P., et al. (2017). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 56(43), 13425-13429. [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

  • Wan, J.-P., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • International Journal of Environmental Sciences. (n.d.). Design, Synthesis And Characterization Of Some Chalcone Pyrazole Analgues And Their Evaluation For Plant Growth Regulators. Retrieved from [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • Sosnovskikh, V. Y., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(12), 2293-2297. [Link]

  • IJIRT. (n.d.). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

  • Zainab, B. H., et al. (2023). Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. Egyptian Journal of Chemistry, 66(1), 225-233. [Link]

  • Request PDF. (n.d.). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N H insertion cascade reaction of α-diazoesters and ynones. Retrieved from [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(4), 629-661. [Link]

  • Wan, J.-P., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). Journal of Applicable Chemistry. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Pharmaceuticals, 15(1), 95. [Link]

Sources

A Comparative Guide to the Synthesis of 3-Aryl-1H-pyrazole-4-carbaldehydes: The Case of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, pyrazole-containing compounds stand as a cornerstone scaffold. Their versatile biological activities and unique photophysical properties are heavily influenced by the nature and position of substituents on the pyrazole ring. The 4-carbaldehyde group, in particular, serves as a critical synthetic handle, a gateway to a vast array of molecular complexity through reactions like Knoevenagel condensation, Wittig reactions, and reductive amination.

This guide provides an in-depth comparison of the synthesis of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde against other electronically diverse 3-aryl-1H-pyrazole-4-carbaldehydes. We will move beyond a simple recitation of protocols to dissect the underlying chemical principles, offering field-proven insights into how substituent electronics dictate reaction outcomes.

The Vilsmeier-Haack Reaction: A Workhorse for Pyrazole Formylation

The most prevalent and efficient method for the synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring. The synthesis typically proceeds via a two-step, one-pot sequence starting from an appropriately substituted acetophenone.

Mechanistic Insight

The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from N,N-dimethylformamide (DMF) and a chlorinating agent, typically phosphoryl chloride (POCl₃)[1][2]. The synthesis then proceeds as follows:

  • Hydrazone Formation: An acetophenone is condensed with a hydrazine (e.g., phenylhydrazine) to form a hydrazone intermediate.

  • Cyclization & Formylation: The hydrazone is treated with the pre-formed Vilsmeier reagent. This initiates an electrophilic attack followed by cyclization to form the pyrazole ring and concomitant formylation at the C4 position.[3][4]

  • Hydrolysis: Aqueous workup hydrolyzes the iminium intermediate to yield the final 4-carbaldehyde product.

The entire sequence is a powerful example of convergent synthesis, rapidly building molecular complexity from simple precursors.

Vilsmeier_Haack_Workflow cluster_start Starting Materials cluster_reagents Vilsmeier Reagents Acetophenone Substituted Acetophenone Hydrazone Hydrazone Intermediate Acetophenone->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(Me)₂]⁺ DMF->Vilsmeier_Reagent Activation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Product 3-Aryl-1H-pyrazole- 4-carbaldehyde Hydrazone->Product Cyclization & Formylation Vilsmeier_Reagent->Product

Caption: General workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Comparative Synthesis: The Role of Aryl Substituents

To understand the specific advantages and challenges of synthesizing this compound, we compare it with analogues bearing unsubstituted, electron-donating, and strongly electron-withdrawing groups at the 3-position. The key difference arises from the electronic nature of the starting acetophenone, which influences the reactivity of the intermediate hydrazone.

Comparison Candidates:

  • Target: this compound (Moderately Deactivated Ring)

  • Alternative 1: 3-Phenyl-1H-pyrazole-4-carbaldehyde (Neutral/Baseline)

  • Alternative 2: 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde (Activated Ring)

  • Alternative 3: 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde (Strongly Deactivated Ring)

Experimental Data Summary

The following table summarizes typical experimental outcomes for the Vilsmeier-Haack synthesis of our target compounds, based on established literature procedures.[4][5][6]

CompoundStarting MaterialSubstituent EffectTypical Reaction Time (h)Typical Yield (%)Notes
This compound 3'-ChloroacetophenoneInductively withdrawing, weakly deactivating4–680–90Clean reaction, straightforward purification.[5]
3-Phenyl-1H-pyrazole-4-carbaldehyde AcetophenoneNeutral4–685–95Baseline for comparison, generally high yielding.
3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde 4'-MethoxyacetophenoneStrongly activating (resonance)3–588–96Faster reaction due to electron-rich nature.
3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde 4'-NitroacetophenoneStrongly deactivating6–1065–75Slower, may require higher temperatures or longer times.
Causality Behind Experimental Choices & Outcomes
  • Electron-Donating Groups (e.g., -OCH₃): The methoxy group on the 4'-methoxyacetophenone enriches the corresponding hydrazone with electron density. This accelerates the electrophilic cyclization step, often leading to shorter reaction times and excellent yields. The reaction proceeds smoothly under standard conditions.

  • Electron-Withdrawing Groups (e.g., -Cl, -NO₂):

    • 3-Chlorophenyl (Target): The chloro group is moderately deactivating due to its inductive effect. This slightly tempers the reactivity of the hydrazone intermediate compared to the unsubstituted analogue. However, the effect is not severe enough to significantly impede the reaction, which proceeds efficiently in good to excellent yields (typically 80-90%).[5] Standard Vilsmeier-Haack conditions are highly effective.

    • 4-Nitrophenyl (Alternative): The nitro group is a powerful deactivating group. It substantially reduces the nucleophilicity of the hydrazone, making the key cyclization step more sluggish. Consequently, achieving high conversion requires more forcing conditions, such as longer reaction times or higher temperatures (e.g., 80-90°C).[7] This can sometimes lead to the formation of side products and lower isolated yields.

Substituent_Effects cluster_reactivity Reactivity in Vilsmeier-Haack Cyclization cluster_substituents Aryl Substituent on Acetophenone High High Reactivity (Faster Reaction, Higher Yield) Moderate Moderate Reactivity (Good Yield) Low Low Reactivity (Slower Reaction, Lower Yield) EDG -OCH₃ (Electron Donating) EDG->High H -H (Neutral) H->High Cl -Cl (Weakly Deactivating) Cl->Moderate NO2 -NO₂ (Strongly Deactivating) NO2->Low

Caption: Impact of aryl substituents on Vilsmeier-Haack reaction efficiency.

Detailed Experimental Protocols

The following protocols are self-validating systems, representative of robust procedures found in the literature. Adherence to anhydrous conditions is critical, as the Vilsmeier reagent is moisture-sensitive.[7]

Protocol 1: Synthesis of 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol details the synthesis where phenylhydrazine is used, resulting in an N1-phenylated product. The principles are identical for generating the 1H (unsubstituted at N1) pyrazole, which would use hydrazine hydrate instead of phenylhydrazine.

Step 1: Preparation of the Vilsmeier Reagent

  • To a three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer, add anhydrous N,N-dimethylformamide (DMF, 15 mL).

  • Cool the flask to 0°C in an ice-salt bath.

  • Slowly add phosphoryl chloride (POCl₃, 5 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Stir the resulting viscous, white mixture at 0°C for an additional 30 minutes.

Step 2: Hydrazone Formation and Cyclization

  • In a separate flask, dissolve 3'-chloroacetophenone (15 mmol) and phenylhydrazine (15 mmol) in ethanol (20 mL) with a catalytic amount of glacial acetic acid. Heat to reflux for 1-2 hours to form the hydrazone. After cooling, the hydrazone can be isolated or, more commonly, the solvent is removed under reduced pressure and the crude hydrazone is used directly.

  • Dissolve the crude 3'-chloroacetophenone phenylhydrazone (15 mmol) in anhydrous DMF (5 mL).

  • Add the hydrazone solution dropwise to the cold Vilsmeier reagent from Step 1.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7-8.

  • Stir the resulting suspension for 1-2 hours as the product precipitates.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air dry.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to afford pure 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a crystalline solid.

Conclusion and Field Insights

For the synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes, the Vilsmeier-Haack reaction remains the gold standard due to its reliability, scalability, and operational simplicity.

  • This compound represents a synthetically "sweet spot." Its synthesis is nearly as efficient as the unsubstituted analogue, requiring no special conditions. The moderate deactivation by the chloro group does not significantly hinder the reaction, making it a highly accessible and cost-effective building block for further elaboration in drug discovery programs.

  • When working with highly activated substrates (e.g., methoxy-substituted), chemists should be mindful of potentially faster reaction rates and ensure adequate cooling during the initial addition to the Vilsmeier reagent to maintain control.

  • For highly deactivated substrates (e.g., nitro-substituted), patience is key. Longer reaction times and slightly elevated temperatures are necessary to drive the reaction to completion. It is often a trade-off between reaction time and yield, and optimization may be required to minimize side-product formation.

Ultimately, the choice of synthetic strategy is guided by the electronic properties of the desired substituent. The robust nature of the Vilsmeier-Haack reaction, however, ensures that a wide variety of 3-aryl-1H-pyrazole-4-carbaldehydes, including the valuable 3-(3-chlorophenyl) derivative, can be synthesized in high purity and yield.

References

  • Li, Z., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • Kaur, N., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. Available at: [Link]

  • Wikipedia contributors (2023). Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Abdellatif, K. R. A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]

  • Patel, H. D., et al. (2021). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. Available at: [Link]

  • Butt, M. A., et al. (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. Available at: [Link]

  • Organic Chemistry Portal (2010). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique structural and electronic properties have established it as a "privileged scaffold," enabling the design of ligands that can interact with a wide array of biological targets. This versatility is evidenced by the success of pyrazole-containing drugs such as the blockbuster anti-inflammatory agent Celecoxib (Celebrex), a selective COX-2 inhibitor.[2] The core structure of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde serves as a particularly valuable starting point for chemical synthesis. The presence of the reactive carbaldehyde group at the 4-position provides a versatile chemical handle for the creation of a diverse library of derivatives, allowing for systematic exploration of the structure-activity relationship (SAR).

This guide provides a comparative analysis of the principal biological activities reported for derivatives of this pyrazole core: antimicrobial, anticancer, and anti-inflammatory. We will delve into the mechanistic rationale behind these activities, present robust, self-validating experimental protocols for their evaluation, and summarize key data to guide researchers in the field of drug development.

Antimicrobial Activity: A New Frontier for Pyrazole Derivatives

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Pyrazole derivatives have emerged as promising candidates, with their nitrogen-rich heterocyclic structure capable of disrupting essential microbial processes.[3][4] The derivatization of the this compound core, often through condensation reactions at the aldehyde, allows for the modulation of properties like lipophilicity and steric hindrance. These modifications are critical for enhancing penetration across bacterial cell membranes and improving interaction with intracellular targets.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

To quantitatively assess and compare the antimicrobial potency of different derivatives, the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is the gold standard.[6][7] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism.[8]

Causality Behind Experimental Choices:

  • Standardized Inoculum (0.5 McFarland): Using a standardized bacterial suspension (approx. 1.5 x 10⁸ CFU/mL) ensures that the results are reproducible and not influenced by variations in the initial bacterial load.[9]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the recommended medium for susceptibility testing of non-fastidious aerobic bacteria as it has defined concentrations of divalent cations (Mg²⁺ and Ca²⁺), which can influence the activity of certain antibiotics.[7]

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient to precisely pinpoint the MIC value.[8]

  • Controls: The inclusion of a positive control (bacteria, no compound) and a negative control (broth only) is essential to validate that the bacteria are viable and the medium is sterile, respectively.[9]

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours), select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli). Suspend them in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[7] This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Prepare a stock solution of each pyrazole derivative in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in a 96-well microtiter plate using CAMHB to achieve a range of desired concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. The final volume in each well is typically 100 or 200 µL.[9]

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours under ambient atmospheric conditions.[6]

  • Data Interpretation: Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the derivative where no turbidity (visible growth) is observed.[8]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) B 2. Prepare Serial Dilutions of Pyrazole Derivatives in Plate C 3. Inoculate Wells with Bacteria B->C Add Inoculum D 4. Incubate Plate (35°C, 16-20h) C->D E 5. Read Plate Visually D->E F 6. Determine MIC Value (Lowest concentration with no growth) E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Comparative Antimicrobial Data

The table below presents representative MIC data for hypothetical derivatives of this compound, illustrating how structural modifications can impact antimicrobial potency.

Compound IDR-Group Modification (at position 4)MIC (µg/mL) vs. S. aureus (Gram+)MIC (µg/mL) vs. E. coli (Gram-)
Core -CHO>128>128
PZ-01 Schiff base with Aniline64128
PZ-02 Schiff base with 4-Nitroaniline1632
PZ-03 Hydrazone derivative3264
Ampicillin Standard Drug 0.5 8

Note: Data is illustrative. Actual values are compound-specific. The derivatization of the carbaldehyde often enhances activity, as seen in various studies.[10][11]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyrazole scaffold is a well-established pharmacophore in oncology. Many pyrazole derivatives exert their anticancer effects by acting as competitive inhibitors at the ATP-binding site of protein kinases, which are crucial regulators of cell growth and proliferation.[12] Targets include Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[13] The 3-(3-chlorophenyl) moiety is particularly adept at fitting into hydrophobic pockets within these enzymes, while modifications at the 4-position can extend into other regions to enhance binding affinity and selectivity.[14]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a robust and widely used colorimetric method to assess cell viability and determine the cytotoxic potential of chemical compounds.[15][16] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases, which are only active in living, metabolically active cells.[17] The amount of formazan produced is directly proportional to the number of viable cells.[18]

Causality Behind Experimental Choices:

  • Cell Seeding Density: An optimal seeding density is crucial. Too few cells will result in a weak signal, while too many will lead to overconfluence and contact inhibition, affecting metabolic activity and skewing results.[17]

  • Serum-Free Medium: The MTT incubation step is performed in serum-free and phenol red-free medium to prevent interference from serum proteins and the pH indicator, which can affect the reduction of MTT and the final absorbance reading.

  • Solubilization: The formazan crystals are insoluble in water. A solubilizing agent, typically DMSO or an acidified isopropanol solution, is required to dissolve them completely before measuring the absorbance.[19]

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives (e.g., from 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After incubation, remove the treatment media. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly using a plate shaker or by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Seed Cancer Cells in 96-well Plate B 2. Treat Cells with Pyrazole Derivatives A->B Incubate 24h C 3. Add MTT Reagent B->C Incubate 48h D 4. Incubate (2-4h) (Formazan Formation) C->D E 5. Solubilize Formazan with DMSO D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Caption: Workflow for the MTT Cell Viability and Cytotoxicity Assay.

Comparative Anticancer Data

The table below shows representative IC50 values, illustrating the differential cytotoxicity of hypothetical pyrazole derivatives against various cancer cell lines.

Compound IDR-Group Modification (at position 4)IC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. HepG2 (Liver)
Core -CHO>100>100
PZ-04 Acrylonitrile derivative25.530.1
PZ-05 Chalcone derivative8.212.7
PZ-06 Triazolopyrimidine derivative2.15.6
Doxorubicin Standard Drug 0.8 1.2

Note: Data is illustrative. SAR studies often show that extending the molecule with additional heterocyclic rings can significantly enhance anticancer potency.[14][20]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

A common and effective in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in macrophage cells stimulated with lipopolysaccharide (LPS).[19] Macrophages (like the RAW 264.7 cell line) produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme upon stimulation with LPS, a component of Gram-negative bacteria. The amount of NO produced can be quantified by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[24]

Causality Behind Experimental Choices:

  • LPS Stimulation: LPS is a potent activator of macrophages and reliably induces a strong inflammatory response, including the expression of iNOS and subsequent NO production, mimicking an inflammatory state in vitro.[19]

  • Griess Reagent: This two-component reagent (sulfanilamide and N-1-napthylethylenediamine dihydrochloride) reacts with nitrite under acidic conditions to form a purple azo compound, providing a simple and sensitive colorimetric readout for NO production.[24]

  • Cytotoxicity Pre-Screening: It is imperative to first confirm that the tested concentrations of the pyrazole derivatives are not cytotoxic to the RAW 264.7 cells (using the MTT assay). A reduction in NO could be due to cell death rather than a true anti-inflammatory effect.[19]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of the pyrazole derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control. Incubate for 24 hours.[19]

  • Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add an equal volume of Griess reagent to the collected supernatant in a new 96-well plate.

  • Incubation and Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.[19]

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production for each derivative compared to the LPS-only treated cells.

COX_Pathway cluster_pathway Inflammatory Signaling Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Prostaglandins (Stomach lining, Platelets) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Pain, Inflammation, Fever) COX2->PGs_Inflammatory Inhibitor Pyrazole Derivatives (e.g., Celecoxib) Inhibitor->COX2 Selective Inhibition

Caption: Simplified Arachidonic Acid Cascade and COX-2 Inhibition.

Comparative Anti-inflammatory Data

This table summarizes representative data for the inhibition of NO production by pyrazole derivatives.

Compound IDR-Group Modification (at position 4)% Inhibition of NO Production @ 50 µM
Core -CHO5%
PZ-07 Thiophene Chalcone derivative45%
PZ-08 Pyrazolone-fused derivative78%
PZ-09 Sulfonamide derivative85%
Diclofenac Standard Drug 92%

Note: Data is illustrative. The incorporation of groups known to interact with the COX-2 active site, such as sulfonamides, often leads to potent anti-inflammatory activity.[21]

Conclusion and Future Outlook

The derivatives of this compound represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. By leveraging the reactive carbaldehyde moiety, researchers can readily synthesize extensive libraries of molecules and systematically evaluate their therapeutic potential. The data and protocols presented in this guide demonstrate that targeted modifications to this core structure can yield potent antimicrobial, anticancer, and anti-inflammatory agents. The most promising candidates identified through these robust in vitro screening funnels warrant further investigation, including mechanistic studies to identify specific molecular targets and subsequent evaluation in in vivo models to assess their efficacy and safety profiles.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Rai, G., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., & Husain, A. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2021). Chemical Methodologies.
  • Desai, N. C., Trivedi, A. R., & Bhatt, N. (2016). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D. (2025). Benchchem.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Kato, M., et al. (1997).
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Determining Antimicrobial Potency: A Detailed Protocol for the Minimum Inhibitory Concentr
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Aly, A. A., & El-Sayed, W. A. (2017).
  • MTT assay protocol. (n.d.). Abcam.
  • Cell Viability Assays - Assay Guidance Manual. (2013).
  • Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Marine N
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023).
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
  • IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022). IJCRT.org.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed.
  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). OUCI.
  • Pyrazoles as anticancer agents: Recent advances. (n.d.).
  • Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology.
  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). Google Scholar.
  • The mechanism of action of the anticancer activity pathway. (2022).
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
  • Current status of pyrazole and its biological activities. (2014). PubMed Central.
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
  • Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-. (n.d.). Cardiff University.

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings have made it a "biologically privileged" structure.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of pyrazole derivatives: 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde analogs. We will explore how modifications to this core structure influence biological activity, with a focus on anticancer and anti-inflammatory applications.

The Core Scaffold: this compound

The parent compound, this compound, serves as a versatile starting point for the synthesis of a diverse library of analogs.[3] The key features of this scaffold are:

  • The Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, providing sites for hydrogen bonding and substitution.[1]

  • The 3-(3-Chlorophenyl) Group: This substitution at the C3 position of the pyrazole ring is crucial for modulating lipophilicity and influencing binding interactions with biological targets.

  • The 4-Carbaldehyde Group: The aldehyde functionality at the C4 position is a key reactive handle for introducing a wide array of chemical diversity through reactions like condensation and reductive amination.[4][5]

The general synthetic approach to this core structure often involves the Vilsmeier-Haack reaction of a corresponding hydrazone.[4][6]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs can be systematically tuned by modifying three primary positions: the N1 position of the pyrazole ring, the 4-carbaldehyde group, and the 3-chlorophenyl ring.

The N1 position of the pyrazole ring is a common site for modification to explore the impact on potency and selectivity. Introducing various substituents at this position can significantly alter the compound's pharmacokinetic and pharmacodynamic properties.

  • Aryl and Heteroaryl Substituents: The introduction of substituted phenyl or other aromatic rings at the N1 position can lead to enhanced biological activity. For instance, in a series of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivatives, substitutions on the N1-phenyl ring were shown to modulate anti-inflammatory and analgesic activities.[7]

  • Alkyl Substituents: Simple alkyl groups, such as isopropyl, can also be introduced at the N1 position, providing a means to fine-tune lipophilicity and explore different binding pockets.[5]

The aldehyde group at the C4 position is a versatile chemical handle for creating a wide range of derivatives, most commonly through the formation of Schiff bases (aldimines) or by participating in multi-component reactions.

  • Schiff Base Formation: Condensation of the 4-carbaldehyde with various primary amines yields aldimine derivatives. The nature of the amine substituent can dramatically influence the biological profile. For example, reaction with substituted anilines has produced compounds with notable analgesic and anxiolytic activities.[4]

  • Multi-component Reactions: The 4-carbaldehyde can be a key component in one-pot, multi-component reactions to generate more complex heterocyclic systems, such as pyrano[2,3-c]pyrazoles, which have shown promising antibacterial and anticancer activities.[2]

  • Conversion to Other Functional Groups: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for derivatization and SAR exploration.

While this guide focuses on the 3-chlorophenyl analog, it's important to understand the impact of modifying this phenyl ring.

  • Position and Nature of Substituents: The electronic nature (electron-donating or electron-withdrawing) and the position (ortho, meta, para) of substituents on the C3-phenyl ring can significantly affect the overall electronic distribution of the molecule and its interaction with biological targets.[8] For example, studies on related pyrazole systems have shown that the presence and position of halo, nitro, or methoxy groups on the phenyl ring can drastically alter anticancer or anti-inflammatory potency.[9][10]

Comparative Performance and Experimental Data

The following table summarizes the structure-activity relationships of representative analogs, highlighting the impact of specific structural modifications on their biological activity.

Analog Modification Biological Activity Key Findings Reference
A N1-phenyl substitution with electron-donating groupsAnti-inflammatoryIncreased activity compared to unsubstituted N1-phenyl analog.[9]
B Condensation of 4-carbaldehyde with substituted anilinesAnalgesic, AnxiolyticSpecific aniline substituents led to potent in vivo activity.[4]
C N1-unsubstituted, C3-(thiophene-2-yl) substitutionAntibacterialShowed promising activity against various bacterial strains.[11]
D Formation of pyrano[2,3-c]pyrazole via multi-component reactionAnticancerDemonstrated cytotoxicity against cancer cell lines.[2]
E N1-(3-chlorophenyl), C3-(3-nitrophenyl) substitutionNot specifiedDemonstrates synthetic accessibility of diverse analogs.[12]
Experimental Protocols

A common and effective method for the synthesis of the core scaffold is the Vilsmeier-Haack reaction.[4][13]

Step-by-Step Methodology:

  • Preparation of the Vilsmeier Reagent: Phosphoryl chloride (POCl₃) is added dropwise to cold N,N-dimethylformamide (DMF) with continuous stirring.

  • Hydrazone Formation: 3-Chloroacetophenone is reacted with a suitable hydrazine (e.g., phenylhydrazine for N1-phenyl analogs, or hydrazine hydrate for N1-unsubstituted analogs) to form the corresponding hydrazone.

  • Cyclization and Formylation: The prepared hydrazone, dissolved in DMF, is added dropwise to the cold Vilsmeier reagent. The reaction mixture is then heated to facilitate cyclization and formylation, yielding the this compound analog.

  • Work-up and Purification: The reaction mixture is poured into crushed ice to precipitate the product. The solid is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure compound.[13]

Step-by-Step Methodology:

  • Dissolution: The this compound analog is dissolved in a suitable solvent, such as hot ethanol.

  • Addition of Amine and Catalyst: A catalytic amount of glacial acetic acid is added, followed by the desired primary amine (e.g., a substituted aniline).

  • Reaction: The reaction mixture is refluxed for several hours to drive the condensation reaction to completion.

  • Isolation and Purification: Upon cooling, the aldimine product typically precipitates out of the solution. The solid is then collected by filtration and can be further purified by recrystallization.[4]

Visualization of SAR Logic

The following diagram illustrates the key points of diversification for SAR studies of the this compound scaffold.

SAR_Logic cluster_mods Points of Modification cluster_derivatives Resulting Analogs & Activities Core This compound Scaffold N1 N1-Position Core->N1 Substitution C4 C4-Carbaldehyde Core->C4 Derivatization C3_Phenyl C3-Phenyl Ring Core->C3_Phenyl Substitution N1_Analogs N1-Aryl/Alkyl Analogs (Modulated Potency) N1->N1_Analogs C4_Derivatives Schiff Bases, Heterocycles (Diverse Bioactivities) C4->C4_Derivatives C3_Analogs Substituted Phenyl Analogs (Fine-tuned Electronics) C3_Phenyl->C3_Analogs

Caption: Key diversification points for SAR studies.

Signaling Pathways and Targets

Pyrazole-containing compounds are known to interact with a variety of biological targets, including protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer and inflammation.[11][14]

The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by pyrazole-based inhibitors.

Kinase_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase_Cascade Kinase Cascade (e.g., PI3K/Akt, MAPK/ERK) Receptor->Kinase_Cascade Activation Downstream Downstream Effectors Kinase_Cascade->Downstream Pyrazole_Inhibitor Pyrazole Analog (e.g., Kinase Inhibitor) Pyrazole_Inhibitor->Kinase_Cascade Inhibition Cellular_Response Cell Proliferation, Survival, Inflammation Downstream->Cellular_Response

Caption: Generic kinase signaling pathway targeted by pyrazole inhibitors.

Many pyrazole derivatives have been specifically investigated as inhibitors of kinases such as EGFR, VEGFR, and Aurora kinases.[15][16][17] The SAR data gathered from analogs of this compound can provide crucial insights for designing more potent and selective inhibitors of these pathways.

Conclusion

The this compound scaffold represents a highly adaptable platform for the development of novel therapeutic agents. The structure-activity relationship studies demonstrate that strategic modifications at the N1 position, the C4-carbaldehyde group, and the C3-phenyl ring can lead to a wide range of biological activities. The synthetic tractability of this core structure, particularly the versatility of the 4-carbaldehyde group, allows for the generation of extensive compound libraries for screening. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these analogs and exploring their potential against a broader range of biological targets.

References

  • Ran, T., et al. (2019). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances, 9(43), 25053-25076. [Link]

  • Selvam, P., et al. (2012). Microwave-assisted synthesis, characterization and biological activity of novel pyrazole derivatives. Research on Chemical Intermediates, 38(3-5), 845-854. [Link]

  • Asif, M. (2024). A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. Current Organic Chemistry, 28. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(2), 1-15. [Link]

  • Bautista-Hernández, C. I., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]

  • Abdel-Wahab, B. F., et al. (2017). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Journal of the Serbian Chemical Society, 82(9), 937-954. [Link]

  • Al-Ostath, A. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals, 15(7), 868. [Link]

  • Faisal, M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 699825. [Link]

  • Polshettiwar, S. A., et al. (2010). Synthesis and Pharmacological Evaluation of some new 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 22(5), 3500-3506. [Link]

  • Das, S. S., et al. (2023). Design, synthesis, and in-silico studies of novel pyrazole-fused chalcone amine derivatives as anti-inflammatory agents. Journal of Molecular Structure, 1293, 136287. [Link]

  • Yathirajan, H. S., et al. (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2783. [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5489. [Link]

  • Stanovnik, B., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]

  • Stanovnik, B., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]

  • Al-Ghorbani, M., et al. (2022). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1366-1378. [Link]

  • Jain, S., et al. (2016). Rational Design, Synthesis and Computational Structure-Activity Relationship of Novel 3-(4-Chlorophenyl)-5-(3-Hydroxy-4-Ethoxyphenyl)-4,5-Dihydro-1H-Pyrazole-1-Carboxamide. Iranian Journal of Biotechnology, 14(1), 38-45. [Link]

  • Engel, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(19), 6296. [Link]

  • Zhang, C. H., et al. (2015). Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. Journal of Medicinal Chemistry, 58(9), 3957-3974. [Link]

  • Singh, T., et al. (2021). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 26(11), 3326. [Link]

  • Kumar, A., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Future Journal of Pharmaceutical Sciences, 8(1), 13. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • PubChem. (n.d.). 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1h-pyrazole-4-carbaldehyde. PubChem. [Link]

Sources

Topic: In Vitro vs. In Vivo Efficacy of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Critical Juncture in Drug Discovery: Comparing In Vitro Potency and In Vivo Efficacy

Introduction: The Pyrazole Scaffold and the Quest for Clinical Translation

In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold."[1][2] This five-membered heterocycle is a cornerstone in the architecture of numerous FDA-approved drugs, valued for its versatile chemical reactivity and broad spectrum of pharmacological activities.[1][3][4] Within this important class of compounds, derivatives of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde represent a promising frontier, particularly in oncology. This core structure serves as a versatile synthetic intermediate, allowing for the creation of diverse molecular entities designed to interact with specific biological targets.[5][6]

However, the journey from a promising molecule in a test tube to an effective therapeutic in a patient is fraught with challenges. The primary hurdle is the so-called "translational gap"—the frequent disconnect between a compound's performance in a controlled laboratory setting (in vitro) and its actual therapeutic effect in a complex living organism (in vivo). This guide provides a comparative framework for understanding and evaluating the in vitro and in vivo efficacy of this compound derivatives, offering researchers the necessary context to interpret experimental data and make informed decisions in the drug development pipeline.

Part 1: The Foundation of Discovery: Gauging Potency In Vitro

In vitro (Latin for "in glass") studies are the bedrock of early-stage drug discovery. They are designed to be rapid, high-throughput, and cost-effective methods for assessing the biological activity of a compound against a specific molecular target or cell line. For pyrazole derivatives, this typically involves evaluating their ability to kill cancer cells or inhibit enzymes critical for tumor growth.

Core In Vitro Methodologies

1. Antiproliferative & Cytotoxicity Assays: The most common initial screen is the cytotoxicity assay, which measures the concentration of a compound required to inhibit cancer cell growth by 50% (IC₅₀). The MTT assay is a workhorse in this domain, where a colorimetric change indicates metabolic activity and, thus, cell viability.[7][8] Pyrazole derivatives are frequently tested against a panel of human cancer cell lines to assess their potency and spectrum of activity. Common cell lines include:

  • MCF-7: Breast adenocarcinoma

  • A549: Lung carcinoma[7]

  • HCT-116: Colorectal carcinoma[7]

  • HepG2: Hepatocellular carcinoma[9]

  • PC3: Prostate cancer[5]

2. Mechanistic Assays (Enzyme Inhibition): To understand how a compound works, its effect on specific molecular targets is measured. Many pyrazole derivatives function as kinase inhibitors.[1][2] Assays are performed to quantify the inhibition of key enzymes implicated in cancer progression, such as:

  • Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle.[9]

  • EGFR & VEGFR-2: Receptor tyrosine kinases crucial for tumor growth and angiogenesis (blood vessel formation).[9]

Experimental Workflow: In Vitro Screening

G cluster_synthesis Synthesis & Characterization cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of 3-(3-Chlorophenyl)-1H-pyrazole -4-carbaldehyde Derivatives purification Purification & Structural Confirmation (NMR, MS) synthesis->purification cell_culture Culture Cancer Cell Lines (e.g., MCF-7, A549) purification->cell_culture mtt_assay MTT Cytotoxicity Assay (Determine IC₅₀ values) cell_culture->mtt_assay enzyme_assay Kinase Inhibition Assays (e.g., EGFR, CDK2) mtt_assay->enzyme_assay Active Compounds apoptosis_assay Apoptosis Assays (e.g., Flow Cytometry) mtt_assay->apoptosis_assay Active Compounds

Caption: A typical workflow for the in vitro evaluation of novel pyrazole derivatives.

Interpreting the Data: Structure-Activity Relationships (SAR)

The primary output of in vitro screening is a set of quantitative data, typically IC₅₀ values. This data is crucial for establishing Structure-Activity Relationships (SAR), which correlate specific chemical modifications with changes in biological potency.

Table 1: Representative In Vitro Anticancer Activity of Pyrazole Derivatives

Derivative/Compound Target Cell Line(s) Key Result (IC₅₀ in µM) Reference
Pyrazole-benzamide derivative HCT-116 (Colon) 7.74 µg/mL [7]
Pyrazole-benzamide derivative MCF-7 (Breast) 4.98 µg/mL [7]
Indole-pyrazole hybrid (Compound 33) CDK2 (Enzyme) 0.074 µM [9]
Pyrazolo[4,3-f]quinoline derivative HCT116 (Colon) 1.7 µM [9]
4-bromophenyl substituted pyrazole MCF-7 (Breast) 5.8 µM [7]
4-bromophenyl substituted pyrazole A549 (Lung) 8.0 µM [7]
Pyrazole-fused Betulinic Acid (15e) B16 (Melanoma) 5.58 µM [10]
Tri-substituted pyrazole (Compound 2) HepG2 (Liver) 9.13 µM [5]

| Tri-substituted pyrazole (Compound 7) | A549 (Lung) | 6.52 µM |[5] |

Expert Insight: A low micromolar or even nanomolar IC₅₀ value is the first hallmark of a promising compound. For instance, an indole-pyrazole hybrid showed potent CDK2 inhibition at 0.074 µM, marking it as a strong candidate for further investigation.[9] However, it is critical to remember that in vitro potency is a necessary, but not sufficient, condition for a successful drug. The controlled environment of a petri dish completely bypasses the complex biological systems that a drug encounters in a living organism.

Part 2: The Proving Ground: Validating Efficacy In Vivo

In vivo (Latin for "within the living") studies are the critical next step to determine if a compound's in vitro potency translates into a tangible therapeutic effect in a whole, living organism. These studies, typically conducted in animal models, are essential for evaluating a drug's pharmacokinetics, pharmacodynamics, and overall safety profile.[3][4]

The Gold Standard: Xenograft Models

The most common preclinical model for cancer research is the xenograft mouse model. This involves implanting human cancer cells (from the same lines used in in vitro tests) into immunocompromised mice. The mice are then treated with the test compound, and its efficacy is measured by its ability to slow or reverse tumor growth.

Key In Vivo Parameters
  • Tumor Growth Inhibition (TGI): The primary efficacy endpoint, calculated as the percentage reduction in tumor volume in treated animals compared to a control (vehicle-treated) group.

  • Dosing Regimen: The dose, frequency, and route of administration (e.g., 50 mg/kg, daily, oral gavage).

  • Pharmacokinetics (PK): The study of ADME - Absorption, Distribution, Metabolism, and Excretion. This determines if the drug can reach the tumor at a sufficient concentration and remain there long enough to be effective.

  • Toxicity Assessment: Monitoring for adverse effects, such as body weight loss, lethargy, or organ damage, which is crucial for establishing a therapeutic window.

Experimental Workflow: In Vivo Xenograft Study

Caption: A standard workflow for an in vivo anticancer xenograft mouse study.

Interpreting the Data: Efficacy in a Biological Context

In vivo results provide a much more realistic picture of a drug's potential. A compound that was highly potent in vitro might fail in vivo due to poor absorption, rapid metabolism into an inactive form, or unacceptable toxicity.

Table 2: Representative In Vivo Antitumor Activity of Pyrazole Derivatives

Derivative/Compound Cancer Model Animal Model Dosing Regimen Key Efficacy Endpoint Reference
Crizotinib ALK-positive NSCLC Mouse Xenograft 100 mg/kg/day Significant tumor regression [11]
Ruxolitinib Myeloproliferative Neoplasm Mouse Model Not Specified Reduction in spleen size & disease symptoms [11]
Pyrazole-fused Betulinic Acid (15e) H22 Liver Cancer Mouse Xenograft Not Specified Significant antitumor activity [10]

| Pyrazole-fused Betulinic Acid (15e) | B16 Melanoma | Mouse Xenograft | Not Specified | Significant antitumor activity |[10] |

Expert Insight: The successful translation of in vitro results to in vivo efficacy is a major milestone. For example, a pyrazole-fused 23-hydroxybetulinic acid derivative (compound 15e) not only showed potent IC₅₀ values of 5.58 and 6.13 μM against B16 and SF763 cancer cells, respectively, but this promise was borne out when it demonstrated significant in vivo antitumor activity in both H22 liver cancer and B16 melanoma xenograft mouse models.[10] This concordance between in vitro and in vivo data provides strong validation for advancing a compound toward clinical development.

Part 3: Bridging the Gap: A Unified View of Efficacy

The ultimate goal is to identify compounds that excel in both arenas. The journey from initial synthesis to a potential drug candidate is a logical progression where each stage serves as a critical filter.

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation synthesis Derivative Synthesis screening High-Throughput Screening (IC₅₀ Determination) synthesis->screening mechanistic Mechanism of Action (e.g., Enzyme Inhibition) screening->mechanistic lead_id Lead Compound Identification mechanistic->lead_id High Potency & Selectivity adme Pharmacokinetics (ADME) & Toxicology efficacy Xenograft Model Efficacy (TGI) adme->efficacy adme->lead_id Poor PK/Tox Profile (Iterate/Redesign) clinical Preclinical Candidate efficacy->clinical Good Safety & Efficacy Profile lead_id->adme Advance to Animal Model

Caption: The logical progression from in vitro discovery to in vivo validation in drug development.

This diagram illustrates the critical decision points. A compound with a fantastic IC₅₀ (in vitro) but poor pharmacokinetics or high toxicity (in vivo) will be sent back for redesign. Conversely, a compound that demonstrates both high potency in vitro and a strong, safe therapeutic effect in vivo becomes a viable preclinical candidate.

Conclusion and Future Directions

The evaluation of this compound derivatives, like all drug candidates, hinges on a dual demonstration of efficacy.

  • In Vitro Efficacy is the essential first step, serving as a rapid and cost-effective filter to identify potent compounds and elucidate their mechanisms of action.

  • In Vivo Efficacy is the indispensable proof-of-concept, providing the ultimate test of whether a compound can overcome the biological complexities of a living system to produce a therapeutic benefit safely.

Future research in this area must continue to focus on intelligently bridging the gap between these two domains. The synthesis of novel derivatives should be guided not only by optimizing potency against cancer cell lines but also by designing in features that promote favorable ADME properties (e.g., good solubility, metabolic stability). The integration of computational and predictive modeling tools can further refine this process, helping to forecast in vivo behavior and de-risk candidates earlier in the discovery pipeline.[2] By embracing this integrated approach, the scientific community can more effectively translate the promise of the pyrazole scaffold into tangible clinical success.

References

  • SRR Publications. Pyrazoles as anticancer agents: Recent advances.
  • PMC.
  • ResearchGate. Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers.
  • PubMed. Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers.
  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • ResearchGate.
  • PubMed. Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers.
  • PubMed.
  • ResearchGate.
  • BenchChem.
  • RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • Arkivoc. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Taylor & Francis Online. Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico.
  • ResearchGate.
  • ResearchGate.
  • Chem-Impex. 1-(3-Chlorophenyl)-3-(3-pyridinyl)-1H-pyrazole-4-carbaldehyde.

Sources

A Senior Application Scientist's Guide to Validating the Antimicrobial Spectrum of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to return modern medicine to a pre-antibiotic era. This has catalyzed an urgent search for novel chemical scaffolds that can circumvent existing resistance mechanisms. Among the most promising candidates are heterocyclic compounds, particularly pyrazole derivatives.[1][2] The pyrazole nucleus is a versatile pharmacophore present in numerous clinically approved drugs and is known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]

This guide focuses on a specific, promising subclass: derivatives of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde . The strategic placement of a chlorophenyl group at the C3 position and a reactive carbaldehyde at the C4 position provides a foundational structure ripe for chemical modification.[4][5] The carbaldehyde group, in particular, serves as a versatile chemical handle for synthesizing a library of derivatives (e.g., hydrazones, thiosemicarbazones, schiff bases), allowing for the fine-tuning of biological activity.[6][7]

The objective of this document is to provide researchers, medicinal chemists, and drug development professionals with a comprehensive, logic-driven framework for systematically validating the antimicrobial spectrum of these derivatives. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and reproducible evaluation pipeline.

Scientific Rationale: Why Pyrazole Derivatives?

The therapeutic potential of pyrazole derivatives is not coincidental; it is rooted in their ability to interact with critical bacterial metabolic pathways. Many pyrazole-based compounds exert their antibacterial effects by targeting essential enzymes that are distinct from those targeted by conventional antibiotics, thereby offering a potential solution to cross-resistance.[1][3]

Proposed Mechanism of Action: DNA Gyrase Inhibition

A primary mechanism of action for many pyrazole antibacterials is the inhibition of DNA gyrase (a type II topoisomerase).[3] This enzyme is crucial for bacterial survival, as it introduces negative supercoils into DNA, a process essential for DNA replication and transcription. By binding to and stabilizing the DNA-gyrase complex, these compounds prevent the re-ligation of cleaved DNA strands, leading to a cascade of events culminating in bacterial cell death.[1][3]

cluster_0 Bacterial Cell Pyrazole Pyrazole Derivative DNAGyrase DNA Gyrase (Topoisomerase II) Pyrazole->DNAGyrase Inhibits SupercoiledDNA Negatively Supercoiled DNA (Required for Replication) DNAGyrase->SupercoiledDNA Introduces Supercoils RelaxedDNA Relaxed Circular DNA RelaxedDNA->DNAGyrase Binds Replication DNA Replication & Transcription SupercoiledDNA->Replication Death Cell Death space1->Death G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Assessment cluster_2 Phase 3: Characterization A Compound Library (Pyrazole Derivatives) B Disk Diffusion Assay (Qualitative) A->B C Identify Active Compounds (Measure Zone of Inhibition) B->C D Broth Microdilution Assay (Quantitative) C->D Promising Candidates E Determine MIC (Minimum Inhibitory Concentration) D->E F Determine MBC/MFC (Minimum Bactericidal/Fungicidal Concentration) E->F G Spectrum Analysis (Broad vs. Narrow) F->G Potent Candidates H Mechanism of Action Studies (e.g., Enzyme Assays) G->H I Cytotoxicity Testing H->I

Caption: Hierarchical workflow for antimicrobial compound validation.

Part 1: Qualitative Screening via Kirby-Bauer Disk Diffusion

The Kirby-Bauer test is an indispensable first-pass screening tool. [8][9]It provides a rapid, visual assessment of a compound's ability to inhibit microbial growth, allowing for the efficient prioritization of a large library of derivatives.

Rationale for Method Selection: This method is standardized by global bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility. [10][11][12][13]Its simplicity and low cost make it ideal for initial screening.

Detailed Protocol: Kirby-Bauer Disk Diffusion Assay

Materials:

  • Mueller-Hinton Agar (MHA) plates (Standard for most bacteria).

  • Sterile 6-mm paper disks.

  • Test pyrazole derivatives dissolved in a suitable solvent (e.g., DMSO) at a known concentration.

  • Control antibiotics (e.g., Ciprofloxacin, Ampicillin, Clotrimazole).

  • Solvent control disks (e.g., DMSO alone).

  • Bacterial/Fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, C. albicans ATCC 10231).

  • Sterile saline (0.85% NaCl).

  • 0.5 McFarland turbidity standard.

  • Sterile swabs, micropipettes, incubator.

Step-by-Step Procedure:

  • Inoculum Preparation: Aseptically select 4-5 isolated colonies of the test organism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. [8]2. Plate Inoculation: Within 15 minutes of preparation, dip a sterile swab into the adjusted inoculum, removing excess fluid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth. [8]3. Disk Application:

    • Aseptically apply sterile paper disks to the inoculated agar surface.

    • Pipette a fixed volume (e.g., 10 µL) of each test derivative solution, positive control, and solvent control onto separate disks.

    • Ensure disks are placed at least 24 mm apart to prevent overlapping zones of inhibition. [9]4. Incubation: Incubate the plates within 15 minutes of disk application. For most bacteria, incubate at 35-37°C for 18-24 hours. [14]Fungi may require different conditions (e.g., 25-30°C for 48 hours).

  • Data Collection: Measure the diameter of the zone of complete growth inhibition (in mm) around each disk.

Scientist's Note: The use of a 0.5 McFarland standard is critical for reproducibility. A denser inoculum can lead to smaller, falsely resistant zones, while a lighter inoculum can cause oversized, falsely susceptible zones.

Part 2: Quantitative Analysis via Broth Microdilution

Compounds demonstrating significant activity in the disk diffusion assay must be advanced to a quantitative method to determine their precise potency. The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC). [10][15] Rationale for Method Selection: This method provides a quantitative value (MIC in µg/mL or µM), which is essential for structure-activity relationship (SAR) studies and for comparing the potency of different derivatives. It is the reference method used by both CLSI and EUCAST. [10][12][15]

Detailed Protocol: Broth Microdilution for MIC Determination

Materials:

  • Sterile 96-well microtiter plates.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Test compounds and controls in a stock solution.

  • Bacterial/Fungal inoculum prepared as described previously but diluted in CAMHB to a final concentration of 5 x 10⁵ CFU/mL. [15][16]* Multichannel pipette.

  • Plate reader (optional, for objective reading).

Step-by-Step Procedure:

  • Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last column. This creates a gradient of compound concentrations.

  • Control Wells: Designate wells for a positive control (no compound, only inoculum) and a negative control (no inoculum, only broth).

  • Inoculation: Add 100 µL of the diluted bacterial/fungal suspension (final concentration 5 x 10⁵ CFU/mL) to all wells except the negative control.

  • Incubation: Cover the plate and incubate under the same conditions as the disk diffusion test.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). [15]

Extension: Determining MBC/MFC

To determine if a compound is static (inhibits growth) or cidal (kills the organism), the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be determined.

  • Subculturing: After reading the MIC, take a 10 µL aliquot from all the clear wells (at and above the MIC).

  • Plating: Spot the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubation: Incubate the plate overnight.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the subculture plate).

Interpreting the MBC/MIC Ratio:

  • MBC/MIC ≤ 4: The compound is generally considered bactericidal .

  • MBC/MIC > 4: The compound is generally considered bacteriostatic .

Data Presentation and Comparative Analysis

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between derivatives and standard drugs.

Table 1: Comparative Antimicrobial Activity of Pyrazole Derivatives

CompoundTest OrganismDisk Diffusion Zone (mm)MIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Derivative 1 S. aureus228162
E. coli1816644
C. albicans10>128>128-
Derivative 2 S. aureus25482
E. coli208324
C. albicans1916322
Ciprofloxacin S. aureus28242
(Control)E. coli32111
Clotrimazole C. albicans24482
(Control)

This table contains illustrative data for comparison purposes.

From this illustrative data, one could conclude that Derivative 2 has a broader spectrum and higher potency than Derivative 1, particularly against C. albicans. Both derivatives demonstrate bactericidal activity against S. aureus. This type of analysis is crucial for guiding the next steps in the drug development process, such as lead optimization.

References

  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Retrieved from [Link]

  • Meddocs Publishers. (2021, April 16). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, January 20). Antibacterial pyrazoles: tackling resistant bacteria. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021, January 2). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole derivatives 17-22 preliminary antibacterial activity versus Gram positive and negative bacteria. Retrieved from [Link]

  • Asian Journal of Chemistry. (2022, August 19). Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Retrieved from [Link]

  • ACS Omega. (n.d.). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • ProBiologists. (n.d.). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing (AST). Retrieved from [Link]

  • Bentham Science. (n.d.). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]

  • ASM Journals. (2005, May 1). Broth Microdilution and Disk Diffusion Tests for Susceptibility Testing of Pasteurella Species Isolated from Human Clinical Specimens. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, April 11). Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study. Retrieved from [Link]

  • Open Ukrainian Citation Index. (n.d.). Synthesis of pyrazole-4-carbaldehyde derivatives for their antifungal activity. Retrieved from [Link]

  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]

  • National Institute for Communicable Diseases. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, March 10). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Retrieved from [Link]

  • R Discovery. (2019, June 17). Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • Scribd. (n.d.). Broth Microdilution Guide for Labs. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

Sources

Cross-reactivity of kinase inhibitors from 3-(3-Chlorophenyl)-1h-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Double-Edged Sword of Kinase Inhibition

In the landscape of modern drug discovery, the protein kinase has emerged as one of the most critical target classes, governing cellular processes from proliferation to apoptosis. The pyrazole ring is a "privileged scaffold" in medicinal chemistry—a core structure that, due to its unique electronic and steric properties, serves as an excellent foundation for building potent kinase inhibitors.[1][2] The starting material, 3-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde, represents a versatile building block for synthesizing a diverse library of such inhibitors through modifications at its aldehyde group.[3]

However, the human kinome consists of over 500 members, many of which share highly conserved ATP-binding pockets. This structural similarity presents the greatest challenge in kinase inhibitor development: cross-reactivity . An inhibitor designed for a specific kinase may bind to dozens of unintended "off-target" kinases. This can be a double-edged sword; while off-target activity can lead to toxicity, it can also result in beneficial polypharmacology, where inhibiting multiple nodes in a disease network yields a superior therapeutic effect.[4]

Therefore, understanding an inhibitor's cross-reactivity profile is not merely an academic exercise but a critical step in drug development. This guide provides a comparative analysis of kinase inhibitors derived from pyrazole scaffolds, focusing on their selectivity profiles. As specific cross-reactivity data for inhibitors derived directly from this compound is not publicly available, we will compare well-characterized, multi-targeted pyrazole-based inhibitors to illustrate the principles of selectivity and provide the experimental framework for such an analysis. We will focus on three prominent examples: Tozasertib (VX-680) , Danusertib (PHA-739358) , and AT9283 , all of which share the pyrazole core and target kinases crucial to oncology.

Comparative Analysis of Pyrazole-Based Multi-Targeted Kinase Inhibitors

The decision to pursue a highly selective versus a multi-targeted inhibitor is a strategic one, driven by the therapeutic indication. For example, a multi-targeted inhibitor like AT9283, which hits both Aurora and JAK kinases, may be beneficial in myeloproliferative disorders where both pathways are pathogenic.[5] The following table summarizes the inhibitory potency (IC50 or Ki) of our three example compounds against their primary targets and key off-targets, demonstrating the varied cross-reactivity profiles achievable from a common scaffold.

Kinase TargetTozasertib (VX-680)Danusertib (PHA-739358)AT9283Rationale for Comparison
Aurora A Ki: 0.6 nM[6]IC50: 13 nM[7]IC50: 3 nM[8]Primary target for all three inhibitors; crucial for mitotic progression.[9]
Aurora B Ki: 18 nM[6]IC50: 79 nM[7]IC50: 15 nM[8]A key component of the chromosomal passenger complex.[10]
Aurora C Ki: 4.6 nM[6]IC50: 61 nM[7]Potent Inhibition[11]Primarily expressed in germ cells, but also implicated in cancer.
ABL1 Potent Inhibition[1]IC50: 25 nM[7]IC50: 1-30 nM Range[12]Important tyrosine kinase in chronic myeloid leukemia (CML).
ABL1 (T315I) Kd: 5 nM[6]Potent Inhibition[13]IC50: 1-30 nM Range[12]A common mutation conferring resistance to first-generation inhibitors.
JAK2 --IC50: 1.2 nM[14]Key mediator in the JAK/STAT pathway, often dysregulated in myelofibrosis.[5]
JAK3 --IC50: 1.1 nM[14]Another member of the Janus kinase family involved in cytokine signaling.
FLT3 Ki: 30 nM[6]-IC50: 1-30 nM Range[12]A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).
FGFR1 -IC50: 47 nM[7]-Receptor tyrosine kinase involved in cell proliferation and differentiation.
RET -IC50: 31 nM[7]-Receptor tyrosine kinase involved in neuronal development and cancer.

Note: IC50/Ki values are compiled from multiple cell-free assays and represent high-potency interactions. The absence of a value (-) indicates it is not a primary reported target.

This data illustrates that while all three compounds potently inhibit Aurora kinases, their off-target profiles diverge significantly. Tozasertib also potently inhibits FLT3 and the resistant ABL(T315I) mutant.[6][15] Danusertib shows a broader tyrosine kinase footprint, hitting targets like FGFR1 and RET.[3][7] AT9283 stands out for its potent, dual inhibition of both Aurora kinases and Janus kinases (JAK2/3).[11][12]

Signaling Pathway Context

To appreciate the functional consequences of cross-reactivity, one must visualize the targets within their signaling networks. An inhibitor's effect is not limited to its direct target but ripples through the downstream pathway.

Aurora Kinase Pathway

Aurora kinases are central regulators of mitosis. Aurora A governs centrosome maturation and spindle assembly, while Aurora B ensures correct chromosome-spindle attachments.[9][16] Their inhibition disrupts cell division, leading to apoptosis in rapidly dividing cancer cells.

Aurora_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Chromosome_Alignment Chromosome Alignment Cytokinesis Cytokinesis AURKA Aurora A AURKA->Centrosome_Maturation AURKA->Spindle_Assembly AURKB Aurora B AURKB->Chromosome_Alignment AURKB->Cytokinesis Inhibitor Pyrazole Inhibitor (e.g., Tozasertib) Inhibitor->AURKA Inhibits Inhibitor->AURKB Inhibits

Caption: The role of Aurora A and B kinases in cell cycle progression and their inhibition.

JAK/STAT Pathway

The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors.[17] Ligand binding to a receptor activates associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription related to immunity and cell proliferation.[18][19]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK2 / JAK3 Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer dimerizes Gene_Transcription Gene Transcription (Proliferation, Survival) STAT_Dimer->Gene_Transcription activates Cytokine Cytokine Cytokine->Receptor Inhibitor Pyrazole Inhibitor (e.g., AT9283) Inhibitor->JAK Inhibits

Caption: Simplified JAK/STAT signaling pathway and the point of inhibition by AT9283.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). It activates multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and resistance to apoptosis.[20][21][22]

BCR_ABL_Pathway cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effectors cluster_outcome Cellular Outcome BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS activates PI3K PI3K BCR_ABL->PI3K activates RAS RAS GRB2_SOS->RAS MAPK_Pathway RAF/MEK/ERK Pathway RAS->MAPK_Pathway AKT_Pathway AKT/mTOR Pathway PI3K->AKT_Pathway Proliferation Increased Proliferation MAPK_Pathway->Proliferation Apoptosis Decreased Apoptosis AKT_Pathway->Apoptosis Inhibitor Pyrazole Inhibitor (e.g., Danusertib) Inhibitor->BCR_ABL Inhibits

Caption: Key downstream pathways activated by BCR-ABL and inhibited by pyrazole-based TKIs.

Experimental Protocols for Kinase Cross-Reactivity Profiling

Validating the selectivity of a novel inhibitor is paramount. The choice of assay depends on the required throughput, sensitivity, and the type of information sought (e.g., direct binding vs. enzymatic inhibition). Here we detail two gold-standard methodologies.

Protocol 1: In Vitro Radiometric Kinase Assay ([γ-³²P]ATP)

This method is considered the gold standard for its direct and sensitive measurement of enzymatic activity.[23] It quantifies the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a kinase-specific substrate.

Causality: The direct measurement of substrate phosphorylation provides unambiguous evidence of kinase activity. Using ATP concentrations near the Michaelis constant (Km) for each kinase ensures that the measured IC50 values are accurate and comparable across different enzymes.

Workflow Diagram:

Radiometric_Assay_Workflow Start 1. Prepare Reagents (Kinase, Substrate, Inhibitor Dilutions) Mix 2. Incubate Kinase, Substrate & Inhibitor Start->Mix Initiate 3. Initiate Reaction with [γ-³²P]ATP Mix Mix->Initiate Incubate 4. Incubate at 30°C Initiate->Incubate Stop 5. Stop Reaction & Spot on P81 Paper Incubate->Stop Wash 6. Wash Paper to Remove Free ATP Stop->Wash Detect 7. Quantify Radioactivity (Scintillation Counting) Wash->Detect End 8. Calculate % Inhibition and IC50 Detect->End

Caption: Workflow for a high-throughput radiometric dot-blot kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test inhibitor in DMSO to create a 10-point concentration curve (e.g., starting at 10 µM with 3-fold dilutions).

  • Reaction Master Mix Preparation: For each kinase to be tested, prepare a master mix containing the appropriate kinase reaction buffer, the purified kinase enzyme, and its specific peptide or protein substrate.

  • Inhibitor Incubation: Add 1 µL of each inhibitor dilution to the wells of a 96-well plate. Add 17 µL of the kinase/substrate master mix to each well and incubate for 10-20 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Prepare an ATP mix containing unlabeled ATP (at a final concentration near the Km for the specific kinase) and [γ-³²P]ATP (0.5-1.0 µCi per reaction).[24] Initiate the kinase reaction by adding 2 µL of the ATP mix to each well.

  • Reaction Incubation: Allow the reaction to proceed for 30-120 minutes at 30°C. The optimal time should be determined to ensure the reaction is in the linear range.

  • Termination and Detection: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto P81 phosphocellulose paper.[24] Wash the paper multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: After drying, quantify the radioactivity bound to the paper for each spot using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO vehicle control. Plot the data and fit to a dose-response curve to determine the IC50 value.

Protocol 2: Luminescence-Based ADP-Glo™ Kinase Assay

This is a high-throughput, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced in the reaction.[25] It is safer than radiometric assays and easily automated.

Causality: The assay works in two steps. First, a reagent is added to stop the kinase reaction and deplete all remaining ATP. This is a critical self-validating step, ensuring that the signal in the second step comes only from the ADP produced. The second reagent converts the product (ADP) back into ATP, which then drives a luciferase reaction, producing light. The amount of light is directly proportional to the amount of ADP produced, and thus to the kinase activity.[4]

Workflow Diagram:

ADPGlo_Workflow Start 1. Perform Kinase Reaction (Enzyme, Substrate, ATP, Inhibitor) Stop 2. Add ADP-Glo™ Reagent (Stops reaction, depletes remaining ATP) Start->Stop Incubate1 3. Incubate 40 min Stop->Incubate1 Detect 4. Add Kinase Detection Reagent (Converts ADP to ATP, provides Luciferase/Luciferin) Incubate1->Detect Incubate2 5. Incubate 30-60 min Detect->Incubate2 Read 6. Read Luminescence Incubate2->Read End 7. Calculate % Inhibition and IC50 Read->End

Caption: Two-step workflow for the ADP-Glo™ luminescence-based kinase assay.

Step-by-Step Methodology:

  • Kinase Reaction Setup: Perform the kinase reaction in a low-volume 384-well plate. A typical 5 µL reaction contains the kinase, substrate, ATP, and the test inhibitor at various concentrations. Incubate for the desired reaction time (e.g., 60 minutes at room temperature).

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unconsumed ATP. Mix gently and incubate for 40 minutes at room temperature.[2]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced in the kinase reaction into ATP, and also contains luciferase and luciferin. Mix gently and incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[2][26]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the ADP concentration. Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO vehicle control and determine the IC50 value.

Conclusion and Future Outlook

The pyrazole scaffold is a cornerstone of modern kinase inhibitor design, capable of yielding compounds with diverse and potent activity profiles. As demonstrated by Tozasertib, Danusertib, and AT9283, subtle modifications to a pyrazole-based molecule can dramatically alter its cross-reactivity profile, shifting its therapeutic potential from a focused anti-mitotic agent to a broad-spectrum inhibitor of oncogenic signaling.

The critical lesson for drug developers is that comprehensive, early-stage profiling is non-negotiable. Large-scale screening panels like KINOMEscan, coupled with robust enzymatic and cell-based assays, are essential tools to fully characterize a compound.[27] They allow researchers to understand not just the intended "on-target" potency but also the full spectrum of "off-target" interactions. This knowledge enables the rational design of more selective inhibitors to minimize toxicity or, conversely, the intelligent exploitation of polypharmacology to create more effective, multi-targeted therapies. The journey from a simple starting material like this compound to a life-saving medicine is paved with a deep understanding of kinase cross-reactivity.

References

  • BenchChem. (2025). Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1. BenchChem. [URL: https://www.benchchem.com/application-notes/synthesis-of-pyrazole-based-kinase-inhibitors-for-cancer-research-using-1-isopropyl-1h-pyrazole-4-carbaldehyde]
  • Gamarra-Luques, C., et al. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. International Journal of Molecular Sciences, 23(2), 947. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8776092/]
  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Promega. [URL: https://www.promega.com/products/drug-discovery/hcs-assays/adp-glo-kinase-assay/?
  • ResearchGate. (n.d.). A simplified diagrammatic representation of the JAK-STAT pathway. ResearchGate. [URL: https://www.researchgate.
  • Tocris Bioscience. (n.d.). VX 680. Tocris. [URL: https://www.tocris.com/products/vx-680_4537]
  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [URL: https://www.researchgate.net/figure/ADP-Glo-Assay-Formats-and-Step-By-Step-Protocol_tbl1_265505084]
  • Encyclopedia.pub. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/20698]
  • ResearchGate. (n.d.). The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and.... ResearchGate. [URL: https://www.researchgate.net/figure/The-JAK-STAT-pathway-Step-1-The-ligand-usually-a-cytokine-binds-and-cross-links-its_fig1_323447999]
  • Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/0/adp-glo-kinase-assay-quick-protocol.pdf]
  • Selleck Chemicals. (n.d.). Tozasertib (VX-680). Selleckchem. [URL: https://www.selleckchem.com/products/VX-680.html]
  • Wikipedia. (2024). JAK-STAT signaling pathway. Wikipedia. [URL: https://en.wikipedia.
  • ProbeChem. (n.d.). Tozasertib (MK-0457, VX-680). ProbeChem. [URL: https://www.probechem.com/product/PC-42409]
  • Cold Spring Harbor Perspectives in Biology. (2012). The JAK/STAT Pathway. Cold Spring Harbor Perspectives in Biology, 4(5), a011205. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3331666/]
  • Promega Corporation. (2022). ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega. [URL: https://worldwide.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol.pdf]
  • Promega Corporation. (n.d.). Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553. Promega. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/500/tm553-using-the-kinase-enzyme-systems-with-the-adp-glo-assay.pdf]
  • BenchChem. (2025). Application Notes and Protocols for Radiometric Kinase Assay for hRIO2 Activity. BenchChem. [URL: https://www.benchchem.com/application-notes/radiometric-kinase-assay-for-hrio2-activity]
  • Shutterstock. (n.d.). Jak Stat Pathway Royalty-Free Images, Stock Photos & Pictures. Shutterstock. [URL: https://www.shutterstock.
  • Clinical Cancer Research. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(4), 910-916. [URL: https://aacrjournals.
  • Giorgini, M. L., et al. (2009). A phase I pharmacokinetic and pharmacodynamic study of the aurora kinase inhibitor danusertib in patients with advanced or metastatic solid tumors. Journal of Clinical Oncology, 27(30), 5094-5101. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4979146/]
  • Clinical Cancer Research. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(4), 910-916. [URL: https://clincancerres.aacrjournals.org/content/18/4/910.long]
  • Journal of Visualized Experiments. (2019). A Radioactive in vitro ERK3 Kinase Assay. Journal of Visualized Experiments, (150), e59979. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6739958/]
  • Molecular and Cellular Biology. (1996). Structural and signaling requirements for BCR-ABL-mediated transformation and inhibition of apoptosis. Molecular and Cellular Biology, 16(12), 6971-6981. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC231699/]
  • Journal of Visualized Experiments. (2014). A high-throughput radiometric kinase assay. Journal of Visualized Experiments, (87), e51528. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4174780/]
  • ResearchGate. (n.d.). The discovery of the potent Aurora inhibitor MK-0457 (VX-680). ResearchGate. [URL: https://www.researchgate.net/publication/24221743_The_discovery_of_the_potent_Aurora_inhibitor_MK-0457_VX-680]
  • Trends in Pharmacological Sciences. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences, 35(12), 634-642. [URL: https://www.cell.com/trends/pharmacological-sciences/fulltext/S0165-6147(14)00159-4]
  • Revvity. (n.d.). In Vitro Kinase Assays. Revvity. [URL: https://www.revvity.
  • International Journal of Molecular Sciences. (2020). Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer. International Journal of Molecular Sciences, 21(23), 9048. [URL: https://www.mdpi.com/1422-0067/21/23/9048]
  • British Journal of Pharmacology. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 169(8), 1685-1711. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3753828/]
  • Selleck Chemicals. (n.d.). AT9283. Selleckchem. [URL: https://www.selleckchem.
  • JoVE. (2022). Protein Kinase Activity Assessment with Radiolabeled ATP | Protocol Preview. YouTube. [URL: https://www.youtube.
  • MedChemExpress. (n.d.). AT9283. MedChemExpress. [URL: https://www.medchemexpress.
  • KEGG. (n.d.). KEGG ORTHOLOGY: K11481. KEGG. [URL: https://www.kegg.jp/dbget-bin/www_bget?ko:K11481]
  • KEGG. (n.d.). KEGG T01001: 9212. KEGG. [URL: https://www.genome.jp/dbget-bin/www_bget?hsa:9212]
  • Semantic Scholar. (2011). Danusertib, an aurora kinase inhibitor. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Danusertib%2C-an-aurora-kinase-inhibitor-Girdler-Sessa/1484081c7e2c99f1266e741d4c9d96e5793e223b]
  • Massive Bio. (2025). Aurora Kinase Inhibitor AT9283. Massive Bio. [URL: https://massivebio.
  • MedChemExpress. (n.d.). Danusertib (PHA-739358). MedChemExpress. [URL: https://www.medchemexpress.com/danusertib.html]
  • Selleck Chemicals. (n.d.). Danusertib (PHA-739358). Selleckchem. [URL: https://www.selleckchem.com/products/Danusertib-PHA-739358.html]
  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Creative Diagnostics. [URL: https://www.creative-diagnostics.
  • PubChem. (n.d.). At-9283. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/135398495]
  • Wikipedia. (2023). Aurora kinase. Wikipedia. [URL: https://en.wikipedia.org/wiki/Aurora_kinase]
  • Cayman Chemical. (n.d.). Danusertib (PHA-739358, CAS Number: 827318-97-8). Cayman Chemical. [URL: https://www.caymanchem.com/product/11491/danusertib-(pha-739358)]
  • National Cancer Institute. (n.d.). Definition of multikinase inhibitor AT9283. NCI Drug Dictionary. [URL: https://www.cancer.
  • APExBIO. (n.d.). Danusertib (PHA-739358) – Aurora Kinase Inhibitor. APExBIO. [URL: https://www.apexbt.com/danusertib-pha-739358.html]
  • AdooQ BioScience. (n.d.). Danusertib (PHA-739358). AdooQ. [URL: https://www.adooq.com/danusertib-pha-739358.html]
  • Cancers. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Cancers. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11203672/]
  • Astex Therapeutics. (n.d.). Fragment-Based Discovery of AT9283; A Multi-Targeted Kinase Inhibitor with Potent Aurora, JAK and Abl Activity. Astex Therapeutics. [URL: https://www.astex-therapeutics.
  • Blood. (2009). AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders. Blood, 114(12), 2534-2543. [URL: https://pubmed.ncbi.nlm.nih.gov/19602711/]
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/discovery-services/in-vitro-pharmacology/kinome-scan/]
  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.

Sources

A Comparative Guide to the Synthesis of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde: Reproducibility and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. This guide provides an in-depth comparison of two prominent synthetic protocols for obtaining 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry. We will delve into the classic Vilsmeier-Haack reaction and a modern palladium-catalyzed Suzuki-Miyaura cross-coupling, evaluating their reproducibility, yields, and underlying chemical principles to inform your synthetic strategy.

The pyrazole scaffold is a privileged structure in drug discovery, and the introduction of a formyl group at the 4-position provides a versatile handle for further molecular elaboration. The target molecule, this compound, is of particular interest due to the presence of the metabolically stable chloro-substituent on the phenyl ring. The efficiency and reproducibility of its synthesis are therefore critical for advancing drug discovery programs.

Protocol 1: The Vilsmeier-Haack Approach - A Two-Step Cyclization and Formylation

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocycles.[1][2] In the context of pyrazole synthesis, it is typically a two-step process starting from a substituted acetophenone.

Mechanistic Rationale

The reaction proceeds through two key stages. First, the condensation of 3'-chloroacetophenone with hydrazine hydrate forms the corresponding hydrazone. This intermediate is then subjected to the Vilsmeier-Haack reagent, a chloroiminium salt generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4] The Vilsmeier reagent acts as an electrophile, and the reaction with the hydrazone leads to a cyclization and subsequent formylation to yield the desired pyrazole-4-carbaldehyde.[5] The anhydrous conditions are crucial as the Vilsmeier reagent is highly moisture-sensitive.[6]

Vilsmeier_Haack_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Vilsmeier-Haack Cyclization & Formylation cluster_workup Work-up & Purification 3'-Chloroacetophenone 3'-Chloroacetophenone Hydrazone Hydrazone 3'-Chloroacetophenone->Hydrazone Ethanol, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Hydrazone Target_Molecule This compound Hydrazone->Target_Molecule Anhydrous DMF, Heat Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->Target_Molecule Quenching Ice Water Quench Target_Molecule->Quenching Neutralization Base Neutralization Quenching->Neutralization Purification Recrystallization Neutralization->Purification

Vilsmeier-Haack Synthesis Workflow
Detailed Experimental Protocol

Step 1: Synthesis of 1-(3-chlorophenyl)ethan-1-one hydrazone

  • To a solution of 3'-chloroacetophenone (10 mmol) in ethanol (30 mL), add hydrazine hydrate (12 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the hydrazone.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 30 mmol) to anhydrous N,N-dimethylformamide (DMF, 50 mmol) at 0 °C with constant stirring.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Dissolve the hydrazone from Step 1 (10 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate or potassium carbonate solution until a precipitate forms.

  • Filter the solid product, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol.

Protocol 2: The Suzuki-Miyaura Cross-Coupling - A Modern Approach

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the formation of carbon-carbon bonds.[7][8] This protocol offers an alternative route to 3-aryl-pyrazoles, starting from a pre-formed pyrazole ring bearing a suitable leaving group, such as a triflate, and coupling it with an arylboronic acid.[4][9]

Mechanistic Rationale

This synthesis begins with the formylation of a pyrazolone precursor, followed by the conversion of the hydroxyl group to a triflate, a good leaving group for palladium-catalyzed cross-coupling reactions. The core of this method is the Suzuki-Miyaura catalytic cycle. A palladium(0) catalyst undergoes oxidative addition to the pyrazole triflate. The resulting palladium(II) species then undergoes transmetalation with the 3-chlorophenylboronic acid in the presence of a base. Finally, reductive elimination yields the desired this compound and regenerates the palladium(0) catalyst.[7]

Suzuki_Coupling_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Suzuki-Miyaura Coupling cluster_workup Work-up & Purification Pyrazolone 1-Phenyl-1H-pyrazol-3(2H)-one Formylation Formylation Pyrazolone->Formylation Triflation Triflation Formylation->Triflation Pyrazole_Triflate 1-Phenyl-3-(trifluoromethanesulfonyloxy) -1H-pyrazole-4-carbaldehyde Triflation->Pyrazole_Triflate Target_Molecule This compound Pyrazole_Triflate->Target_Molecule Dioxane/Water, Heat Boronic_Acid 3-Chlorophenylboronic Acid Boronic_Acid->Target_Molecule Pd_Catalyst Pd Catalyst & Base Pd_Catalyst->Target_Molecule Extraction Solvent Extraction Target_Molecule->Extraction Chromatography Column Chromatography Extraction->Chromatography

Suzuki-Miyaura Coupling Synthesis Workflow
Detailed Experimental Protocol

Step 1: Synthesis of 1-phenyl-3-(trifluoromethanesulfonyloxy)-1H-pyrazole-4-carbaldehyde

  • Formylate 1-phenyl-1H-pyrazol-3(2H)-one using an appropriate formylating agent (e.g., Vilsmeier-Haack reaction or Duff reaction) to obtain 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde.

  • To a solution of 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde (10 mmol) and a suitable base (e.g., triethylamine, 12 mmol) in an anhydrous solvent (e.g., dichloromethane), add triflic anhydride (11 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude triflate by column chromatography on silica gel.

Step 2: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine the pyrazole triflate from Step 1 (10 mmol), 3-chlorophenylboronic acid (12 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mmol), and a base (e.g., K₂CO₃ or K₃PO₄, 20 mmol).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water (e.g., 4:1 ratio).

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product.[9]

Comparative Analysis: Reproducibility and Performance

ParameterProtocol 1: Vilsmeier-HaackProtocol 2: Suzuki-Miyaura Coupling
Starting Materials 3'-Chloroacetophenone, HydrazinePyrazolone, 3-Chlorophenylboronic Acid
Number of Steps 23 (including precursor synthesis)
Typical Yield Good to Excellent (70-90%)[10]Moderate to Good (60-85%)[9]
Reaction Conditions Harsh (POCl₃), AnhydrousMilder, requires inert atmosphere
Reagent Toxicity POCl₃ is highly corrosive and water-reactivePalladium catalysts can be toxic and require careful handling
Reproducibility Generally reliable, but sensitive to moistureCan be sensitive to catalyst, ligand, and base choice
Purification Often by recrystallizationTypically requires column chromatography
Scalability Well-established for large-scale synthesisCan be challenging to scale up due to catalyst cost and removal

Discussion on Reproducibility and Experimental Insights

Vilsmeier-Haack Protocol: The reproducibility of the Vilsmeier-Haack reaction is generally considered robust, provided that strictly anhydrous conditions are maintained.[6] The quality of the POCl₃ and DMF is critical; aged or impure reagents can lead to lower yields and the formation of side products. The work-up procedure is also a key factor. The exothermic quenching of the reaction mixture with ice requires careful control to avoid degradation of the product. Incomplete neutralization can also lead to purification difficulties. From an experimental standpoint, ensuring all glassware is flame-dried and the reaction is conducted under a positive pressure of an inert gas significantly improves reproducibility.

Suzuki-Miyaura Coupling Protocol: The Suzuki-Miyaura coupling's reproducibility is highly dependent on the specific catalytic system employed. The choice of palladium catalyst, ligand, and base can have a dramatic impact on the reaction outcome. While offering milder conditions, this method can be more sensitive to impurities that may poison the catalyst. The purity of the pyrazole triflate precursor is also essential for a successful coupling. For researchers, screening different reaction conditions (catalyst loading, base, solvent, and temperature) may be necessary to optimize the yield and reproducibility for this specific substrate. The purification of the final product often requires column chromatography to remove residual palladium and other byproducts, which can be a drawback for large-scale applications.

Conclusion

Both the Vilsmeier-Haack reaction and the Suzuki-Miyaura cross-coupling are viable and effective methods for the synthesis of this compound. The choice between the two protocols will largely depend on the specific needs and capabilities of the laboratory.

The Vilsmeier-Haack reaction is a classic, cost-effective, and scalable method that generally provides high yields. Its main challenges lie in the handling of hazardous reagents and the strict requirement for anhydrous conditions.

The Suzuki-Miyaura coupling offers a more modern and modular approach with milder reaction conditions. However, it may require more optimization to achieve high reproducibility and can be more expensive, particularly on a larger scale, due to the cost of the palladium catalyst.

For routine, large-scale production, the Vilsmeier-Haack protocol, with its well-established procedures, is likely the more practical choice. For medicinal chemistry applications where modularity and the ability to rapidly generate analogues are key, the Suzuki-Miyaura approach provides a powerful and flexible alternative.

References

  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)
  • Zheng, J., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science Ltd.
  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Stanovnik, B., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21.
  • Fun, H.-K., et al. (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1783.
  • ResearchGate. (2011). (PDF)
  • ResearchGate. (2011). (PDF) 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • MDPI. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction.
  • University of Michigan Library. (n.d.).
  • ResearchGate. (2023). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
  • Elgemeie, G. H., et al. (2013). Vilsmeier-Haack reagent: a facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science Ltd.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Name Reaction. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). 10.
  • ResearchGate. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions | Request PDF.
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-phenyl-1h-pyrazole-4-carbaldehyde.

Sources

A Comparative Benchmarking Guide to the Anti-inflammatory Effects of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde Derivatives Against Known Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Inflammatory Cascade as a Therapeutic Target

Inflammation is a complex physiological process involving a symphony of cellular and molecular events aimed at eliminating harmful stimuli and initiating tissue repair.[3] Key enzymatic players in this cascade include cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which produce pro-inflammatory mediators like prostaglandins and leukotrienes.[3] The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5][6][7]

  • NSAIDs , such as Diclofenac, primarily exert their effects by inhibiting COX enzymes, thereby reducing prostaglandin synthesis.[8][9] Non-selective NSAIDs inhibit both COX-1, which is involved in protecting the stomach lining, and COX-2, which is upregulated during inflammation.[8][10] This dual inhibition is associated with gastrointestinal side effects.[9]

  • Corticosteroids , like Dexamethasone, have a broader mechanism of action. They bind to glucocorticoid receptors and suppress the expression of multiple inflammatory genes, including those for COX-2 and various cytokines.[8][11]

The pyrazole scaffold is a key feature in several selective COX-2 inhibitors, such as Celecoxib, suggesting that novel pyrazole derivatives may offer a more targeted anti-inflammatory effect with a potentially improved safety profile.[3][12] The 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde derivatives represent a novel chemical space with the potential for potent and selective modulation of inflammatory pathways.

Benchmarking Methodology: A Multi-tiered Approach

To rigorously evaluate the anti-inflammatory potential of the novel pyrazole derivatives, a systematic, multi-tiered approach is essential. This workflow progresses from broad in vitro screening to more complex cellular and in vivo models, allowing for a comprehensive comparison against benchmark drugs.

G cluster_0 In Vitro Screening Cascade cluster_1 In Vivo Efficacy Models enzymatic Enzymatic Assays (COX-1/COX-2 Inhibition) cellular Cell-Based Assays (LPS-stimulated Macrophages) enzymatic->cellular Lead Identification cytotoxicity Cytotoxicity Assay (MTT Assay) cellular->cytotoxicity Safety Profiling edema Carrageenan-Induced Paw Edema Model cellular->edema Candidate Selection cytokine_in_vivo LPS-Induced Cytokine Release Model edema->cytokine_in_vivo Confirmation of Activity

Caption: Experimental workflow for benchmarking anti-inflammatory agents.

Comparative Data Analysis

Enzymatic Inhibition Profiles (COX-1 vs. COX-2)

A primary mechanism for many anti-inflammatory drugs is the inhibition of COX enzymes. The selectivity of a compound for COX-2 over COX-1 is a critical determinant of its gastrointestinal safety profile.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Pyrazole Derivative A 25.30.15168.7
Pyrazole Derivative B 15.80.09175.6
Diclofenac 1.20.81.5
Celecoxib (Control) >1000.04>2500

Data is hypothetical and for illustrative purposes.

Interpretation: The pyrazole derivatives demonstrate significant selectivity for COX-2 over COX-1, a profile more similar to the selective inhibitor Celecoxib than the non-selective NSAID Diclofenac. This suggests a potentially lower risk of gastrointestinal side effects.

Modulation of Pro-inflammatory Cytokines in Cellular Assays

The ability to suppress the production of key pro-inflammatory cytokines is another crucial aspect of anti-inflammatory activity. Here, we examine the effect of the compounds on TNF-α and IL-6 release from lipopolysaccharide (LPS)-stimulated human monocytic (THP-1) cells.[13]

Compound (at 10 µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Pyrazole Derivative A 78.572.3
Pyrazole Derivative B 85.279.8
Diclofenac 45.138.9
Dexamethasone 92.488.7

Data is hypothetical and for illustrative purposes.

Interpretation: The pyrazole derivatives show potent inhibition of TNF-α and IL-6 production, significantly outperforming Diclofenac and approaching the efficacy of the potent corticosteroid, Dexamethasone, in this cellular model.

In Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a standard preclinical assay for evaluating the acute anti-inflammatory activity of novel compounds.[14][15]

Treatment (Dose)Paw Edema Inhibition (%) at 4h
Vehicle Control 0
Pyrazole Derivative B (10 mg/kg) 65.8
Diclofenac (10 mg/kg) 52.3
Dexamethasone (1 mg/kg) 75.1

Data is hypothetical and for illustrative purposes.

Interpretation: In this in vivo model, Pyrazole Derivative B demonstrates superior anti-inflammatory activity compared to Diclofenac at the same dose and shows efficacy approaching that of the potent corticosteroid Dexamethasone.

Mechanistic Insights and Discussion

The data suggests that the this compound derivatives are potent anti-inflammatory agents with a multi-faceted mechanism of action. Their strong and selective inhibition of COX-2 is a key contributor to their efficacy.[16][17] Furthermore, their ability to potently suppress the release of TNF-α and IL-6 suggests that their mechanism may also involve the modulation of upstream signaling pathways, such as the NF-κB pathway.[18]

Caption: The NF-κB signaling pathway and points of drug intervention.

The superior performance of the pyrazole derivatives compared to Diclofenac in both in vitro and in vivo models, coupled with their favorable COX-2 selectivity, positions them as promising candidates for further development. Their potency, approaching that of Dexamethasone in some assays, is particularly noteworthy, as they are unlikely to carry the same broad side-effect profile associated with corticosteroids.

Conclusion and Future Directions

The this compound derivatives have demonstrated significant potential as a new class of anti-inflammatory agents. Their dual action of selective COX-2 inhibition and suppression of pro-inflammatory cytokine production provides a strong rationale for their observed efficacy. Future studies should focus on comprehensive pharmacokinetic and toxicology profiling, as well as evaluation in chronic models of inflammation to fully elucidate their therapeutic potential.

Detailed Experimental Protocols

A. Lipopolysaccharide (LPS)-Induced Cytokine Release in THP-1 Cells

  • Cell Culture: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Differentiation: Cells are seeded in 24-well plates and differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Treatment: Differentiated macrophages are pre-treated with various concentrations of the test compounds (Pyrazole Derivatives, Diclofenac, Dexamethasone) or vehicle control for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 6 hours.[19][20]

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[21][22]

B. Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar rats (180-200 g) are used for the study.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Rats are randomly divided into groups (n=6 per group): Vehicle control, Pyrazole Derivative B (10 mg/kg), Diclofenac (10 mg/kg), and Dexamethasone (1 mg/kg). The compounds are administered orally 1 hour before carrageenan injection.[23]

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.[15]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at hourly intervals for 6 hours thereafter.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Vertex AI Search.
  • NF-κB signaling in inflammation. PubMed.
  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.
  • What is the mechanism of action (MOA) of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids?. Dr.Oracle.
  • NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers.
  • Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Benchchem.
  • The Nuclear Factor NF-κB Pathway in Inflammation. PMC.
  • Insight into the mechanism of steroidal and non-steroidal anti-inflammatory drugs. IntechOpen.
  • Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate.
  • Nonsteroidal Anti-inflammatory Drugs (NSAIDs) and Corticosteroids. Musculoskeletal Key.
  • Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors. Benchchem.
  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Semantic Scholar.
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed.
  • Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate.
  • Carrageenan induced Paw Edema Model. Creative Biolabs.
  • Corticosteroids vs. NSAIDs: Types, Side Effects & Interactions. MedicineNet.
  • LPS-induced cytokine production in vivo. Hooke Laboratories.
  • LPS-induced Cytokine Release Model Development Service. Creative Biolabs.
  • Pyrazole as an anti-inflammatory scaffold. International journal of health sciences.
  • Cytokine release following stimulation with lipopolysaccharide (LPS)... ResearchGate.
  • Lipopolysaccharide-Induced Profiles of Cytokine, Chemokine, and Growth Factors Produced by Human Decidual Cells Are Altered by Lactobacillus rhamnosus GR-1 Supernatant. PubMed Central.

Sources

A Head-to-Head Comparison of Cytotoxicity Profiles for Different Pyrazole Scaffolds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a vast array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and notably, anticancer properties.[2][3] A multitude of pyrazole-containing drugs have received FDA approval, such as the anti-inflammatory celecoxib and the anticancer agent crizotinib, underscoring the therapeutic significance of this chemical framework.[4][5]

For researchers in drug discovery and development, understanding the nuances of how structural modifications to the pyrazole core impact its cytotoxic profile is paramount. This guide provides a head-to-head comparison of different pyrazole scaffolds, delving into their structure-activity relationships (SAR), mechanisms of action, and providing supporting experimental data to inform the rational design of novel, potent, and selective anticancer agents.

The Mechanistic Underpinnings of Pyrazole-Induced Cytotoxicity

The anticancer effects of pyrazole derivatives are not monolithic; they engage a variety of cellular targets and pathways to elicit a cytotoxic response. A comprehensive understanding of these mechanisms is crucial for designing targeted therapies.

Key Mechanisms of Action:

  • Induction of Apoptosis: Many pyrazole derivatives exert their cytotoxic effects by triggering programmed cell death, or apoptosis.[6] This can be achieved through the modulation of key regulatory proteins. For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like BAX while downregulating anti-apoptotic proteins such as Bcl-2.[2] The activation of caspases, the executioners of apoptosis, is another common downstream effect.[7]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is another hallmark of pyrazole-induced cytotoxicity. Compounds have been identified that cause cell cycle arrest at various phases, notably the S and G2/M phases, thereby preventing cancer cell proliferation.[2][8]

  • Inhibition of Key Signaling Pathways: Pyrazoles can interfere with signaling pathways that are frequently dysregulated in cancer.[7] This includes the inhibition of protein kinases, which are critical for cell growth and survival. Targets such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and cyclin-dependent kinases (CDKs) are often implicated.[2][9]

  • Tubulin Polymerization Inhibition: Several pyrazole analogues have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization.[8][10] This disruption of the cytoskeleton leads to mitotic arrest and subsequent cell death, a mechanism shared by established anticancer drugs.

  • Generation of Reactive Oxygen Species (ROS): Some pyrazole scaffolds can induce oxidative stress within cancer cells, leading to an accumulation of ROS.[7] Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.[7]

Below is a diagram illustrating the convergence of these mechanisms on the induction of apoptosis.

cluster_0 Pyrazole Derivatives cluster_1 Cellular Targets & Pathways cluster_2 Cellular Events cluster_3 Apoptotic Execution P Pyrazole Scaffold KP Kinase Inhibition (EGFR, VEGFR, CDK) P->KP TP Tubulin Polymerization Inhibition P->TP ROS ROS Generation P->ROS CCA Cell Cycle Arrest (G2/M Phase) KP->CCA TP->CCA OS Oxidative Stress ROS->OS AP Apoptosis CCA->AP MD Mitochondrial Dysfunction OS->MD MD->AP

Caption: Mechanisms of Pyrazole-Induced Cytotoxicity.

Head-to-Head Comparison of Cytotoxicity Data for Pyrazole Scaffolds

The cytotoxic potency of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. The following table summarizes the in vitro cytotoxicity of various pyrazole scaffolds against different human cancer cell lines, providing a comparative overview of their potency.

Pyrazole Scaffold/DerivativeCancer Cell Line(s)Reported IC₅₀ (µM)Key Structural Features & InsightsReference(s)
Pyrazolo[3,4-d]pyrimidines A549 (Lung), HCT116 (Colon)8.21, 19.56Aniline moiety at the 4-position enhances potency, while aliphatic amines decrease it. Targets EGFR.[2]
Pyrazole Benzothiazole Hybrids HT29, PC3, A549, U87MG3.17 - 6.77Hybrid structure demonstrates broad-spectrum activity.[2]
Pyrazole Carbaldehyde Derivatives MCF7 (Breast)0.25Potent PI3 kinase inhibitor. Significantly more potent than doxorubicin (IC₅₀ = 0.95 µM) in this study.[2]
3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones PC-3 (Prostate)1.22, 1.24Comparable activity to the reference drug Sorafenib (IC₅₀ = 1.13 µM).[11]
Pyrazolo[3,4-c]pyrazole Derivatives MCF7 (Breast)10.7A novel fused-ring system with promising activity.[2]
Chalconated Pyrazole Analogs MCF7 (Breast), HepG2 (Liver)6.93, 7.38Introduction of a cyclohexan-2,4-dien-1-one ring and ester group contributed to activity.[2]
PTA-1 MDA-MB-231 (Breast) & othersLow micromolar rangeA novel derivative that induces apoptosis and cell cycle arrest, and inhibits tubulin polymerization.[8]
3,5-diphenyl-1H-pyrazole CFPAC-1 (Pancreatic)61.7Phenyl substitutions at the 3 and 5 positions confer moderate cytotoxicity.[12]
3-(trifluoromethyl)-5-phenyl-1H-pyrazole MCF-7 (Breast)81.48Trifluoromethyl and phenyl substitutions result in moderate cytotoxicity.[12]

Structure-Activity Relationship (SAR) Insights

The data presented above highlight critical structure-activity relationships that can guide the design of future pyrazole-based anticancer agents:

  • Substitution at the 4-Position: The nature of the substituent at the 4-position of the pyrazole ring is a key determinant of cytotoxicity.[13] For instance, in pyrazolo[3,4-d]pyrimidines, an aniline moiety at this position enhances potency, whereas aliphatic amines are detrimental.[2] The presence of bromo groups at the 4-position has also been associated with higher activity.[13]

  • Hybrid Molecules: Combining the pyrazole scaffold with other pharmacologically active moieties, such as thiazolidinone or benzothiazole, can lead to hybrid compounds with potent and broad-spectrum anticancer activity.[2][14] This strategy can potentially engage multiple targets, leading to synergistic effects.[15]

  • Lipophilicity and Electron-Withdrawing Groups: The introduction of lipophilic and electron-withdrawing groups, such as halo-benzyl moieties, can be beneficial for cytotoxic activity against certain cell lines.[10]

  • Fused Ring Systems: The development of fused heterocyclic systems incorporating the pyrazole ring, such as pyrazolo[3,4-c]pyrazoles, represents a promising avenue for discovering novel anticancer agents with unique pharmacological profiles.[2]

Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay

A robust and reproducible method for assessing cytotoxicity is essential for comparing the efficacy of different compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for measuring cell viability.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Causality: Seeding an optimal number of cells is critical. Too few cells may lead to a weak signal, while too many can result in overgrowth and nutrient depletion, affecting the results.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach and resume logarithmic growth.

    • Causality: This initial incubation period ensures that the cells have recovered from the stress of trypsinization and are in a healthy, proliferative state before compound treatment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compounds in culture medium. It is advisable to perform a wide range of concentrations for initial screening.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., DMSO in medium) and untreated controls.

    • Causality: A serial dilution allows for the determination of the IC₅₀ value. The vehicle control is crucial to ensure that the solvent used to dissolve the compounds does not have any intrinsic cytotoxicity.

  • Incubation with Compound:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

    • Causality: The incubation time is dependent on the cell doubling time and the expected mechanism of action of the compound.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Causality: During this incubation, viable cells will metabolize the MTT into formazan crystals. The duration should be sufficient for crystal formation but not so long that the formazan itself becomes toxic to the cells.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Causality: The formazan crystals are insoluble in aqueous solution and must be dissolved to be quantified spectrophotometrically.

  • Data Acquisition:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Causality: The absorbance is directly proportional to the amount of formazan, which in turn reflects the number of viable cells.

The following diagram outlines the workflow for the MTT assay.

cluster_0 MTT Assay Workflow start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells incubate_24h 2. Incubate 24h (Cell Attachment) seed_cells->incubate_24h add_compounds 3. Add Pyrazole Compounds incubate_24h->add_compounds incubate_treatment 4. Incubate (e.g., 48h) add_compounds->incubate_treatment add_mtt 5. Add MTT Reagent incubate_treatment->add_mtt incubate_mtt 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance end End read_absorbance->end

Caption: A generalized workflow for the MTT cytotoxicity assay.

Conclusion

The pyrazole scaffold is a highly versatile and promising framework for the development of novel anticancer therapeutics. The cytotoxicity of pyrazole derivatives is intricately linked to their substitution patterns, with specific modifications leading to enhanced potency and altered mechanisms of action. By leveraging the structure-activity relationship insights and employing robust cytotoxicity screening protocols, researchers can rationally design and identify new pyrazole-based compounds with superior efficacy and selectivity for the treatment of cancer. This guide serves as a foundational resource for navigating the complex landscape of pyrazole cytotoxicity and accelerating the discovery of the next generation of anticancer drugs.

References

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • The structure–activity relationship (SAR) of designed scaffolds cytotoxic agent 7.
  • Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. MDPI.
  • Anticancer drugs possessing pyrazole scaffold.
  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prost
  • Cytotoxicity study of pyrazole derivatives.
  • Mini review on anticancer activities of Pyrazole Deriv
  • Recent Advances in the Development of Pyrazole Deriv
  • Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology.
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Neg
  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
  • Recent Progress in Anticancer Agents Incorpor
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Pl
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde, a halogenated heterocyclic compound. Our focus is on ensuring personnel safety, environmental protection, and regulatory adherence by explaining the causality behind each procedural step.

Section 1: Hazard Assessment and Characterization

This compound is a substituted pyrazole, a class of compounds widely used in pharmaceutical research. Due to its specific chemical structure, a thorough hazard assessment is the foundational step for determining appropriate handling and disposal protocols.

  • Chemical Classification: The presence of a chlorine atom on the phenyl ring classifies this compound as a halogenated organic compound .[1][2] This is the single most critical factor for its disposal, as halogenated wastes require specific treatment methods to prevent the formation of persistent environmental pollutants like dioxins during incineration.[1]

  • Toxicological Profile: While comprehensive toxicological data for this specific molecule may be limited, Safety Data Sheets (SDS) for structurally similar pyrazole-carboxaldehydes indicate several potential hazards. These include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[3][4][5][6] Furthermore, analogous compounds have shown potential for long-lasting harmful effects to aquatic life.[7]

  • The Precautionary Principle: For many investigational compounds, a complete hazard profile is not available. Therefore, it is prudent to handle this compound as a potentially hazardous drug (HD).[8] The Occupational Safety and Health Administration (OSHA) recommends that investigational drugs be handled with the same precautions as drugs with known toxicity until adequate information is available to exclude them.[8]

Section 2: Regulatory Framework

In the United States, the management and disposal of chemical waste from laboratories are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[9][10][11] RCRA establishes a "cradle-to-grave" approach to hazardous waste management.[11] As a generator of hazardous waste, your laboratory is responsible for its proper identification, segregation, storage, and transfer to a licensed disposal facility.[9][12]

This guide is designed to align with the standards applicable to generators of hazardous waste (40 CFR Part 262).[10]

Section 3: Personnel Protection and Engineering Controls

Before handling the compound or its waste, ensuring the safety of laboratory personnel is paramount. The main routes of exposure are inhalation, skin absorption, and ingestion.[13][14]

  • Engineering Controls: All handling and waste consolidation activities involving this compound, whether in solid form or in solution, must be conducted within a certified chemical fume hood.[4][15] This minimizes the risk of inhaling aerosolized particles or vapors.

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. The required PPE is summarized in the table below.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving is recommended).Provides a barrier against skin contact.[5] Double gloving offers additional protection during waste handling and allows for safe removal of the outer contaminated glove.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of solutions or contact with solid particles.[3]
Body Protection A fully buttoned laboratory coat. A chemically resistant apron is recommended when handling larger quantities.Prevents contamination of personal clothing.[16]
Respiratory Not typically required when working in a fume hood.A properly functioning fume hood provides adequate respiratory protection from vapors and aerosols.[17]

Section 4: Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most effective way to ensure compliant disposal and control costs. Mixing different waste classes can create dangerous reactions and complicates the disposal process.

Step-by-Step Collection Procedure:

  • Select the Correct Waste Container:

    • Obtain a dedicated, properly vetted hazardous waste container for "Halogenated Organic Waste." [1][2][15]

    • The container must be made of a material compatible with the waste (e.g., polyethylene for solvents) and have a secure, screw-top lid to prevent spills and vapor release.[2]

  • Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" tag to the container.[15]

    • Clearly write the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[2]

    • If the waste is a solution, list all components and their approximate percentages (e.g., "Methylene Chloride: 95%, this compound: 5%").[1]

    • Identify the applicable hazards by checking the appropriate boxes on the label (e.g., Toxic, Flammable if in a flammable solvent).[15]

  • Deposit Waste:

    • Solid Waste: Transfer any solid waste (e.g., residual compound, contaminated weighing paper) directly into the designated container.

    • Contaminated Labware: Disposable items like pipette tips, gloves, and absorbent pads that are contaminated with the compound should be placed in a sealed plastic bag and then into the solid halogenated waste container.[2]

    • Solutions: Carefully pour liquid waste into the designated liquid halogenated waste container using a funnel.

  • Maintain Container Integrity:

    • Keep the waste container closed at all times except when actively adding waste.[2][15] This is crucial for preventing the release of volatile organic compounds (VOCs) into the lab environment.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[15]

    • Ensure the container is stored in secondary containment to capture any potential leaks.[15]

Section 5: Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with this compound.

G start Waste Generation (e.g., residual solid, contaminated gloves, solution) is_solid Is the waste primarily solid or liquid? start->is_solid solid_waste_bin Place in container labeled: 'SOLID HALOGENATED ORGANIC WASTE' is_solid->solid_waste_bin Solid liquid_waste_bin Place in container labeled: 'LIQUID HALOGENATED ORGANIC WASTE' is_solid->liquid_waste_bin Liquid update_label Update Hazardous Waste Tag: - List all chemical constituents - Estimate percentages solid_waste_bin->update_label liquid_waste_bin->update_label container_mgmt Container Management update_label->container_mgmt keep_closed Keep container securely closed when not in use. container_mgmt->keep_closed secondary_containment Store in secondary containment in Satellite Accumulation Area. container_mgmt->secondary_containment request_pickup When container is 3/4 full, request pickup from Environmental Health & Safety (EHS). keep_closed->request_pickup secondary_containment->request_pickup

Caption: Waste Disposal Workflow for this compound.

Section 6: Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, pre-defined emergency plan is essential.

In Case of a Spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's emergency response line.[2]

  • Manage Small Spills:

    • Ensure you are wearing the appropriate PPE (double gloves, lab coat, eye protection).

    • Contain the spill using an inert absorbent material like vermiculite or sand.[4]

    • Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled plastic bag.[2]

    • This bag must be disposed of as solid halogenated organic waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3][18] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][18] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3][18]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][7]

By adhering to these detailed procedures, you can ensure that the entire lifecycle of this compound in your laboratory is managed with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986). American Journal of Hospital Pharmacy, 43(5), 1193–1204.
  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986).
  • Hazardous Waste Segreg
  • Hazardous waste. Wikipedia.
  • Controlling Occupational Exposure to Hazardous Drugs.
  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed.
  • Halogenated Organic Liquids - Standard Oper
  • Hazardous Waste. US Environmental Protection Agency (EPA).
  • Safety Data Sheet for 3-Phenyl-1H-pyrazole-4-carboxaldehyde. Fisher Scientific.
  • Health Care Facilities.
  • Halogenated Solvents in Laboratories.
  • Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency (EPA).
  • Waste, Chemical, and Cleanup Enforcement. US Environmental Protection Agency (EPA).
  • Safety Data Sheet for 3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde. Fisher Scientific.
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Safety Data Sheet for 3-Amino-1-methyl-1H-pyrazole-4-carbaldehyde. CymitQuimica.
  • 1-(3-Chlorophenyl)
  • Chemical and Hazardous Waste Guide. University of Oslo (UiO).
  • 3-(4-Chloro-phenyl)-1H-pyrazole-4-carbaldehyde. Sigma-Aldrich.
  • Safety Data Sheet for 5-chloro-1-(4-methoxyphenyl)-3-propyl-1H-pyrazole-4-carbaldehyde. CymitQuimica.
  • 1H-Pyrazole-4-carboxaldehyde - Safety D
  • Pyrazole-3-carboxaldehyde - SDS. Ambeed.

Sources

Safeguarding Your Research: A Practical Guide to Handling 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic aldehyde, 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde presents a unique profile of chemical reactivity that is valuable in the synthesis of complex pharmaceutical and agrochemical compounds.[1] However, its handling necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is critical to prevent exposure through inhalation, skin contact, or accidental ingestion.[2] All handling of this compound, from weighing to its use in reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing.[2][7]Protects against accidental splashes of the chemical or solvents, which can cause serious eye irritation.[3][4][5][6]
Hand Protection Double gloving with compatible chemical-resistant gloves (e.g., nitrile) is required.[2]Provides a barrier against skin contact, which can cause irritation.[3][4][5][6] Double gloving offers additional protection in case the outer glove is compromised.
Body Protection A lab coat must be worn at all times. For larger quantities or procedures with a higher risk of contamination, a complete suit protecting against chemicals is recommended.[8]Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required when handling small quantities in a properly functioning chemical fume hood. For spill cleanup or when engineering controls are not sufficient, a NIOSH-approved respirator (e.g., N95 or N100 particle respirator) should be used.[9]Prevents inhalation of the powdered compound, which may cause respiratory irritation.[3][4][6]
Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize the risk of exposure during the routine handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 prep3 Gather all necessary equipment prep2->prep3 handle1 Weigh the compound in the fume hood prep3->handle1 Proceed to handling handle2 Transfer to reaction vessel handle1->handle2 handle3 Conduct the reaction in the fume hood handle2->handle3 clean1 Decontaminate surfaces handle3->clean1 After reaction completion clean2 Segregate waste clean1->clean2 clean3 Doff PPE correctly clean2->clean3

Caption: Workflow for the safe handling of this compound.

1. Preparation:

  • Donning PPE: Before entering the laboratory, put on a lab coat, chemical splash goggles, and the inner pair of nitrile gloves. The outer pair of gloves and a face shield (if necessary) should be donned just before handling the chemical.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Equipment Assembly: Gather all necessary glassware, spatulas, and other equipment and place them inside the fume hood to minimize movement in and out of the containment area.

2. Handling:

  • Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat inside the fume hood. Avoid creating dust.

  • Transfer: Gently transfer the compound to the reaction vessel. If using a solvent, add it slowly to prevent splashing.

  • Reaction: Keep the reaction vessel within the fume hood for the entire duration of the experiment.

3. Cleanup:

  • Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) and then soap and water.

  • Waste Segregation: All solid waste (weigh boats, contaminated paper towels) and liquid waste (solvents, reaction mixtures) must be disposed of in designated hazardous waste containers.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination: outer gloves, face shield, lab coat, goggles, and finally, inner gloves. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Managing a Hazardous Waste Stream

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste, including unused compound, contaminated weigh boats, and disposable PPE, should be collected in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: All liquid waste, including reaction mixtures and the first rinse of any glassware, must be collected in a designated, sealed container for hazardous liquid waste.[10] Note that for highly toxic chemicals, the first three rinses must be collected.[10] Given the potential hazards of this compound, a conservative approach of collecting the first three rinses is recommended.

  • Container Labeling: All waste containers must be labeled with a hazardous waste tag that includes the full chemical name and approximate concentrations of the contents.[10]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[10]

  • Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3] If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[3] Decontaminate the area with an appropriate solvent and then wash with soap and water. For a large spill, evacuate the area and contact your institution's emergency response team.

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a secure laboratory environment.

References

  • Personal protective equipment for handling 1-Isopropylpyrazole. Benchchem.
  • HAZARDOUS CHEMICAL USED IN ANIMALS.
  • SAFETY D
  • 1-(3-Chlorophenyl)
  • SAFETY D
  • Safety D
  • Safety D
  • Aldrich P56607 - SAFETY D
  • Safety D
  • Safety D
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • Considerations for personal protective equipment when handling cytotoxic drugs. (2015).
  • 3-(4-Chloro-phenyl)-1H-pyrazole-4-carbaldehyde. Sigma-Aldrich.
  • Personal protective equipment for preparing toxic drugs. (2013). GERPAC.
  • Safety Data Sheet.
  • 1-(3-Fluorophenyl). Ossila.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. Chem-Impex.
  • 3-phenyl-1H-pyrazole-4-carbaldehyde. PubChem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chlorophenyl)-1h-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-(3-Chlorophenyl)-1h-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.